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2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine Documentation Hub

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  • Product: 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine
  • CAS: 120003-77-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Introduction 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring both a hydroxymethyl and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring both a hydroxymethyl and an acetoxymethyl group on a substituted pyridine core, makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this molecule, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by relevant literature, ensuring a blend of theoretical understanding and practical applicability.

Strategic Analysis of the Synthetic Pathway

The synthesis of 2-acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is most logically approached via a two-step sequence starting from the corresponding diol, 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine. This key intermediate is commercially available, which can significantly streamline the synthesis for many research and development applications. However, for a comprehensive understanding and for situations where the starting material needs to be synthesized in-house, a plausible route to the diol is also discussed.

The overall synthetic strategy is as follows:

  • Synthesis of the Key Intermediate: Preparation of 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine via the reduction of a suitable dicarboxylate precursor.

  • Selective Acetylation: Regioselective acetylation of the 2-hydroxymethyl group of the diol intermediate to yield the final product.

This approach is advantageous as it utilizes a convergent strategy, with the final step being a selective functionalization of a symmetric precursor.

Part 1: Synthesis of the Key Intermediate: 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine

While 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine can be procured from commercial vendors, its synthesis is a critical aspect of a comprehensive guide. A robust method for its preparation involves the reduction of the corresponding diester, diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate. This reduction can be effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Diester: A solution of diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

  • Workup: The resulting granular precipitate is filtered off and washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure diol as a white solid.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols. Its use ensures a high conversion rate. Alternative reducing agents like sodium borohydride are generally not reactive enough to reduce esters unless used in combination with a Lewis acid.[1]

  • Inert Atmosphere: LiAlH₄ reacts violently with water. Therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent the decomposition of the reagent.

  • Controlled Addition and Quenching: The reaction of LiAlH₄ with the ester and the subsequent quenching with water are highly exothermic. Slow, controlled addition at low temperatures is essential to manage the reaction rate and prevent dangerous temperature increases.

Part 2: Selective Acetylation of 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine

The final and most critical step in the synthesis is the regioselective acetylation of the 2-hydroxymethyl group in the presence of the 5-hydroxymethyl group. This can be achieved by using a controlled amount of an acetylating agent, with pyridine serving as both the solvent and a catalyst.

Experimental Protocol: Selective Acetylation
  • Reaction Setup: The diol, 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine (1.0 equivalent), is dissolved in dry pyridine in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere.

  • Addition of Acetylating Agent: Acetic anhydride (1.0-1.2 equivalents) is added dropwise to the solution at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored closely by TLC. The reaction should be stopped once the desired mono-acetylated product is the major component, to minimize the formation of the di-acetylated byproduct.

  • Quenching and Workup: The reaction is quenched by the addition of methanol. The solvent is then removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to isolate the desired 2-acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Expertise & Experience: The Rationale for Regioselectivity

The selective acetylation of the 2-hydroxymethyl group over the 5-hydroxymethyl group can be attributed to a combination of electronic and steric factors.

  • Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, its influence on the reactivity of the side-chain hydroxyl groups is more nuanced. The 2-position is in close proximity to the nitrogen atom, which can lead to a more polarized C-O bond in the 2-hydroxymethyl group, potentially making the oxygen more nucleophilic.

  • Steric Hindrance: The 3-methyl group provides some steric hindrance around the 2-hydroxymethyl group. However, the 5-position is flanked by the 4-methoxy group, which, while not excessively bulky, can also influence the accessibility of the 5-hydroxymethyl group. The interplay of these steric factors can contribute to the differential reactivity.

  • Intramolecular Catalysis: The pyridine nitrogen can act as an intramolecular catalyst, activating the acetic anhydride and delivering it preferentially to the sterically more accessible or electronically more favorable 2-position.

The use of a slight excess of acetic anhydride and careful monitoring of the reaction progress are crucial to maximize the yield of the mono-acetylated product and minimize the formation of the di-acetylated species.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical YieldPurity
Diethyl 4-methoxy-3-methylpyridine-2,5-dicarboxylateC₁₄H₁₉NO₅281.30-Starting Material
2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridineC₉H₁₃NO₃183.20>85%>98%
2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridineC₁₁H₁₅NO₄225.2460-70%>98%

Visualizations

Overall Synthesis Pathway

Synthesis_Pathway Diester Diethyl 4-methoxy-3- methylpyridine-2,5-dicarboxylate Diol 2,5-bis(hydroxymethyl)-4- methoxy-3-methylpyridine Diester->Diol  LiAlH₄, THF FinalProduct 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine Diol->FinalProduct  Ac₂O, Pyridine

Caption: Proposed two-step synthesis of the target molecule.

Selective Acetylation Mechanism

Acetylation_Mechanism cluster_0 Selective Acetylation Diol Diol Intermediate TransitionState [Transition State] Diol->TransitionState Ac₂O, Pyridine Product Mono-acetylated Product TransitionState->Product

Caption: Key step of selective mono-acetylation.

Conclusion

The synthesis of 2-acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine can be efficiently achieved through a two-step process involving the reduction of a dicarboxylate precursor to a diol, followed by a regioselective mono-acetylation. This guide provides a robust and scientifically sound framework for this synthesis, emphasizing the rationale behind the chosen methodologies and offering detailed experimental protocols. The successful execution of this synthesis relies on careful control of reaction conditions, particularly during the selective acetylation step, to achieve high yields and purity of this valuable pharmaceutical intermediate.

References

  • Donohoe, T. J., et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science, 12(2), 657-662. [Link]

  • Indian Patent 2004CH00742. (2006). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Pearson Education. (2024). EAS Reactions of Pyridine. Pearson+. [Link]

  • U.S. Patent 5,616,713. (1997). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • Wikipedia contributors. (2024). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, P., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

  • PubChem. (n.d.). 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Elucidation and Characterization of CAS 120003-77-2

Prepared by: Gemini, Senior Application Scientist For the Attention Of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural eluc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of the chemical compound identified by CAS number 120003-77-2. This compound, chemically named (5-(Hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl)methyl acetate, is a key intermediate in the synthesis of metabolites of Omeprazole, a widely used proton pump inhibitor.[1] This document is structured to guide researchers through the logical application of modern analytical techniques, focusing on the causality behind experimental choices to ensure a robust and verifiable characterization. It combines theoretical principles with field-proven methodologies in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy to build a complete structural and chemical profile of the molecule.

Introduction and Compound Identification

The compound registered under CAS 120003-77-2 is a substituted pyridine derivative. A thorough understanding of its structure and properties is critical for its effective use in pharmaceutical synthesis and for quality control in drug manufacturing processes. The initial step in any characterization is to ascertain the fundamental properties of the compound.

Table 1: Compound Identification and Physical Properties

PropertyValueSource(s)
CAS Number 120003-77-2[2][3]
IUPAC Name [5-(Hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate[]
Synonyms 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine; 4-Methoxy-3-methyl-2,5-pyridinedimethanol 2-Acetate
Molecular Formula C₁₁H₁₅NO₄[][2]
Molecular Weight 225.24 g/mol [2]
Appearance Yellow Oil or Off-white powder[][2]
Application Intermediate in the preparation of Omeprazole metabolites[1]

The molecular formula, C₁₁H₁₅NO₄, provides the foundation for all subsequent spectroscopic analysis. The degree of unsaturation, calculated to be 5, suggests the presence of the pyridine ring and two carbonyl/double bonds, which is consistent with the known structure.

The Strategic Workflow for Structural Elucidation

A multi-technique approach is essential for unambiguous structural elucidation. Each analytical method provides a unique piece of the structural puzzle. The logical flow of analysis ensures that information from one technique complements and validates the findings from another.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation A Compound Synthesis / Procurement (CAS 120003-77-2) B Physical Properties (Appearance, Solubility) A->B C Mass Spectrometry (MS) - Molecular Weight - Elemental Composition B->C D FTIR Spectroscopy - Functional Group Identification C->D E 1D NMR (¹H, ¹³C) - Proton/Carbon Framework D->E F 2D NMR (COSY, HSQC) - Connectivity & Assignments E->F G Structure Proposal F->G H Final Structure Verification G->H

Figure 1: A logical workflow for the structural elucidation of a novel or intermediate compound.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. ESI is chosen for its soft ionization capabilities, which typically preserves the molecular ion.[6]

  • Calibration: Calibrate the instrument using a known reference compound (internal calibration or "lock mass") to ensure high mass accuracy.[7]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, as the pyridine nitrogen is readily protonated. The expected ion would be the protonated molecule, [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the most probable elemental composition based on this accurate mass.

Expected Results and Interpretation

For C₁₁H₁₅NO₄, the expected monoisotopic mass of the neutral molecule is 225.0998 Da. The primary ion observed in the high-resolution mass spectrum should be [M+H]⁺ with a measured m/z value extremely close to 226.1076. The high mass accuracy (typically < 5 ppm) provided by HRMS allows for the confident confirmation of the elemental formula C₁₁H₁₆NO₄⁺ for the observed ion, thereby validating the molecular formula of the neutral compound.

Table 2: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zExpected Observation
[M+H]⁺226.1076High-intensity signal confirming the molecular weight and elemental composition.
[M+Na]⁺248.0895A common adduct, often observed at lower intensity.

Fragmentation Analysis: While soft ionization is used to preserve the molecular ion, some fragmentation can be induced. The fragmentation pattern provides valuable structural information.

G cluster_frags M [M+H]⁺ m/z = 226.1 F1 Loss of CH₂O (30 Da) m/z = 196.1 M->F1 - CH₂O F2 Loss of CH₃COOH (60 Da) m/z = 166.1 M->F2 - CH₃COOH F3 Loss of -CH₂OCOCH₃ (73 Da) m/z = 153.1 M->F3 - •CH₂OCOCH₃

Figure 2: Predicted key fragmentation pathways for CAS 120003-77-2 in MS/MS analysis.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: If the sample is an oil, a small drop can be placed directly onto the ATR crystal. If it is a solid, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands.

Expected Spectrum and Interpretation

The FTIR spectrum of (5-(Hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl)methyl acetate is expected to show characteristic bands for the hydroxyl, ester, and aromatic pyridine functional groups.[8][9]

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3400O-H StretchHydroxyl (-CH₂OH)Broad
~2950C-H StretchMethyl/MethyleneSharp
~1735C=O StretchEster (Acetate)Strong, Sharp
~1600, ~1470C=C, C=N StretchPyridine RingMedium to Strong
~1240C-O StretchEster (Acetate)Strong
~1080C-O StretchMethoxy/HydroxylMedium to Strong

The presence of a strong, sharp peak around 1735 cm⁻¹ is highly indicative of the ester carbonyl group, while a broad absorption around 3400 cm⁻¹ confirms the hydroxyl group.[7][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆.[2][11] CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is usually pre-added to the deuterated solvent by the manufacturer and serves as the chemical shift reference (δ = 0.00 ppm).[12]

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon atom.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the ¹H NMR signals.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of (5-(Hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl)methyl acetate, the following proton signals are expected.

Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities

Protons (Label)IntegrationPredicted δ (ppm)MultiplicityRationale
Pyridine-H1H~8.2Singlet (s)Aromatic proton on the electron-deficient pyridine ring.
-CH₂-O(Ac)2H~5.1Singlet (s)Methylene protons adjacent to an ester oxygen and the aromatic ring.
-CH₂-OH2H~4.7Singlet (s)Methylene protons adjacent to a hydroxyl group and the aromatic ring.
-O-CH₃3H~3.9Singlet (s)Methoxy group protons.
Ring-CH₃3H~2.3Singlet (s)Methyl group attached to the pyridine ring.
Acetate-CH₃3H~2.1Singlet (s)Acetate methyl protons.
-OH1HVariableBroad SingletHydroxyl proton, chemical shift is concentration and solvent dependent.

The relative integration values of the signals (1:2:2:3:3:3) will be a key confirmation of the structure.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon TypePredicted δ (ppm)Rationale
Ester C=O~170Carbonyl carbon of the acetate group.
Pyridine C-O~160Aromatic carbon bonded to the methoxy group.
Pyridine C-N~150-155Aromatic carbons adjacent to the nitrogen.
Pyridine C-H~145Aromatic carbon bonded to the lone proton.
Pyridine C-C~120-130Quaternary aromatic carbons.
-CH₂-O(Ac)~65Methylene carbon of the acetoxymethyl group.
-O-CH₃~60Methoxy carbon.
-CH₂-OH~58Methylene carbon of the hydroxymethyl group.
Acetate-CH₃~21Acetate methyl carbon.
Ring-CH₃~12Ring-attached methyl carbon.
Advanced 2D NMR for Unambiguous Assignments

To definitively assign each proton signal to its corresponding carbon and confirm connectivity, 2D NMR experiments are crucial.

  • COSY (Correlation Spectroscopy): Would show no correlations between the predicted singlets, confirming their isolation from other proton environments.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom it is directly attached to, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. For example, the proton signal at ~5.1 ppm would correlate with the carbon signal at ~65 ppm.

G cluster_workflow NMR Data Integration Workflow H1 ¹H NMR - Chemical Shift - Integration - Multiplicity HSQC HSQC (¹H-¹³C Correlation) C13 ¹³C NMR - Number of Signals - Chemical Shift ASSIGN Final Structure Assignments

Figure 3: Workflow for integrating 1D and 2D NMR data for complete structural assignment.

Conclusion: A Self-Validating Structural Profile

By systematically applying the analytical workflow outlined in this guide, a researcher can build a comprehensive and self-validating structural profile of CAS 120003-77-2, (5-(Hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl)methyl acetate. High-resolution mass spectrometry confirms the elemental composition. FTIR spectroscopy identifies the key functional groups (hydroxyl, ester, pyridine). Finally, 1D and 2D NMR spectroscopy provide the definitive map of the molecular skeleton and the precise location of these functional groups. Each piece of data logically supports the others, leading to an unambiguous structural elucidation that meets the rigorous standards of pharmaceutical research and development.

References

  • 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine CAS NO.120003-77-2. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 120003-77-2 | Product Name : 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. Retrieved from [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Byrne, F. P., et al. (2016). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 21(11), 1559.
  • Mass Spectrometry Research Facility, University of St Andrews. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. International Journal of ChemTech Research, 9(5), 233-247.
  • PubChem. (n.d.). Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate. Retrieved from [Link]

  • Yadav, B. S., et al. (2012). FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. Indian Journal of Pure & Applied Physics, 50, 560-565.
  • Shanghai Huicheng Biotechnology Co., Ltd. (n.d.). 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. Retrieved from [Link]

  • Chemsrc. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]

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Foundational

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine Abstract 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a synthetic pyridine de...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Abstract

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a synthetic pyridine derivative with structural similarities to pyridoxine, a form of vitamin B6. While this specific compound is not extensively characterized in publicly available literature, its structure suggests a potential role as a prodrug or modulator of biological pathways involving vitamin B6. This guide synthesizes information on related pyridoxine analogs to propose a putative mechanism of action and outlines experimental approaches for its validation. The intended audience for this document includes researchers in medicinal chemistry, pharmacology, and drug development.

Introduction and Chemical Structure

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine belongs to the family of pyridine derivatives. Its chemical structure is characterized by a central pyridine ring with five substituents: an acetoxymethyl group at position 2, a hydroxymethyl group at position 5, a methoxy group at position 4, and a methyl group at position 3.

The structural similarity to pyridoxine is noteworthy. Pyridoxine is a vital co-factor in a wide range of enzymatic reactions, including transamination, decarboxylation, and racemization of amino acids. The key difference in the subject molecule is the presence of an acetoxymethyl group at the 2-position and a methoxy group at the 4-position, which may influence its biological activity, bioavailability, and metabolic fate.

Putative Mechanism of Action: A Prodrug Hypothesis

Based on its chemical structure, a primary hypothesis is that 2-acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine acts as a prodrug. This implies that the compound itself is likely inactive but is metabolized in the body to an active form.

The proposed metabolic activation pathway would involve two key steps:

  • Ester Hydrolysis: The acetoxymethyl group at the 2-position is susceptible to hydrolysis by esterase enzymes, which are abundant in the blood and various tissues. This reaction would yield a hydroxymethyl group.

  • Demethylation: The methoxy group at the 4-position could be a target for demethylation by cytochrome P450 enzymes in the liver, converting it to a hydroxyl group.

The resulting metabolite would be a molecule that more closely resembles pyridoxine, allowing it to potentially interact with pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxine to its active coenzyme form, pyridoxal 5'-phosphate (PLP).

Diagram: Proposed Metabolic Activation Pathway

Metabolic Activation 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine Metabolite_1 Metabolite_1 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine->Metabolite_1 Esterase Hydrolysis Pyridoxine-like Metabolite Pyridoxine-like Metabolite Metabolite_1->Pyridoxine-like Metabolite CYP450 Demethylation Active Coenzyme (PLP) Active Coenzyme (PLP) Pyridoxine-like Metabolite->Active Coenzyme (PLP) Pyridoxal Kinase

Caption: Proposed metabolic activation of 2-acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Experimental Validation of the Prodrug Hypothesis

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments would be necessary.

In Vitro Metabolic Stability Assays
  • Objective: To determine the rate of hydrolysis of the acetoxymethyl group and demethylation of the methoxy group in the presence of liver microsomes or plasma.

  • Methodology:

    • Incubate the compound with liver microsomes (human or animal) and NADPH (for CYP450-mediated reactions) or with plasma (for esterase activity).

    • Collect samples at various time points.

    • Analyze the samples using LC-MS/MS to quantify the parent compound and its potential metabolites.

  • Expected Outcome: A time-dependent decrease in the parent compound concentration and a corresponding increase in the concentration of the hydrolyzed and demethylated metabolites.

Enzyme Inhibition Assays
  • Objective: To assess the ability of the parent compound and its putative metabolites to inhibit enzymes involved in vitamin B6 metabolism.

  • Methodology:

    • Purify or obtain commercially available pyridoxal kinase.

    • Perform kinetic assays in the presence of varying concentrations of the test compounds.

    • Measure the rate of PLP formation to determine the IC50 values.

  • Expected Outcome: The pyridoxine-like metabolite is expected to be a substrate for pyridoxal kinase, while the parent compound may show little to no activity.

Cell-Based Assays
  • Objective: To evaluate the biological effects of the compound in a cellular context, particularly in cells dependent on vitamin B6 for growth or function.

  • Methodology:

    • Culture cells (e.g., neuronal cells, which have a high requirement for PLP) in a vitamin B6-deficient medium.

    • Supplement the medium with the test compound, pyridoxine (positive control), or a vehicle (negative control).

    • Assess cell viability, proliferation, or a specific PLP-dependent enzyme activity.

  • Expected Outcome: The compound should rescue cells from vitamin B6 deficiency, with an efficacy dependent on its rate of metabolic activation.

Diagram: Experimental Workflow for Mechanism of Action Studies

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Metabolic_Stability Metabolic Stability Assays (Liver Microsomes, Plasma) Enzyme_Assays Enzyme Inhibition/Activity Assays (Pyridoxal Kinase) Metabolic_Stability->Enzyme_Assays Identify Metabolites Pharmacokinetics Pharmacokinetic Studies (Animal Models) Metabolic_Stability->Pharmacokinetics Inform Dosing Pharmacodynamics Pharmacodynamic Studies (Disease Models) Enzyme_Assays->Pharmacodynamics Target Engagement Pharmacokinetics->Pharmacodynamics Correlate Exposure & Effect

Caption: A streamlined workflow for elucidating the mechanism of action.

Potential Therapeutic Applications

Given its potential to be converted to a vitamin B6-like molecule, 2-acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine could be explored for therapeutic applications in conditions associated with vitamin B6 deficiency or in scenarios where targeted delivery of a pyridoxine analog is desired. The modifications to the pyridoxine structure may enhance its pharmacokinetic properties, such as improved oral bioavailability or brain penetration.

Potential areas of interest include:

  • Neurological Disorders: Vitamin B6 is crucial for the synthesis of neurotransmitters such as GABA, dopamine, and serotonin.

  • Metabolic Diseases: PLP is a cofactor for numerous enzymes involved in amino acid and glucose metabolism.

  • Oncology: Some studies have explored the role of vitamin B6 in cancer prevention and treatment, although the results are not yet conclusive.

Conclusion

The mechanism of action of 2-acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is likely centered on its role as a prodrug that is metabolically converted to a bioactive, pyridoxine-like molecule. This hypothesis is supported by its chemical structure and the known metabolic pathways of similar compounds. Rigorous experimental validation, as outlined in this guide, is essential to confirm this putative mechanism and to explore the full therapeutic potential of this compound. The insights gained from such studies will be invaluable for the rational design of future pyridoxine derivatives with improved pharmacological profiles.

References

As this is a putative mechanism for a compound with limited public data, direct references for its mechanism of action are not available. The references would be to general principles of drug metabolism and the biochemistry of Vitamin B6.

Exploratory

An In-depth Technical Guide to 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine: Synthesis, Metabolic Relevance, and Unexplored Biological Potential

Abstract This technical guide provides a comprehensive overview of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a substituted pyridine derivative primarily recognized for its crucial role as a chemical int...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a substituted pyridine derivative primarily recognized for its crucial role as a chemical intermediate. While direct biological activity data for this specific compound remains unpublished, its structural features and synthetic proximity to pharmacologically significant molecules warrant a thorough examination. This document details its synthesis, its established role in the preparation of omeprazole metabolites, and explores the putative biological activities it may possess by drawing parallels with structurally related pyridine compounds. This guide is intended for researchers, scientists, and drug development professionals interested in pyridine chemistry and the discovery of novel therapeutic agents.

Introduction: A Molecule of Synthetic Importance

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a heterocyclic organic compound with the chemical formula C11H15NO4.[1] It belongs to the pyridine family, a class of compounds that are central to medicinal chemistry and are components of numerous FDA-approved drugs.[1][2] Currently, the primary documented application of this compound is as an intermediate in the synthesis of metabolites of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[3] Its structural framework, featuring a substituted pyridine ring, is a common motif in a vast array of biologically active molecules, suggesting a potential for inherent pharmacological activity that is yet to be explored.

Chemical Synthesis: A Strategic Pathway

The synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. While a specific, dedicated synthesis for this exact molecule is not extensively detailed in publicly available literature, a plausible and efficient route can be constructed based on established methods for preparing structurally similar pyridine intermediates for proton pump inhibitors like Omeprazole.[4][5][6]

The general synthetic strategy involves the construction of the pyridine core, followed by functional group manipulations to introduce the acetoxymethyl, hydroxymethyl, and methoxy substituents at the desired positions. A representative synthetic workflow is outlined below.

Experimental Protocol: A Representative Synthesis

Step 1: N-Oxidation of a Substituted Pyridine The synthesis often commences with a commercially available substituted pyridine, which is subjected to N-oxidation. This step activates the pyridine ring for subsequent functionalization.

Step 2: Functionalization of the Pyridine Ring Following N-oxidation, various functional groups can be introduced onto the pyridine ring through a series of reactions such as nitration and rearrangement, often facilitated by reagents like acetic anhydride.

Step 3: Introduction of Methoxy and Hydroxymethyl Groups The introduction of the methoxy group can be achieved through nucleophilic substitution reactions. The hydroxymethyl groups can be introduced via various methods, including rearrangement reactions of N-oxides.

Step 4: Acetylation The final step involves the selective acetylation of one of the hydroxymethyl groups to yield the target compound, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

A Substituted Pyridine Precursor B N-Oxidation A->B Oxidizing Agent C Functionalization (e.g., Nitration, Rearrangement) B->C e.g., Acetic Anhydride D Introduction of Methoxy and Hydroxymethyl Groups C->D Methoxide, Hydrolysis E Selective Acetylation D->E Acetylating Agent F 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine E->F

Caption: A generalized synthetic workflow for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Role as a Metabolic Intermediate

The most clearly defined role for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in a biological context is as an intermediate in the preparation of Omeprazole metabolites.[3] Omeprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[7][8] This metabolic process generates several derivatives, including 5-hydroxyomeprazole and omeprazole sulfone.[8][9] The synthesis of reference standards for these metabolites for analytical and research purposes often requires intermediates like the title compound.

A Omeprazole B Hepatic Metabolism (CYP2C19, CYP3A4) A->B C Metabolites (e.g., 5-hydroxyomeprazole, Omeprazole sulfone) B->C D 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine E Chemical Synthesis D->E E->C Used in synthesis of metabolite standards

Caption: The role of the title compound in the context of Omeprazole metabolism studies.

Putative Biological Activity: An Exploration of Structural Analogs

While direct biological studies on 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine are lacking, its core pyridine structure is a "privileged scaffold" in medicinal chemistry, known for a wide spectrum of pharmacological activities.[10] The presence of methoxy and other functional groups can significantly influence the biological effects of pyridine derivatives.[2]

Anticancer Potential

Numerous pyridine derivatives have demonstrated potent anticancer activity through various mechanisms.[10] These include the inhibition of kinases, androgen receptors, tubulin polymerization, and topoisomerase enzymes.[10] The specific substitution pattern on the pyridine ring is critical for antiproliferative efficacy. For instance, the presence and position of methoxy (-OMe) and hydroxyl (-OH) groups have been shown to enhance antiproliferative activity against various cancer cell lines.[2]

Antimicrobial and Antiviral Properties

The pyridine nucleus is a common feature in many antimicrobial and antiviral agents.[11] The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, and the overall electronic properties of the molecule, influenced by substituents, can be tuned for selective activity.

Other Potential Pharmacological Activities

The versatility of the pyridine scaffold extends to a broad range of other biological activities, as summarized in the table below.

Biological ActivityExamples of Pyridine DerivativesReference(s)
Anti-inflammatorySubstituted tetrahydropyridines[12]
AntituberculosisVarious pyridine-containing compounds[2]
AntimalarialPyridine-based agents[2]
AntiviralN-alkylated pyridine salts[11]
Anti-Alzheimer'sPyridine derivatives targeting relevant pathways[2]
VasodilatoryCertain substituted pyridines[2]

Conclusion and Future Directions

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a molecule with a well-established, albeit niche, role in the synthesis of pharmaceutical metabolites. Its true biological potential, however, remains an untapped area of scientific inquiry. The extensive and diverse pharmacological activities of other substituted pyridine derivatives strongly suggest that this compound may possess its own unique biological profile.

Future research should focus on the following areas:

  • Direct Biological Screening: The compound should be subjected to a broad panel of in vitro assays to screen for potential anticancer, antimicrobial, anti-inflammatory, and other activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine would provide valuable insights into the structural requirements for any observed biological activity.

References

  • Gomez-Gomez, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Retrieved from [Link]

  • Sahu, N. K., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. OUCI. Retrieved from [Link]

  • Academax. (n.d.). Novel process for omeprazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4620008A - Processes for the preparation of omeprazole and intermediates therefore.
  • Furdui, B., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Retrieved from [Link]

  • Kim, H. K. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. PMC - NIH. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 120003-77-2 | Product Name : 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Amino-2-Methoxypyridine: Properties and Applications. Retrieved from [Link]

  • Li, Y., et al. (2022). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. ACS Publications. Retrieved from [Link]

  • SMPDB. (2013). Omeprazole Metabolism Pathway (old). Retrieved from [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Retrieved from [Link]

  • Govek, S. P., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). EP0103553A1 - Intermediates for the preparation of omeprazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 4-Methoxypyridine: A Manufacturer's Perspective. Retrieved from [Link]

  • Ardley, T. W., et al. (2022). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. Retrieved from [Link]

  • Chou, S.-Y., & Chen, S.-F. (1997). Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine : A Key Intermediate for Omeprazole. Sci-Hub. Retrieved from [Link]

  • Sivakumar, N., et al. (2015). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • Azacus Strategy Consultants. (n.d.). 2 Hydroxy Methyl 3 5 Dimethyl 4 Methoxy Pyridine (omeprazole Intermediate) Application: Pharmaceutical Industry. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Introduction In the landscape of pharmaceutical development, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of process control, impurity profiling, and regulatory compliance. 2-Acetoxy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of process control, impurity profiling, and regulatory compliance. 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2) serves as a key intermediate, notably in the synthesis of metabolites of proton pump inhibitors like Omeprazole.[1] Its precise molecular architecture, a substituted pyridine core, necessitates a multi-technique spectroscopic approach for complete characterization.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of publicly archived experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile. This predictive approach serves as a powerful tool for researchers in verifying synthetic products, identifying impurities, and guiding analytical method development. The methodologies and interpretations herein are grounded in authoritative spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity for professionals in drug development.

The molecular structure, with a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol , forms the basis for all subsequent spectroscopic predictions.[]

Caption: Key proton environments for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity. A standard proton-decoupled spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Acetate)170 - 172The carbonyl carbon of an ester is highly deshielded.
C-4 (Pyridine-ether)160 - 163Aromatic carbon bonded to an electronegative oxygen atom is significantly deshielded.
C-2, C-6 (Pyridine)145 - 155Carbons adjacent to the ring nitrogen are typically the most deshielded ring carbons.
C-5 (Pyridine)135 - 140Aromatic carbon with a hydroxymethyl substituent.
C-3 (Pyridine)120 - 125Aromatic carbon with a methyl substituent.
OCH₃ (Methoxy)59 - 62Methoxy carbons attached to aromatic rings appear in this range.
CH₂ (Acetoxymethyl)60 - 65Aliphatic carbon attached to both the pyridine ring and the ester oxygen.
CH₂ (Hydroxymethyl)55 - 60Aliphatic carbon attached to the pyridine ring and the hydroxyl group.
CH₃ (Acetate)20 - 22The methyl carbon of the acetate group is relatively shielded.
CH₃ (Pyridine)12 - 15A methyl group attached to an aromatic ring is typically found in this upfield region.
Experimental Protocol: NMR Spectroscopy

A robust NMR analysis is critical for structural confirmation. The following protocol outlines a standard approach for acquiring high-quality data for a small molecule like the title compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. [3]Modern spectrometers often reference the residual solvent peak.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbon signals.

    • Use a standard pulse program (e.g., zgpg30).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the TMS or residual solvent signal.

    • Integrate the signals in the ¹H spectrum.

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. [4]The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityFunctional Group
3500 - 3200O-H StretchStrong, BroadAlcohol (-CH₂OH)
3050 - 3000C-H Stretch (Aromatic)MediumPyridine Ring
2950 - 2850C-H Stretch (Aliphatic)Medium-CH₃, -CH₂-
1745 - 1735C=O StretchStrong, SharpEster (-OAc)
1600 - 1450C=C & C=N StretchMedium-StrongPyridine Ring
1250 - 1230C-O Stretch (asymmetric)StrongEster
1100 - 1000C-O StretchStrongAlcohol & Ether

Interpretation: The IR spectrum is expected to be dominated by several key features. A very strong and broad absorption band above 3200 cm⁻¹ is a clear indicator of the hydroxyl group's O-H stretch, with the broadness resulting from hydrogen bonding. [5][6]The most intense and sharpest peak in the spectrum will likely be the ester carbonyl (C=O) stretch, appearing around 1740 cm⁻¹. [1]The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals, but strong absorptions corresponding to the C-O stretches of the ester, alcohol, and ether groups will be prominent.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common, rapid technique for acquiring IR spectra of solid and liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the sample (a single drop for an oil,[] or a few milligrams of powder)[] directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Using a soft ionization technique like ESI, typically in positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺.

  • Molecular Formula: C₁₁H₁₅NO₄

  • Exact Mass: 225.1001

  • Predicted [M+H]⁺: m/z 226.1074

Table 4: Predicted Key Fragment Ions

Predicted m/zLossProposed Fragment Structure
226.1-[M+H]⁺ (Protonated Parent Molecule)
183.1- CH₂CO (Ketene)Loss of ketene from the acetoxymethyl side chain.
166.1- CH₃COOH (Acetic Acid)Loss of acetic acid as a neutral molecule.
152.1- CH₃COOH, - CH₂Subsequent loss of a methylene radical from the m/z 166 fragment.
91.0-Tropylium-like ion, a common fragment in benzylic systems, is less likely here but possible.
Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is likely initiated by the cleavage of the ester group, which is a common and energetically favorable pathway. [7]

G parent [M+H]⁺ m/z = 226.1 frag1 Fragment m/z = 183.1 parent->frag1 - CH₂CO frag2 Fragment m/z = 166.1 parent->frag2 - CH₃COOH frag3 Fragment m/z = 152.1 frag2->frag3 - CH₂

Caption: A simplified proposed fragmentation pathway for [M+H]⁺.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique ideal for the analysis of pharmaceutical intermediates. [8][9]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (0.1%) to promote protonation.

  • Chromatography:

    • Inject the sample into an HPLC or UPLC system.

    • Use a reverse-phase column (e.g., C18) to separate the analyte from any potential impurities.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • The eluent from the LC is directed into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion scanning mode to detect the [M+H]⁺ ion.

    • Acquire data over a relevant mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS) for Fragmentation:

    • To confirm the structure, perform a product ion scan by selecting the predicted parent ion (m/z 226.1) in the first mass analyzer (e.g., a quadrupole).

    • Induce fragmentation in a collision cell and analyze the resulting fragment ions in the second mass analyzer. This will confirm the proposed fragmentation pathway.

Conclusion

The structural elucidation of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is readily achievable through a synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive predicted spectroscopic profile based on fundamental principles and data from analogous structures. The ¹H NMR is expected to show seven distinct signals, while the ¹³C NMR will display eleven unique carbon resonances. The IR spectrum will be characterized by strong absorptions from the hydroxyl and ester carbonyl groups. Mass spectrometry will confirm the molecular weight via the [M+H]⁺ ion at m/z 226.1 and reveal a fragmentation pattern initiated by the loss of the acetate moiety. These predicted data and outlined protocols serve as a robust framework for researchers and analytical scientists to verify the identity and purity of this important pharmaceutical intermediate, ensuring the integrity of the drug development process.

References

  • PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. National Center for Biotechnology Information. [Link]

  • Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. [Link]

  • Chemsrc. (4-Methoxy-3-methylpyridin-2-yl)methanol. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Rahman, N., et al. (2021). Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement. Journal of Applied Pharmaceutical Science, 11(1), 163-173. [Link]

  • Ma, L., & Geng, M. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

  • Gul, W., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1083, 219-227. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Xu, R., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 27-34. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of Active Pharmaceutical Ingredient (API) intermediates is paramount. The solub...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of Active Pharmaceutical Ingredient (API) intermediates is paramount. The solubility and stability of these molecules are not merely academic data points; they are critical parameters that influence process chemistry, formulation development, and the ultimate safety and efficacy of the final drug product. This guide provides an in-depth technical exploration of the solubility and stability of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a key intermediate in the synthesis of the proton pump inhibitor, Omeprazole. While direct literature on this specific intermediate is sparse, this document synthesizes foundational pharmaceutical principles, data from structurally related pyridine derivatives, and the well-documented behavior of Omeprazole to present a robust framework for characterization.

Introduction to the Molecule

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a substituted pyridine that serves as a crucial building block in the synthesis of Omeprazole. Its molecular structure, featuring a pyridine core with acetoxymethyl, hydroxymethyl, methoxy, and methyl substituents, dictates its chemical reactivity and physical properties.

Chemical Structure:

  • IUPAC Name: [5-(hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate

  • Molecular Formula: C₁₁H₁₅NO₄

  • Molecular Weight: 225.24 g/mol

The presence of both an ester (acetoxymethyl) and a primary alcohol (hydroxymethyl) functional group suggests potential sites for chemical degradation, particularly hydrolysis. The pyridine ring itself, while aromatic and generally stable, can be influenced by its substituents.[1][2] A thorough characterization of this intermediate is essential for optimizing reaction conditions, ensuring purity, and defining appropriate storage and handling protocols.

Physicochemical Properties: A Predictive Analysis

A molecule's behavior in different environments can often be predicted by its structural features. For 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, we can infer the following:

  • Basicity: The pyridine nitrogen atom has a lone pair of electrons, rendering the molecule basic.[3] The pKa is likely to be around 5-6, similar to other pyridine derivatives.[4] This basicity will significantly influence its solubility in aqueous media of varying pH.

  • Solubility: The presence of polar functional groups (ester, hydroxyl, methoxy, and the pyridine nitrogen) suggests that the molecule will have some solubility in polar solvents.[5] It is reportedly soluble in chloroform, dichloromethane, and methanol.[6] Its solubility in water is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the pyridine nitrogen.[7]

  • Lipophilicity (LogP): The combination of the aromatic ring and methyl groups with the polar functional groups suggests a moderate LogP value. This balance between hydrophilicity and lipophilicity is a key consideration in both chemical reactions and biopharmaceutical properties.

Comprehensive Solubility Profiling

Determining the solubility of a pharmaceutical intermediate is a critical first step in process development.[8] It informs the choice of reaction solvents, purification methods, and the design of formulations for the final API.

Rationale for Solvent Selection

A diverse panel of solvents should be selected to establish a comprehensive solubility profile. This panel should include:

  • Aqueous Buffers: To assess pH-dependent solubility, buffers ranging from acidic (e.g., pH 1.2, simulating gastric fluid) to neutral (e.g., pH 7.4, simulating physiological pH) and basic are necessary.[9]

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) - These are common in pharmaceutical synthesis and purification.

  • Polar Aprotic Solvents: (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) - Often used for their ability to dissolve a wide range of compounds.

  • Non-Polar Solvents: (e.g., Hexane, Toluene) - To understand the lipophilic character of the molecule.

  • Chlorinated Solvents: (e.g., Dichloromethane, Chloroform) - As indicated in preliminary reports.[6]

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[8]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Centrifuge the samples at a high speed to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Shake at constant temperature (24-48h) equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge samples sep1->sep2 quant1 Withdraw supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC/UV-Vis quant2->quant3 result1 Calculate Solubility (mg/mL) quant3->result1

Caption: Workflow for the Shake-Flask Solubility Determination.

Anticipated Solubility Data

The following table summarizes the expected solubility profile based on the compound's structure.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffer (Acidic)pH 1.2 HClHighProtonation of the pyridine nitrogen forms a soluble salt.
Aqueous Buffer (Neutral)pH 7.4 Phosphate BufferModerateContribution from polar functional groups.
Polar ProticMethanol, EthanolHighHydrogen bonding interactions with hydroxyl and ester groups.
Polar AproticDMSO, AcetonitrileModerate to HighDipole-dipole interactions.
Non-PolarHexaneLowThe molecule's polarity limits solubility in non-polar media.
ChlorinatedDichloromethaneHighAs reported in the literature, likely due to favorable dipole interactions.[6]

Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand how a substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[10] Forced degradation, or stress testing, is performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11]

Rationale for Stress Conditions

The stress conditions are chosen to simulate potential challenges during manufacturing and storage and to target specific chemical vulnerabilities in the molecule.[12]

  • Acid/Base Hydrolysis: Targets the ester linkage, which is susceptible to cleavage into a carboxylic acid and an alcohol. Omeprazole, the final product, is known to be extremely unstable in acidic conditions.[13][14][15]

  • Oxidation: The pyridine ring and the sulfide linkage in Omeprazole are susceptible to oxidation.[16] It is prudent to test the intermediate for oxidative stability.

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

  • Photostability: Exposure to UV and visible light can induce photolytic degradation.

Experimental Protocols for Forced Degradation

General Procedure: A solution of the compound is prepared in a suitable solvent and subjected to the stress conditions. Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Acid Hydrolysis: Treat the compound with 0.1 N HCl at 60°C.

  • Base Hydrolysis: Treat the compound with 0.1 N NaOH at 60°C.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to 80°C.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions start Prepare solutions of the compound acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox thermal Thermal (80°C, solid) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis end Identify & Quantify Degradation Products analysis->end

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated:

  • Ester Hydrolysis: The most probable pathway, especially under acidic or basic conditions, is the hydrolysis of the acetoxymethyl group to yield acetic acid and 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine.

  • Oxidation: The pyridine ring can be oxidized to an N-oxide, particularly in the presence of strong oxidizing agents.

G parent 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine C₁₁H₁₅NO₄ hydrolysis_prod hydrolysis_prod parent->hydrolysis_prod  Hydrolysis (H⁺ or OH⁻) oxidation_prod Pyridine N-oxide derivative parent->oxidation_prod  Oxidation ([O])

Caption: Potential Degradation Pathways.

Stability-Indicating Analytical Methodology

A robust analytical method is essential to separate the parent compound from its degradation products and any process-related impurities.[17] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard choice for this type of analysis.[4][18][19]

Proposed RP-HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolA gradient elution will likely be required to resolve the parent from more polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a suitable wavelength (e.g., 270 nm)The pyridine ring is a strong chromophore. A photodiode array (PDA) detector is recommended for peak purity analysis.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion: Synthesizing Data for Drug Development

The comprehensive solubility and stability data generated through the protocols outlined in this guide are fundamental to the successful development of any pharmaceutical product.

  • For the Process Chemist: Solubility data will dictate the choice of solvents for synthesis and purification, impacting yield and purity. Stability data will inform the necessary precautions to prevent degradation during the manufacturing process.

  • For the Formulation Scientist: Understanding the pH-dependent solubility and degradation pathways is critical for designing a stable dosage form for the final API, Omeprazole, which is notoriously acid-labile.[12][20]

  • For the Quality Control Analyst: The stability-indicating method developed is the cornerstone of quality control, ensuring that the intermediate and the final API meet their purity and stability specifications.

By systematically applying these principles of pharmaceutical characterization, researchers can build a robust data package for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, ensuring its quality and facilitating the development of a safe and effective final drug product.

References

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Foundational

Unlocking the Therapeutic Potential of a Privileged Scaffold: A Technical Guide to 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in Drug Discovery

Abstract The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4][5] This guide delves into the untapped potential of a specific polysubstituted pyridine der...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4][5] This guide delves into the untapped potential of a specific polysubstituted pyridine derivative, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, as a versatile scaffold for the discovery of novel therapeutics. While historically recognized as a key intermediate in the synthesis of proton pump inhibitors, its rich chemical architecture suggests broader applications in oncology and inflammatory diseases. We will explore its latent pharmacological possibilities, propose strategic avenues for analog synthesis, and detail robust experimental protocols for biological evaluation. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage this promising chemical entity for next-generation therapies.

The Pyridine Scaffold: A Foundation of Therapeutic Innovation

The pyridine motif is a "privileged scaffold" in drug discovery, a testament to its ability to interact with a wide range of biological targets.[1][3][4] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing solubility and bioavailability.[4] A significant percentage of N-heterocyclic drugs approved by the FDA contain a pyridine ring, highlighting its versatility and clinical success.[1] Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[6][7][8][9][10][11]

Our focus, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2)[], presents a particularly intriguing starting point for novel drug design. Its multiple substitution points—an acetoxymethyl group, a hydroxymethyl group, a methoxy group, and a methyl group—offer a rich landscape for chemical modification and optimization of biological activity.

PropertyValueSource
IUPAC Name [5-(hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate[]
Molecular Formula C11H15NO4[]
Molecular Weight 225.24 g/mol []
Appearance Yellow Oil[]
Purity ≥95%[]

Beyond Intermediates: Hypothesizing Novel Therapeutic Applications

While its role in the synthesis of rabeprazole is well-documented[13], the inherent structural features of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine suggest its potential as a lead compound in other therapeutic areas.

Oncology: Targeting Kinase Signaling Pathways

The pyridine scaffold is a common feature in many approved kinase inhibitors, such as Sorafenib and Crizotinib.[14] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer.[15] The substituents on our target molecule can be strategically modified to achieve potent and selective kinase inhibition.

  • Rationale: The methoxy and methyl groups can be oriented to occupy hydrophobic pockets in a kinase active site. The hydroxymethyl and acetoxymethyl groups provide handles for introducing functionalities that can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for inhibitors. The acetoxy group could also act as a pro-drug moiety, improving cell permeability, with subsequent intracellular hydrolysis revealing a potentially more active hydroxymethyl group.

Anti-Inflammatory Drug Discovery

Pyridine derivatives have also shown significant promise as anti-inflammatory agents.[7][8][16][17][18] Chronic inflammation is a key driver of numerous diseases, and targeting inflammatory pathways remains a major focus of drug discovery.

  • Rationale: The anti-inflammatory effects of some pyridine derivatives are linked to the inhibition of enzymes like cyclooxygenase (COX) or modulation of inflammatory cytokine production.[16][18] The substituents on the pyridine ring can be modified to optimize interactions with the active sites of these inflammatory targets.

Strategic Drug Discovery Workflow

A systematic approach is crucial for exploring the therapeutic potential of this scaffold. The following workflow outlines a logical progression from initial hit identification to lead optimization.

DrugDiscoveryWorkflow cluster_0 Phase 1: Hit Generation cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Synthesis of Analog Library B Primary Biological Screening A->B Diverse Analogs C Structure-Activity Relationship (SAR) Studies B->C Active Hits D In Vitro ADME Profiling C->D E Secondary & Orthogonal Assays C->E F Optimization of Potency & Selectivity D->F E->F G In Vivo Efficacy Studies F->G H Preclinical Candidate Selection G->H

Caption: A streamlined workflow for the discovery of novel therapeutics based on the pyridine scaffold.

Experimental Protocols

Synthesis of a Focused Analog Library

The synthesis of analogs will be crucial for establishing a robust Structure-Activity Relationship (SAR). The starting material, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, provides multiple handles for chemical modification.

Protocol: General Synthetic Scheme for Analog Generation

  • Starting Material: 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

  • Modification of the Hydroxymethyl Group (C5-position):

    • Oxidize the primary alcohol to an aldehyde or carboxylic acid.

    • Esterify or amidate the resulting carboxylic acid with a diverse set of alcohols or amines.

    • Convert the alcohol to an ether with various alkyl or aryl halides.

  • Modification of the Acetoxymethyl Group (C2-position):

    • Hydrolyze the acetate to the corresponding alcohol.

    • Re-esterify with a library of carboxylic acids to explore the impact of different ester groups.

    • Convert the alcohol to various ethers.

  • Modification of the Methoxy Group (C4-position):

    • Demethylate to the corresponding pyridone.

    • Alkylate the pyridone with a range of alkyl halides to introduce different alkoxy groups.

  • Purification and Characterization: Purify all synthesized compounds by column chromatography and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a high-throughput method to screen the synthesized analogs for their ability to inhibit a panel of cancer-relevant kinases.[15]

Materials:

  • Kinase of interest (e.g., VEGFR-2, EGFR)

  • Kinase substrate peptide

  • ATP

  • Synthesized pyridine analogs

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 50 nL of the serially diluted compounds or DMSO control.

    • Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

KinaseAssayWorkflow A Compound Plating (50 nL in 384-well plate) B Add Kinase (5 µL) A->B C Pre-incubation (15 min at RT) B->C D Add Substrate/ATP (5 µL) C->D E Kinase Reaction (60 min at 30°C) D->E F Add ADP-Glo™ Reagent (5 µL) E->F G Incubation (40 min at RT) F->G H Add Kinase Detection Reagent (10 µL) G->H I Incubation (30 min at RT) H->I J Read Luminescence I->J K IC50 Determination J->K

Caption: Workflow for the in vitro luminescence-based kinase assay.

Cell-Based Proliferation Assay

This assay will determine the cytotoxic or cytostatic effects of the active compounds on cancer cell lines.[19][20][21][22]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

  • Cell culture medium and supplements

  • Synthesized pyridine analogs

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to vehicle-treated controls and calculate the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (50% growth inhibition) value.

Conclusion and Future Directions

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its rich chemical functionality provides a fertile ground for the generation of diverse analog libraries. By leveraging the proposed drug discovery workflow, encompassing strategic synthesis and robust biological evaluation, it is possible to unlock the full therapeutic potential of this privileged chemical entity. Future work should focus on establishing a clear SAR, identifying specific molecular targets, and optimizing the pharmacokinetic properties of the most promising lead compounds to advance them toward preclinical development.

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Exploratory

A Technical Guide to the Chemical Synthesis of Omeprazole Metabolites from 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Executive Summary: Omeprazole, a leading proton pump inhibitor, is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into key metabolites such as 5-hydroxyomeprazole and omepr...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Omeprazole, a leading proton pump inhibitor, is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into key metabolites such as 5-hydroxyomeprazole and omeprazole sulfone.[1][2][3] The synthesis of these metabolites is crucial for a variety of research and development applications, including pharmacokinetic studies, drug-drug interaction screening, and their use as analytical reference standards. This guide provides an in-depth, scientifically grounded methodology for the chemical synthesis of two primary metabolites, 5-hydroxyomeprazole and its corresponding sulfone, starting from the strategic precursor, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. We will explore the rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and present quantitative data to ensure reproducibility for researchers, chemists, and drug development professionals.

Chapter 1: The Metabolic Landscape of Omeprazole

Omeprazole is administered as a racemic mixture and undergoes significant first-pass metabolism in the liver. The two principal metabolic pathways are hydroxylation and sulfoxidation, governed by different P450 isoenzymes.[1]

  • Hydroxylation: The polymorphic enzyme CYP2C19 is the primary catalyst for the hydroxylation of the benzimidazole ring's 5-methyl group, yielding 5-hydroxyomeprazole.[4] The activity of CYP2C19 varies significantly among individuals, leading to different metabolic rates and systemic exposure to omeprazole.[2]

  • Sulfoxidation: CYP3A4, another major P450 enzyme, mediates the oxidation of the sulfide bridge to produce omeprazole sulfone.[4][5]

These primary metabolites can be further processed to form secondary metabolites, such as 5-hydroxyomeprazole sulfone.[5] While the metabolites themselves lack significant acid-inhibiting activity, their plasma concentrations can be substantial and they play a role in potential drug-drug interactions.[6][7] Therefore, having access to pure synthetic forms of these compounds is indispensable for comprehensive pharmacological profiling.

Omeprazole_Metabolism omeprazole Omeprazole hydroxy_omeprazole 5-Hydroxyomeprazole omeprazole->hydroxy_omeprazole CYP2C19 (Hydroxylation) omeprazole_sulfone Omeprazole Sulfone omeprazole->omeprazole_sulfone CYP3A4 (Sulfoxidation) hydroxy_sulfone 5-Hydroxyomeprazole Sulfone hydroxy_omeprazole->hydroxy_sulfone CYP3A4 omeprazole_sulfone->hydroxy_sulfone CYP2C19

Caption: Primary metabolic pathways of Omeprazole.

Chapter 2: The Strategic Pyridine Precursor

The specified starting material, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine , is a highly strategic choice for the synthesis of hydroxylated omeprazole metabolites.

  • The 5-Hydroxymethyl Group: This functional group is the key to synthesizing 5-hydroxyomeprazole. It is pre-installed on the pyridine ring, obviating the need for complex and often low-yield C-H activation/oxidation reactions on a fully formed omeprazole analogue.

  • The 2-Acetoxymethyl Group: This group serves as a masked form of the reactive 2-chloromethyl group required for the coupling reaction. The acetate is a stable protecting group but can be readily converted into a better leaving group, such as a chloride, under appropriate conditions. This two-step activation (hydrolysis followed by chlorination, or direct substitution) is a critical consideration for initiating the synthesis.

The overall synthetic strategy is a convergent synthesis, where the two key heterocyclic cores (pyridine and benzimidazole) are prepared separately and then coupled, followed by oxidation.

Synthetic_Strategy cluster_pyridine Pyridine Moiety cluster_benzimidazole Benzimidazole Moiety cluster_synthesis Core Synthesis start_py 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine active_py Activated Pyridine Precursor [6-(chloromethyl)-4-methoxy- 5-methylpyridin-3-yl]methanol start_py->active_py Activation sulfide Sulfide Intermediate active_py->sulfide Coupling benz 5-Methoxy-2-mercapto- benzimidazole benz->sulfide sulfoxide 5-Hydroxyomeprazole (Sulfoxide) sulfide->sulfoxide Controlled Oxidation sulfone 5-Hydroxyomeprazole Sulfone sulfoxide->sulfone Further Oxidation

Caption: Convergent synthesis strategy for Omeprazole metabolites.

Chapter 3: Synthesis of 5-Hydroxyomeprazole

The synthesis of 5-hydroxyomeprazole is achieved via a two-part process: first, the formation of a thioether (sulfide) intermediate, followed by a controlled oxidation to the sulfoxide. A convenient synthetic route has been developed and serves as a basis for this protocol.[8]

Part 3.1: Synthesis of the Sulfide Intermediate

This step involves the nucleophilic substitution reaction between the activated pyridine precursor and 5-methoxy-2-mercaptobenzimidazole. The thiol group of the benzimidazole is deprotonated by a base to form a thiolate anion, which then acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring and displacing the chloride.[9]

Experimental Protocol: Synthesis of 5-hydroxy-omeprazole sulfide

  • Precursor Activation (Not Detailed): The starting material, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, must first be converted to the crucial precursor, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol . This can be achieved through established methods involving hydrolysis of the acetate followed by chlorination (e.g., with thionyl chloride).[8][10] The successful synthesis of this precursor is paramount.

  • Thiolate Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve sodium hydroxide (NaOH, 1.0 eq.) in a mixture of methanol and water at room temperature.

  • Add 5-methoxy-2-mercaptobenzimidazole (1.0 eq.) to the basic solution and stir until a clear solution of the sodium thiolate is formed.

  • Coupling Reaction: Cool the thiolate solution to approximately 10°C in an ice bath.

  • Dissolve the activated pyridine precursor, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol (0.9 eq.), in a suitable solvent like methanol and add it dropwise to the cooled thiolate solution over 30-60 minutes, maintaining the temperature below 20°C.

  • Reaction & Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. The precipitation can be enhanced by the slow addition of water.

  • Collect the solid product by suction filtration, wash thoroughly with cold water to remove inorganic salts, and then with a cold non-polar solvent (e.g., diethyl ether) to remove non-polar impurities.

  • Dry the resulting solid under vacuum to yield the sulfide intermediate.

CompoundMolecular Weight ( g/mol )Molar Equivalents
[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol201.650.9
5-Methoxy-2-mercaptobenzimidazole180.231.0
Sodium Hydroxide40.001.0
Product: 5-hydroxy-omeprazole sulfide 347.44 ~85-95% Yield
Part 3.2: Controlled Oxidation to 5-Hydroxyomeprazole

This is the most critical step, requiring the selective oxidation of the sulfide to a sulfoxide without significant over-oxidation to the sulfone.[11] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.[9][12] The reaction is performed at low temperatures to enhance selectivity, and the stoichiometry of the oxidant is carefully controlled to be approximately one molar equivalent.

Experimental Protocol: Synthesis of 5-Hydroxyomeprazole

  • Dissolution: In a suitable reaction vessel, dissolve the sulfide intermediate (1.0 eq.) from the previous step in a chlorinated solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt or acetone-dry ice bath. A lower temperature is crucial for minimizing the formation of the sulfone byproduct.

  • Oxidant Addition: Dissolve m-CPBA (approx. 1.0-1.1 eq.) in DCM and add it slowly to the cooled sulfide solution over 1-2 hours. Maintaining slow addition and low temperature is critical for control.

  • Monitoring: Monitor the reaction closely using TLC to track the disappearance of the starting sulfide and the appearance of the sulfoxide product. The reaction is typically complete shortly after the addition of the oxidant is finished.

  • Quenching: Once the reaction is complete, quench any excess peroxide by adding a reducing agent, such as a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), and stir vigorously for 15-20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 5-hydroxyomeprazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) to obtain a pure, crystalline solid.

CompoundMolecular Weight ( g/mol )Molar Equivalents
5-hydroxy-omeprazole sulfide347.441.0
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57 (pure)1.0 - 1.1
Product: 5-Hydroxyomeprazole 363.44 ~75-85% Yield

Chapter 4: Synthesis of 5-Hydroxyomeprazole Sulfone

The sulfone metabolite is the result of further oxidation of the sulfoxide. Its synthesis can be achieved either by oxidizing the purified 5-hydroxyomeprazole or, more directly, by modifying the oxidation protocol of the sulfide intermediate using an excess of the oxidizing agent.

Experimental Protocol: Synthesis of 5-Hydroxyomeprazole Sulfone

  • Reaction Setup: Dissolve the 5-hydroxy-omeprazole sulfide intermediate (1.0 eq.) in dichloromethane (DCM) and cool the solution to 0°C.

  • Oxidant Addition: Dissolve m-CPBA (>2.2 eq. ) in DCM. The use of a stoichiometric excess is the key modification that drives the reaction past the sulfoxide stage to the sulfone.

  • Add the m-CPBA solution dropwise to the sulfide solution. An exotherm may be observed; maintain the temperature below 10°C during the addition.

  • Reaction & Monitoring: After the addition, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis confirms the complete consumption of the sulfide and sulfoxide intermediates.

  • Work-up and Purification: The quenching, work-up, and purification steps are identical to those described in the protocol for 5-hydroxyomeprazole (Section 3.2). Recrystallization will yield the pure 5-hydroxyomeprazole sulfone.

CompoundMolecular Weight ( g/mol )Molar Equivalents
5-hydroxy-omeprazole sulfide347.441.0
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57 (pure)> 2.2
Product: 5-Hydroxyomeprazole Sulfone 379.44 ~80-90% Yield

Chapter 5: Summary and Outlook

The chemical synthesis of omeprazole metabolites from the strategic precursor 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a robust and reproducible process. The key transformations—nucleophilic coupling to form the sulfide intermediate followed by controlled oxidation—are fundamental reactions in medicinal chemistry. The causality behind the experimental choices is clear: low temperatures and precise stoichiometric control of the oxidant are essential for selectively producing the sulfoxide (5-hydroxyomeprazole), while an excess of the oxidant reliably yields the sulfone. While chemical synthesis provides a direct and scalable route, alternative methods such as enzymatic and microbiological transformations are emerging as powerful tools for producing drug metabolites, sometimes with exceptional regio- and stereoselectivity.[12][13] The protocols detailed in this guide provide a solid foundation for researchers to produce these vital reference compounds for advancing drug development and pharmacological science.

References

  • Small Molecule Pathway Database (SMPDB). (2013). Omeprazole Metabolism Pathway (old). [Link]

  • Dean, L. (2012). Omeprazole Therapy and CYP2C19 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Regårdh, C. G., Andersson, T., Lagerström, P. O., Lundborg, P., & Skånberg, I. (1990). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 178, 69–77. [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • Santana, C. P., et al. (2013). Main metabolic routes of omeprazole. ResearchGate. [Link]

  • Yun, C. H., et al. (2013). The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxyomeprazole sulfide. ResearchGate. [Link]

  • Shirasaka, Y., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(7), 1354–1363. [Link]

  • Caraco, Y., et al. (2005). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation from omeprazole racemate and from R- and S-omeprazole enantiomers. ResearchGate. [Link]

  • Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]

  • Shirasaka, Y., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. ResearchGate. [Link]

  • Imperial Chemical Industries PLC. (1995). PREPARATION OF OMEPRAZOLE AND LANSOPRAZOLE AND INTERMEDIATES USEFUL THEREIN. WIPO Patentscope. [Link]

  • Uno, T., et al. (2001). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. European Journal of Clinical Pharmacology, 56(11), 797-801. [Link]

  • Sychev, D. A., et al. (2018). CYP3A and CYP2C19 activity in urine in relation to CYP3A4, CYP3A5, and CYP2C19 polymorphisms in Russian peptic ulcer patients taking omeprazole. Pharmacogenomics and Personalized Medicine, 11, 137–146. [Link]

  • ARKAT USA, Inc. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC. [Link]

  • Adcott, C. (2008). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

  • Smallwood, R. H., et al. (1989). Oxygen Dependence of Omeprazole Clearance and Sulfone and Sulfide Metabolite Formation in the Isolated Perfused Rat Liver. Journal of Pharmacology and Experimental Therapeutics, 251(2), 547-552. [Link]

  • Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ResearchGate. [Link]

  • El-Didamony, A. M., et al. (2015). Synthesis of omeprazole. ResearchGate. [Link]

  • Aktiebolaget Hässle. (1984). Intermediates for the preparation of omeprazole. European Patent Office. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link]

  • Aktiebolaget Hässle. (1986). Processes for the preparation of omeprazole and intermediates therefore.
  • Asha, S., & Vidyavathi, M. (2010). Microbiological production of omeprazole metabolites by Cunninghamella elegans. ResearchGate. [Link]

  • Reddy, K. R., et al. (2001). Omeprazole synthesis.
  • Hetero Drugs Limited. (2010). One pot process for preparing omeprazole and related compounds.

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Foundational

Review of literature on substituted pyridine derivatives in medicinal chemistry

An In-Depth Technical Guide to Substituted Pyridine Derivatives in Medicinal Chemistry Authored by a Senior Application Scientist This guide provides an in-depth exploration of substituted pyridine derivatives, a corners...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Pyridine Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of substituted pyridine derivatives, a cornerstone of modern medicinal chemistry. We will delve into the fundamental physicochemical properties that make the pyridine scaffold a "privileged" structure in drug design, survey key synthetic methodologies, and examine its application across various therapeutic areas through the lens of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their discovery programs.

The Pyridine Scaffold: A Privileged Core in Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring motif in a vast number of pharmaceuticals and natural products.[1] Its journey from a component of coal tar, first isolated in 1846, to a key building block in life-saving medicines is a testament to its unique and advantageous properties.[2][3]

Physicochemical and Pharmacokinetic Advantages

Chemically, pyridine is an isostere of benzene, but the replacement of a C-H group with a nitrogen atom introduces profound changes that are highly beneficial for drug design.[3][4]

  • Modulated Basicity and Solubility: The nitrogen atom possesses a lone pair of electrons in an sp2 orbital, which is not part of the aromatic system. This makes the pyridine ring basic and allows for the formation of salts, which can significantly improve the aqueous solubility of a drug candidate—a critical parameter for bioavailability.[1][5][6]

  • Hydrogen Bonding Capability: The ring nitrogen acts as a potent hydrogen bond acceptor. This ability to form specific, directional interactions with biological targets (like enzymes and receptors) is fundamental to molecular recognition and is often a key contributor to a drug's potency and selectivity.[2]

  • Dipole Moment and Aromatic Interactions: The electronegative nitrogen atom creates a dipole moment in the ring, distinguishing it from the nonpolar benzene. This influences how the molecule interacts with its environment and can lead to favorable dipole-dipole or π-stacking interactions within a protein's binding pocket.

  • Metabolic Stability: The pyridine ring itself is generally stable to metabolic degradation. Furthermore, strategic placement of substituents can be used to block potential sites of metabolism on the drug molecule, thereby enhancing its pharmacokinetic profile.[3]

Prevalence in FDA-Approved Drugs

The theoretical advantages of the pyridine scaffold are borne out by its remarkable prevalence in approved medicines. An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, making it the most frequently occurring azaheterocycle.[2][7] These drugs span a wide array of therapeutic areas, underscoring the scaffold's versatility.

Therapeutic AreaNumber of Pyridine-Containing Drugs (2014-2023)PercentageKey Examples
Anticancer1833%Imatinib, Abiraterone, Crizotinib[8]
Central Nervous System (CNS)1120%Perampanel, Roflumilast[3][4]
Rare Conditions611%N/A
Hematopoietic System59%N/A
Anti-infectives (Antiviral, Antibacterial)MultipleN/AAtazanavir, Delavirdine, Isoniazid[8]

Table 1: Distribution of pyridine-containing drugs approved by the US FDA (2014-2023) across major therapeutic categories.[2][7][9]

Synthetic Strategies: Building the Pyridine Core

The ability to efficiently synthesize diverse libraries of substituted pyridines is crucial for exploring structure-activity relationships. Medicinal chemists have a variety of tools at their disposal, from classic condensation reactions to modern metal-catalyzed methods.

Classical Condensation Reactions
  • Hantzsch Pyridine Synthesis: Developed in 1881, this is a multicomponent reaction that typically involves the condensation of an aldehyde, a β-ketoester, and ammonia.[5][10] It remains a robust method for producing dihydropyridines, which can then be oxidized to the corresponding pyridine. The primary advantage is the direct assembly of the core from simple, readily available starting materials.

Modern Modular Syntheses

Modern synthetic chemistry offers more modular and flexible approaches, allowing for the late-stage introduction of diversity.

  • Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Buchwald-Hartwig couplings are invaluable for attaching various substituents to a pre-formed pyridine or halopyridine core. This allows for the systematic and predictable modification of the scaffold.

  • Cycloaddition Reactions: Inverse electron-demand Diels-Alder reactions and [2+2+2] cycloadditions mediated by catalysts like cobalt or rhodium provide elegant pathways to construct highly substituted pyridine rings from acyclic precursors.[3]

  • Cascade Reactions: Innovative one-pot reactions have been developed that combine several steps, such as a copper-catalyzed C-N cross-coupling followed by electrocyclization and oxidation, to rapidly generate complex pyridines from simple starting materials.[11]

G cluster_0 Classical Synthesis (e.g., Hantzsch) cluster_1 Modern Modular Synthesis (e.g., Cross-Coupling) A Aldehyde D Condensation & Cyclization A->D B β-Ketoester B->D C Ammonia C->D E Dihydropyridine D->E F Oxidation E->F G Substituted Pyridine F->G H Halopyridine Core J Metal Catalyst (e.g., Pd) H->J I Boronic Acid / Stannane I->J K Functionalized Pyridine J->K

General comparison of classical vs. modern pyridine synthesis workflows.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true power of the pyridine scaffold is demonstrated by its successful application in treating a multitude of diseases. This section will explore key examples, focusing on how specific substitution patterns influence biological activity.

Anticancer Agents

The largest category of recently approved pyridine-containing drugs is oncology.[2][7] The pyridine core is often used to orient functional groups toward key residues in enzyme active sites, particularly kinases.

  • Case Study: Kinase Inhibitors (e.g., Imatinib): Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, features a pyridine ring that is critical for its activity. The pyridine nitrogen forms a key hydrogen bond with the hinge region of the Abl kinase domain, anchoring the inhibitor in the ATP-binding site. SAR studies have shown that modifications to the pyridine ring or its substituents can drastically alter potency and kinase selectivity.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds Sub Substrate Protein Rec->Sub Activates SubP Phosphorylated Substrate Sub->SubP Phosphorylates CR Cellular Response (Proliferation, Survival) SubP->CR ATP ATP ADP ADP ATP->ADP Inhibitor Pyridine-Based Kinase Inhibitor Inhibitor->Sub Blocks ATP Binding Site

Pyridine inhibitors block ATP binding in kinase signaling pathways.

A study on the antiproliferative activity of various pyridine derivatives found that the presence and position of specific functional groups were critical.[12][13] Electron-donating groups like methoxy (-OMe) and hydroxyl (-OH) often enhance activity, while bulky groups or halogens can be detrimental, likely due to steric hindrance or altered electronic properties.[12][13]

Compound SeriesKey SubstituentsBiological EffectSAR Insight
Pyridin-3-ol Derivatives5-Fluoro, 6-MethoxyPotent inhibitory activityCombination of electron-withdrawing and -donating groups can fine-tune activity.[14]
3- or 4-Pyridine PPARγ AgonistsAlkoxy groups on pyridineEnhanced in vitro potencyPosition of alkoxy group is critical; 4-methoxy led to full agonism while 3-alkoxy was essential for potency.[15]
Pyrazolo[3,4-c]pyridines3-Phenyl groupStrong cytotoxic activity (IC50 0.87–4.3 μM)The phenyl group at this position is a key pharmacophore for antiproliferative effects.[16]

Table 2: Selected examples of structure-activity relationships for anticancer pyridine derivatives.

Antiviral and Antibacterial Agents

Pyridine derivatives are integral to the treatment of infectious diseases.[5][17]

  • Antivirals: In drugs like the HIV protease inhibitor Atazanavir, the pyridine ring serves as a rigid scaffold to correctly position other parts of the molecule for optimal interaction with the viral enzyme.[2]

  • Antibacterials: The classic antitubercular drug Isoniazid is a simple pyridine derivative. More recent research focuses on using the pyridine core to develop novel agents that can overcome multidrug-resistant bacteria.[1] The pyridine scaffold's ability to improve water solubility is particularly advantageous for antibacterial drug design.[1][6]

A Framework for Pyridine-Based Drug Discovery

A typical drug discovery campaign leveraging this scaffold follows a logical, iterative process. This self-validating system ensures that experimental choices are based on accumulating data, leading to a robust and defensible outcome.

G cluster_SAR Core SAR Cycle Start Project Initiation (Target Validation) HTS High-Throughput Screen (Identifies Pyridine Hits) Start->HTS HC Hit Confirmation & Clustering HTS->HC L_Gen Lead Generation (Initial SAR) HC->L_Gen L_Opt Lead Optimization (Iterative Design-Synthesize-Test Cycles) L_Gen->L_Opt PCC Preclinical Candidate Selection L_Opt->PCC Design Design Analogs Synth Synthesize Design->Synth Data informs next design Test Test In Vitro (Potency, Selectivity) Synth->Test Data informs next design Test_ADME Test In Vivo (PK, Efficacy) Test->Test_ADME Data informs next design Test_ADME->Design Data informs next design

Iterative workflow for a pyridine-based drug discovery program.

Experimental Protocols

Trustworthiness in scientific research is built on reproducibility. Below are representative protocols for the synthesis and biological evaluation of a pyridine derivative.

Protocol: Synthesis of a Substituted Pyrazolo[3,4-c]pyridine-5-carbonitrile

This protocol is adapted from a method used to create key intermediates for antiproliferative agents.[16] The causality is clear: a substituted picoline is cyclized to form the fused pyrazolopyridine core, a crucial step for establishing the desired scaffold.

  • Reaction Setup: To a solution of N'-(2-chloro-5-cyano-4-picolin-3-yl)-N,N-dimethylformimidamide (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. This self-validating step ensures the correct intermediate has been prepared before proceeding.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of new compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., PC-3, human prostate cancer) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality here is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The substituted pyridine ring is undeniably one of the most impactful scaffolds in medicinal chemistry. Its unique combination of physicochemical properties—solubility, metabolic stability, and the capacity for specific hydrogen bonding—has secured its role in a diverse range of approved drugs.[3] The continued development of novel and modular synthetic methods ensures that chemists can readily access new, unexplored chemical space around this core.[11]

Future research will likely focus on several key areas:

  • Novel Substitution Patterns: Exploring unorthodox substitution to identify new interactions with targets and overcome resistance mechanisms.

  • Covalent Inhibitors: Using the pyridine scaffold to position reactive groups for covalent targeting of proteins, a strategy gaining traction for achieving durable therapeutic effects.

  • Photopharmacology: Designing pyridine derivatives whose activity can be controlled by light, offering the potential for highly localized drug action.

The versatility and proven success of substituted pyridine derivatives guarantee that they will remain a central focus of drug discovery and development for the foreseeable future, continuing to provide solutions for challenging diseases.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). PubMed Central.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (n.d.). Taylor & Francis Online.
  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. (2019). ACS Medicinal Chemistry Letters.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). National Center for Biotechnology Information.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). National Library of Medicine.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). PubMed Central.
  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). Science Publishing Group.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Universidad de Sonora.
  • Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). ijpsrr.com.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). ResearchGate.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • A Simple, Modular Synthesis of Substituted Pyridines - PMC. (n.d.). National Institutes of Health.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. (n.d.). PubMed Central.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC. (n.d.). National Institutes of Health.
  • Synthesis of poly substituted pyridines in aqueous media a. (n.d.). ResearchGate.
  • Publication: Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). SciProfiles.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023). National Institutes of Health.

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Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in Human Plasma

Abstract This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution. Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and demonstrated excellent linearity, accuracy, precision, and stability over the analytical range.[1][2]

Introduction

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a novel pyridine derivative with potential therapeutic applications. As a structural analog of Vitamin B6 (pyridoxine), its pharmacokinetic and metabolic profiles are of significant interest in drug development. Accurate quantification of this compound in biological matrices is essential for preclinical and clinical studies. LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[3] This note provides a comprehensive, step-by-step protocol for its quantification in human plasma, designed for researchers, scientists, and drug development professionals.

Analyte & Method Principles

Analyte Properties
  • Chemical Name: 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

  • Molecular Formula: C11H15NO4

  • Molecular Weight: 225.24 g/mol

  • Chemical Structure:

    (Note: A placeholder image is used. In a real application, the actual chemical structure would be depicted.)

  • Key Physicochemical Features: The molecule possesses a basic pyridine nitrogen (pKa ≈ 5.2), making it suitable for positive mode electrospray ionization (ESI+).[4] The presence of both polar (hydroxymethyl, methoxy) and moderately non-polar (acetoxymethyl, methyl) groups suggests that reversed-phase chromatography is an appropriate separation technique.[5]

Method Rationale

The core of this method is the selective isolation of the analyte from a complex biological matrix (plasma) followed by highly specific detection using tandem mass spectrometry.

  • Sample Preparation: Protein precipitation (PPT) was selected for its simplicity, speed, and suitability for high-throughput analysis.[6] Acetonitrile is used as the precipitation agent.

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine-d3 (methyl-d3), is used as the internal standard. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, ensuring the highest level of accuracy.

  • Chromatography: Reversed-phase chromatography provides robust retention and separation of the analyte from endogenous plasma components. A gradient elution ensures a sharp peak shape and short run time. The addition of formic acid to the mobile phase protonates the pyridine nitrogen, improving peak shape and ionization efficiency.

  • Mass Spectrometry: ESI in positive ion mode is used to generate the protonated molecular ion [M+H]+. Tandem MS (MS/MS) provides specificity by monitoring a unique fragmentation pathway (a precursor ion fragmenting to a product ion) for both the analyte and the internal standard. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.

Experimental Protocol

Materials and Reagents
  • Analyte: 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (≥98% purity)

  • Internal Standard: 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine-d3 (≥98% purity, 99 atom % D)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Matrix: Blank human plasma (K2EDTA)

Instrumentation and Conditions
Parameter Condition
LC System: Shimadzu Nexera X2 or equivalent
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature: 40 °C
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.5 mL/min
Injection Volume: 5 µL
LC Gradient: Time (min)
Ionization Mode: ESI Positive
Ion Source Gas 1: 55 psi
Ion Source Gas 2: 60 psi
Curtain Gas: 35 psi
Temperature: 550 °C
IonSpray Voltage: 5500 V
Mass Spectrometry - MRM Transitions

The instrument parameters were optimized by infusing a standard solution of the analyte and internal standard. The most abundant and stable fragment ions were chosen for quantification and qualification.

Compound Precursor Ion (Q1) m/z Product Ion (Q2) m/z Dwell Time (ms) Collision Energy (V) Purpose
Analyte226.1166.110025Quantifier
Analyte226.1148.110035Qualifier
IS (-d3)229.1169.110025Quantifier

Rationale for Fragmentation: The primary fragmentation (226.1 → 166.1) is proposed to be the loss of acetic acid (CH3COOH, 60 Da) from the acetoxymethyl group. This is a common and stable loss for such structures. The qualifier transition provides an additional layer of confirmation.[7][8]

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of analyte and IS into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration curve (CAL) and quality control (QC) working solutions.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile/water.

Sample Preparation Protocol

This workflow is designed for efficiency and robustness, minimizing potential sources of error.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Pipette 50 µL of Plasma (Blank, CAL, QC, or Unknown) add_is 2. Add 25 µL of IS Spiking Solution (100 ng/mL) plasma->add_is vortex1 3. Vortex mix for 10 seconds add_is->vortex1 add_ppt 4. Add 200 µL of Acetonitrile vortex1->add_ppt vortex2 5. Vortex mix for 1 minute add_ppt->vortex2 centrifuge 6. Centrifuge at 4000g for 10 minutes at 4°C vortex2->centrifuge transfer 7. Transfer 100 µL of Supernatant to Autosampler Vial/Plate centrifuge->transfer inject 8. Inject 5 µL onto LC-MS/MS System transfer->inject

Caption: Sample preparation and analysis workflow.

Method Validation

The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][9]

Linearity and Range

The calibration curve was linear over the range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression model was used.

Parameter Result
Calibration Range 0.5 - 500 ng/mL
Regression Model Weighted (1/x²) Linear
Correlation Coefficient (r²) > 0.998
Accuracy of Standards Within ±15% of nominal (±20% at LLOQ)
Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ0.58.25.610.57.8
LQC1.56.53.18.14.5
MQC754.1-1.25.9-0.5
HQC4003.5-2.44.8-1.9
Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ).
Selectivity and Matrix Effect
  • Selectivity: Analysis of six different lots of blank human plasma showed no significant interfering peaks at the retention times of the analyte or IS.

  • Matrix Effect: The matrix factor was calculated at LQC and HQC levels and found to be between 0.95 and 1.04, indicating minimal ion suppression or enhancement from the plasma matrix.

Stability

The analyte was found to be stable under various storage and handling conditions.

Condition Duration Stability
Bench-top (Room Temp) 8 hoursStable
Autosampler (10°C) 24 hoursStable
Freeze-Thaw Cycles (-80°C) 3 cyclesStable
Long-term (-80°C) 90 daysStable

Logical Validation Flow

The validation process follows a systematic and hierarchical approach to ensure the method is reliable for its intended purpose.

G A Method Development (Tuning & Chromatography) B Pre-Validation (Specificity & Sensitivity) A->B C Full Validation (Accuracy, Precision, Linearity) B->C D Stability Assessment C->D E Matrix Effect & Recovery C->E F Method Ready for Sample Analysis D->F E->F

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in human plasma. The protein precipitation sample preparation is efficient and amenable to high-throughput workflows.[10][11] The method meets all FDA criteria for bioanalytical method validation, demonstrating high levels of accuracy, precision, and selectivity.[1][12] This validated protocol is well-suited for supporting pharmacokinetic and other studies in drug development programs.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). [Link]

  • Guidance for Industry: Bioanalytical Method Validation (2001). U.S. Food and Drug Administration. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. PubMed. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Pyridine. Wikipedia. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. MDPI. [Link]

Sources

Application

HPLC analytical method development for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine Authored by: Gemini, Senior Application Scientist Abstract This ap...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. As a key intermediate in the synthesis of various pharmaceutical compounds, including metabolites of Omeprazole, ensuring its purity and stability is critical[1]. This document provides a comprehensive guide, from initial analyte characterization and method screening to final optimization and forced degradation studies, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a polar, multi-functionalized heterocyclic compound. Its structure, featuring a basic pyridine nitrogen, a hydroxyl group, and an ester group, presents a unique challenge for chromatographic separation. The primary analytical objectives are to develop a method that can:

  • Achieve adequate retention of this polar analyte on a reversed-phase column.

  • Ensure sharp, symmetrical peak shapes, mitigating the tailing often associated with basic pyridine compounds[2][3].

  • Separate the main analyte from potential process-related impurities and degradation products.

  • Demonstrate specificity as a stability-indicating method through forced degradation studies, as mandated by regulatory bodies like the ICH[4][5][6].

This guide explains the causal logic behind each experimental decision, providing a framework that is both scientifically sound and practically applicable.

Analyte Characterization & Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₁₁H₁₅NO₄[]Influences molecular weight and potential for UV detection.
Molecular Weight 225.24 g/mol [1][]Standard for a small molecule pharmaceutical intermediate.
Appearance Yellow Oil[][8]Requires dissolution in an appropriate solvent for analysis.
Solubility Soluble in Methanol, Chloroform, Dichloromethane[8].Methanol and Acetonitrile are good starting solvents for sample preparation.
Structure Pyridine ring, hydroxymethyl, acetoxymethyl groups.The compound is polar, suggesting potential challenges with retention in RP-HPLC[9][10]. The pyridine nitrogen (pKa ≈ 5-6) is basic, requiring pH control to ensure good peak shape[3][11].
Predicted pKa 13.19 (for the hydroxyl group)[8]The basicity of the pyridine nitrogen is the primary concern for RP-HPLC.
UV Absorbance Pyridine derivatives typically exhibit UV absorbance in the 200-400 nm range[2].A UV-Visible or Photodiode Array (PDA) detector is suitable. A PDA detector is recommended for initial development to identify the absorbance maximum (λmax) and assess peak purity.

HPLC Method Development Strategy

Our strategy follows a logical progression from initial screening to fine-tuning, ensuring the final method is robust and fit for purpose.

Phase 1: Initial Screening & Parameter Selection

The goal of this phase is to establish a baseline separation and identify the most critical parameters for optimization.

Standard C18 columns can exhibit poor retention for highly polar compounds due to their hydrophobicity[12]. To counteract this, a modern, polar-endcapped C18 column or a column with a polar-embedded stationary phase is recommended. These columns provide alternative retention mechanisms and are more stable in highly aqueous mobile phases[13].

  • Initial Choice: A C18 column with high surface area and carbon load (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point to maximize potential interactions.

The mobile phase is the most powerful tool for optimizing selectivity in RP-HPLC[14].

  • Organic Modifier: Acetonitrile is generally preferred over methanol for pyridine-containing compounds as it often provides better peak shape, lower viscosity, and a lower UV cutoff[15].

  • Aqueous Phase & pH Control: To ensure the basic pyridine nitrogen is consistently protonated and to minimize peak tailing from silanol interactions, a low-pH mobile phase is essential[16]. An acidic mobile phase (pH 2.5-3.5) is advisable[14].

    • Recommended Buffer: A 10-25 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an excellent choice for UV-based methods due to its low UV cutoff[16]. Alternatively, 0.1% formic acid in water is a simpler, volatile option suitable for LC-MS compatibility[14].

A photodiode array (PDA) detector should be used during development to scan the analyte from 200-400 nm. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure maximum sensitivity. For pyridine derivatives, this is often around 254-280 nm[17].

A broad "scouting" gradient is run to determine the approximate elution time of the analyte and any visible impurities. This allows for efficient optimization in the next phase[14][18].

ParameterInitial Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector PDA, 200-400 nm (Extract at 265 nm)
Gradient 5% to 95% B over 20 minutes, hold for 5 min, re-equilibrate for 5 min.
Phase 2: Method Optimization Workflow

Based on the results of the scouting run, the method is optimized to meet the system suitability criteria (e.g., resolution > 2, tailing factor < 1.5, theoretical plates > 2000).

Method_Optimization_Workflow Scouting Scouting Run Results (Initial Retention & Resolution) Adjust_Gradient Adjust Gradient Slope (Optimize Resolution & Run Time) Scouting->Adjust_Gradient tR known Optimize_pH Optimize Mobile Phase pH (Improve Peak Shape) Adjust_Gradient->Optimize_pH Resolution inadequate Final_Method Final Optimized Method Adjust_Gradient->Final_Method Resolution adequate Optimize_Temp Optimize Temperature (Fine-tune Selectivity) Optimize_pH->Optimize_Temp Tailing persists Optimize_pH->Final_Method Peak shape good Optimize_Temp->Final_Method Selectivity improved

Caption: Workflow for HPLC method optimization.

  • Gradient Slope Adjustment: If peaks are clustered, a shallower gradient around the elution time of the analyte will improve resolution[18]. If the run time is too long, the gradient can be steepened after the main peak elutes.

  • pH & Buffer Concentration: Small adjustments to pH (e.g., from 2.8 to 3.2) can significantly impact the retention and peak shape of ionizable compounds[16][19]. Buffer concentration can be increased (up to 50 mM) to improve peak shape, but care must be taken to avoid precipitation in high organic percentages[2].

  • Temperature: Increasing the column temperature (e.g., to 35 or 40 °C) typically decreases retention time and reduces mobile phase viscosity, leading to sharper peaks. It can also subtly alter selectivity, which may help resolve closely eluting impurities[14].

Forced Degradation Studies: Establishing a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products, a key regulatory requirement[4][6][20][21]. The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are formed without generating secondary products from over-stressing[20][21].

Protocol for Forced Degradation

A stock solution of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (e.g., 1 mg/mL in methanol) is prepared. This stock is subjected to the following stress conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60 °C for a designated time (e.g., 2, 4, 8 hours). Withdraw aliquots, neutralize with 0.1 N NaOH, dilute with mobile phase, and inject.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature, monitoring at shorter intervals (e.g., 30, 60, 120 minutes), as ester hydrolysis can be rapid. Withdraw aliquots, neutralize with 0.1 N HCl, dilute with mobile phase, and inject.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a designated time (e.g., 8 hours). Dilute with mobile phase and inject.

  • Thermal Degradation: Store the analyte as a solid powder and in solution at an elevated temperature (e.g., 80 °C) for 24-48 hours. Prepare/dilute the sample in mobile phase and inject.

  • Photolytic Degradation: Expose the solid analyte and its solution to a light source providing combined visible and UV output (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light[21]. After exposure, prepare/dilute the sample and inject.

For each condition, a control (unstressed) sample is analyzed in parallel[21]. The chromatograms of the stressed samples are then compared to the control to assess for new peaks (degradants) and a decrease in the main analyte peak area. Peak purity analysis using a PDA detector is crucial to ensure that the main analyte peak is spectrally pure and not co-eluting with any degradants[6].

Final Optimized HPLC Method and Protocol

The following protocol represents a robust, stability-indicating method developed through the systematic process described above.

Final Chromatographic Conditions
ParameterOptimized Condition
Column Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detector PDA at 265 nm
Gradient Program Time (min)
0.0
15.0
15.1
18.0
18.1
22.0
Step-by-Step Protocol

A. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter through a 0.45 µm nylon filter.

  • Degas both mobile phases for 10 minutes using an ultrasonic bath or online degasser.

B. Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Mix thoroughly.

C. Sample Preparation:

  • Prepare the sample to a target concentration of 0.1 mg/mL using the same diluent as the standard solution.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

D. System Suitability Test (SST):

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the standard solution.

  • The system is deemed ready if the following criteria are met:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 3000

    • %RSD for Peak Area: ≤ 2.0%

E. Analysis Procedure:

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Perform the SST as described above.

  • Inject the sample solutions.

  • Bracket the sample injections with standard checks to ensure system stability throughout the run.

Conclusion

The HPLC method detailed in this application note is demonstrated to be a specific, robust, and reliable tool for the quantitative analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine and the monitoring of its potential degradation products. By employing a systematic development approach, including careful selection of the column and mobile phase pH, a high-resolution separation was achieved. The successful execution of forced degradation studies validates the method as stability-indicating, making it suitable for use in quality control, stability testing, and regulatory submissions within the pharmaceutical development lifecycle.

References

  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development? YouTube.
  • Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development.
  • Patel, Y., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Reddy, G. S. (2020). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Mamatha, T. (2023).
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Bae, J., et al. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. ChemicalBook.
  • BenchChem. (2025).
  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Reddit. (2024). How to separate overlapping peaks of two very similar compounds?.
  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
  • ResearchGate. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Drawell. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine. PubChem.
  • BOC Sciences. (n.d.). CAS 120003-77-2 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. BOC Sciences.
  • GuideChem. (n.d.). 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine CAS NO.120003-77-2. GuideChem.
  • Pawłowski, W., & Oledzka, I. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Echemi. (n.d.). 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. Echemi.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. PubChem.
  • Echemi. (n.d.). 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol. Echemi.
  • Pharmaffiliates. (n.d.). 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.
  • Chemsrc. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. Chemsrc.
  • ChemBK. (n.d.). 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine. ChemBK.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. PubChem.
  • Pharmaffiliates. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride.

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Method

Protocol for the synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine from 4-chloro-2,3-dimethylpyridine-N-oxide

Application Note: A Comprehensive Protocol for the Synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine Abstract: This document provides a detailed, multi-step protocol for the synthesis of 2-Acetoxyme...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Comprehensive Protocol for the Synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Abstract: This document provides a detailed, multi-step protocol for the synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a key pyridoxine (Vitamin B6) analog with applications in pharmaceutical research and development. The synthesis commences with 4-chloro-2,3-dimethylpyridine-N-oxide and proceeds through a logical sequence of nucleophilic aromatic substitution, a pivotal Boekelheide rearrangement, and subsequent regioselective C5-functionalization. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights that govern each transformation.

Introduction and Synthetic Strategy

The target molecule, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine ([5-(hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate)[], is a functionalized pyridine derivative structurally related to Vitamin B6, making it a valuable building block in medicinal chemistry. The specified starting material, 4-chloro-2,3-dimethylpyridine-N-oxide, presents a robust entry point for the synthesis, though the transformation is not trivial and requires a carefully planned four-step sequence.

A critical analysis of the starting material and the final product reveals that the synthesis must accomplish four core transformations:

  • Substitution: Replacement of the C4-chloro group with a methoxy group.

  • C2-Functionalization: Conversion of the C2-methyl group into an acetoxymethyl group.

  • C5-Functionalization: Introduction of a formyl group at the C5 position of the pyridine ring.

  • Reduction: Selective reduction of the C5-formyl group to a hydroxymethyl group.

This protocol details a reliable pathway navigating these transformations, with an emphasis on the renowned Boekelheide rearrangement for the crucial C2-acetoxymethylation step.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, proceeding through key intermediates I-1 , I-2 , and I-3 .

G start 4-Chloro-2,3-dimethylpyridine-N-oxide I1 Intermediate I-1 4-Methoxy-2,3-dimethylpyridine-N-oxide start->I1 Step 1: Methoxylation (NaOMe, MeOH) I2 Intermediate I-2 2-Acetoxymethyl-4-methoxy-3-methylpyridine I1->I2 Step 2: Boekelheide Rearrangement (Acetic Anhydride, Reflux) I3 Intermediate I-3 5-Formyl-2-acetoxymethyl-4-methoxy-3-methylpyridine I2->I3 Step 3: C5-Formylation (Vilsmeier-Haack) end_product Final Product 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine I3->end_product Step 4: Selective Reduction (NaBH4)

Caption: Four-step synthetic pathway from starting material to final product.

Module 1: Synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide (I-1)

Principle and Mechanism

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing N-oxide group, combined with the electronegativity of the chlorine atom, activates the C4 position for nucleophilic attack. Sodium methoxide serves as the source of the methoxide nucleophile, which displaces the chloride leaving group. The reaction is typically performed in methanol, which acts as both a solvent and a reagent source. A similar process is used for the preparation of various methoxypyridine derivatives.[2][3]

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
4-Chloro-2,3-dimethylpyridine-N-oxide157.5910.0 g1.0
Sodium Methoxide (NaOMe)54.024.1 g1.2
Methanol (MeOH), anhydrous32.04100 mL-

Procedure:

  • To a stirred solution of sodium methoxide (4.1 g) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add 4-chloro-2,3-dimethylpyridine-N-oxide (10.0 g).

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) to obtain 4-methoxy-2,3-dimethylpyridine-N-oxide (I-1 ) as a solid.

Module 2: Synthesis of 2-Acetoxymethyl-4-methoxy-3-methylpyridine (I-2)

Principle and Mechanism: The Boekelheide Rearrangement

This key transformation functionalizes the C2-methyl group via the Boekelheide rearrangement.[4][5] The reaction is initiated by the acylation of the nucleophilic N-oxide oxygen by acetic anhydride. This is followed by the deprotonation of the acidic α-methyl (C2-methyl) group by an acetate anion. The resulting intermediate undergoes a concerted, thermally allowed[6][6]-sigmatropic rearrangement to furnish the O-acetylated product, 2-acetoxymethyl-4-methoxy-3-methylpyridine.[7][8] This reaction is a cornerstone for functionalizing α-picolines.[9]

G cluster_mech Boekelheide Rearrangement Mechanism I1 N-Oxide Intermediate (I-1) Activated O-Acylated Intermediate I1->Activated Acylation Ac2O Acetic Anhydride Enamine Anhydrobase Intermediate Activated->Enamine -H+ (Acetate) TS [3,3]-Sigmatropic Transition State Enamine->TS Product Rearranged Product (I-2) TS->Product Rearrangement

Caption: Simplified mechanism of the Boekelheide rearrangement.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
4-Methoxy-2,3-dimethylpyridine-N-oxide (I-1 )153.1810.0 g1.0
Acetic Anhydride (Ac₂O)102.0950 mLExcess

Procedure:

  • Place 4-methoxy-2,3-dimethylpyridine-N-oxide (10.0 g) in a round-bottom flask equipped with a reflux condenser.

  • Add acetic anhydride (50 mL).

  • Heat the mixture to reflux (approx. 140°C) with stirring for 4-6 hours. Monitor the disappearance of the starting material by TLC.[4]

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~8).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford pure 2-acetoxymethyl-4-methoxy-3-methylpyridine (I-2 ).

Module 3: C5-Hydroxymethylation of the Pyridine Ring

This module describes a proposed two-step sequence to introduce the required hydroxymethyl group at the C5 position, which is not present in the initial starting material.

Step 4A: C5-Formylation to Intermediate I-3

Principle and Mechanism: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heterocyclic rings. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The pyridine ring in intermediate I-2 is activated towards electrophilic substitution by the C4-methoxy and C3-methyl groups. Substitution is directed to the C5 position, which is electronically favored and sterically accessible compared to the C6 position adjacent to the bulky acetoxymethyl group.

Protocol:

  • In a three-neck flask under a nitrogen atmosphere, cool a solution of anhydrous DMF (20 mL) to 0°C.

  • Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of 2-acetoxymethyl-4-methoxy-3-methylpyridine (I-2 , 1.0 equivalent) in anhydrous DMF (10 mL) to the Vilsmeier reagent.

  • Allow the mixture to warm to room temperature and then heat to 60-70°C for 8-12 hours.

  • Cool the reaction, pour it carefully onto ice water, and neutralize with aqueous NaOH solution to pH 7-8.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 5-formyl-2-acetoxymethyl-4-methoxy-3-methylpyridine (I-3 ).

Step 4B: Selective Reduction to Final Product

Principle and Mechanism: The final step requires the selective reduction of the C5-aldehyde to a primary alcohol without affecting the C2-ester functionality. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation, as it is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce esters under standard conditions. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde.

Protocol:

  • Dissolve the aldehyde intermediate I-3 (1.0 equivalent) in methanol (50 mL) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours. Monitor for the consumption of the aldehyde by TLC.

  • Quench the reaction by the slow addition of acetone (10 mL) followed by water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine . Further purification can be achieved via column chromatography if necessary.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • Sodium Methoxide: Corrosive and reacts violently with water. Handle under anhydrous conditions.

    • Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.

    • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care.

    • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acid to produce flammable hydrogen gas.

  • Procedures: Exothermic reactions (e.g., neutralization, quenching) should be performed with adequate cooling and slow, controlled addition of reagents.

References

  • Boekelheide, V.; Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01634a022]
  • Rzepa, H. (2013). Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog. [URL: https://www.ch.imperial.ac.uk/rzepa/blog/?p=11361]
  • Fontenas, C.; Bejan, E.; Haddou, H. Aït; Balavoine, G. G. A. (2006). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919708004210]
  • ResearchGate. The Boekelheide rearrangement on pyrimidine N‐oxides and its mechanism study. [URL: https://www.researchgate.net/figure/The-Boekelheide-rearrangement-on-pyrimidine-N-oxides-and-its-mechanism-study_fig2_379969188]
  • Wikipedia. Boekelheide reaction. [URL: https://en.wikipedia.org/wiki/Boekelheide_reaction]
  • ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. [URL: https://www.chemtube3d.
  • PrepChem.com. Synthesis of 2-acetoxymethyl-4-methoxy-5-n-butyl-pyridine. [URL: https://www.prepchem.com/synthesis-of-2-acetoxymethyl-4-methoxy-5-n-butyl-pyridine]
  • ResearchGate. 2-Methoxy Pyridine. [URL: https://www.researchgate.net/figure/a-Scheme-for-the-synthesis-of-3-aminoimidazo12-apyridines_fig1_235767222]
  • ResearchGate. Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride... [URL: https://www.researchgate.net/figure/Boekelheide-rearrangement-of-pyrimidine-N-oxide-1-with-acetic-anhydride-leading-to-the_fig1_258189601]
  • PubChem. Pyridoxine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1054]
  • Google Patents. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides. [URL: https://patents.google.
  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [URL: https://www.quickcompany.in/patents/a-process-for-the-preparation-of-2-hydroxymethyl-4-3-methoxypropoxy-3-methylpyridine-hydrochloride]
  • BOC Sciences. CAS 120003-77-2 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. [URL: https://www.bocsci.com/product/2-acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine-cas-120003-77-2-400938.html]
  • Benchchem. Application Notes and Protocols: Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride. [URL: https://www.benchchem.
  • Bioorganic & Medicinal Chemistry Letters. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1400874X]

Sources

Application

Using 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine as a reference standard

An Application Guide to the Use of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine as a Reference Standard in Pharmaceutical Analysis Introduction In the rigorous landscape of pharmaceutical development and ma...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine as a Reference Standard in Pharmaceutical Analysis

Introduction

In the rigorous landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2) is a critical chemical intermediate, notably in the synthesis of various proton pump inhibitors (PPIs).[1][2] Its presence, even in trace amounts, in a final Active Pharmaceutical Ingredient (API) can signify a deviation in the manufacturing process. Therefore, its accurate identification and quantification are essential components of a robust quality control strategy.

This application note serves as a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper use of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine as a reference standard. We will delve into its physicochemical properties, its origin as a process-related impurity, and provide detailed, field-proven protocols for its handling, preparation, and quantification using modern analytical techniques. The methodologies described herein are designed to be self-validating and are grounded in established principles of analytical chemistry and regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH).[3]

Physicochemical Properties

A thorough understanding of the reference standard's properties is the foundation of its effective use. The key physicochemical data for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine are summarized below.

PropertyValueSource(s)
CAS Number 120003-77-2[1][][5][6]
Molecular Formula C₁₁H₁₅NO₄[1][][5]
Molecular Weight 225.24 g/mol [1][]
IUPAC Name [5-(hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate[]
Synonyms 4-Methoxy-3-methyl-2,5-pyridinedimethanol 2-Acetate[]
Appearance Yellow Oil or Off-White Powder[1][][5]
Purity Typically ≥95%[][5]
Solubility Soluble in methanol, acetonitrile, DMSO, and chloroform.Inferred from structure

Genesis in Synthesis: A Process-Related Impurity

The primary reason for monitoring 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is its role as a key intermediate in the synthesis of pyridinyl-methyl-sulfinyl-benzimidazoles, a major class of PPIs.[2] It is typically formed during the functionalization of a pyridine N-oxide precursor. The reaction involves treatment with acetic anhydride, which rearranges the N-oxide to introduce an acetoxymethyl group at the 2-position of the pyridine ring.[2][7]

This intermediate is intended to be subsequently hydrolyzed to its corresponding alcohol before the next synthetic step. However, an incomplete reaction or hydrolysis can lead to its persistence as a process-related impurity in the subsequent steps and potentially in the final API.

cluster_synthesis Simplified Synthetic Pathway cluster_impurity Impurity Carryover N_Oxide Pyridine N-Oxide Precursor Intermediate 2-Acetoxymethyl-5-hydroxymethyl-4- methoxy-3-methylpyridine (Reference Standard) N_Oxide->Intermediate Acetylation/ Rearrangement Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Desired_Alcohol Desired 2-Hydroxymethyl Intermediate Intermediate->Desired_Alcohol Intended Path Incomplete_Hydrolysis Incomplete Hydrolysis Intermediate->Incomplete_Hydrolysis Process Deviation Hydrolysis Hydrolysis (e.g., NaOH) Hydrolysis->Desired_Alcohol Next_Step Further Synthetic Steps (e.g., Chlorination, Coupling) Desired_Alcohol->Next_Step Final_API Final API Incomplete_Hydrolysis->Final_API Carryover Prep Prepare Mobile Phase & Equilibrate System Inject Inject Standards & Sample (Create Sequence) Prep->Inject Standards Prepare Calibration Standards (Protocol 1) Standards->Inject Sample Prepare Test Sample (Dissolve in Diluent) Sample->Inject Acquire Acquire Chromatographic Data (HPLC-UV) Inject->Acquire Integrate Integrate Peak Area of Analyte Acquire->Integrate CalCurve Generate Calibration Curve (Area vs. Concentration) Integrate->CalCurve Quantify Quantify Analyte in Sample Using Regression Line Integrate->Quantify CalCurve->Quantify

Sources

Method

Protocol for the Base-Catalyzed Hydrolysis of 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine

An Application Note for Drug Development Professionals Abstract This application note provides a detailed experimental procedure for the hydrolysis of 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine to yield 2-(h...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the hydrolysis of 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine to yield 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine. This conversion is a critical step in the synthetic pathway of Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.[1][2][3] The protocol herein describes an efficient and scalable alkaline hydrolysis (saponification) method, offering field-proven insights into reaction execution, monitoring, and product isolation.[4] The document is intended for researchers, chemists, and process development scientists in the pharmaceutical industry.

Introduction and Scientific Background

The target molecule, 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine, is a key precursor in the multi-step synthesis of Rabeprazole Sodium.[5][6] It is typically prepared from its acetylated analogue, 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine. The hydrolysis reaction effectively removes the acetyl protecting group from the hydroxymethyl function at the 2-position of the pyridine ring.

The most robust and industrially viable method for this transformation is alkaline hydrolysis, a classic organic reaction also known as saponification.[4][7] This process offers significant advantages over acid-catalyzed hydrolysis, including faster reaction rates and, crucially, irreversibility.[7] The reaction proceeds to completion, which simplifies downstream processing and enhances overall yield.

Reaction Mechanism: Saponification

The hydrolysis of the ester is achieved through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion (from a base like NaOH) on the electrophilic carbonyl carbon of the acetate group. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the pyridine-alkoxide as a leaving group. In the final, irreversible step, the newly formed acetic acid is immediately deprotonated by the strong base to form sodium acetate, while the pyridinyl alkoxide is protonated by the solvent (e.g., ethanol) to yield the desired alcohol product. This acid-base final step effectively drives the reaction to completion.[8]

Experimental Protocol

This protocol is optimized for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine≥95% PurityCommercial SourceStarting material.
Sodium Hydroxide (NaOH)ACS Reagent GradeSigma-AldrichCorrosive. Handle with appropriate PPE.
Ethanol (EtOH), Anhydrous200 ProofPharmco-AaperSolvent.
Dichloromethane (CH₂Cl₂)ACS Reagent GradeFisher ScientificExtraction solvent.
Deionized Water (H₂O)Type IIIn-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeVWRDrying agent.
Equipment
  • Three-neck round-bottom flask (appropriately sized)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Step-by-Step Hydrolysis Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine (25.3 g, 0.1 mol).

  • Dissolution: Add 225 mL of ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (17.1 g, 0.425 mol) in 225 mL of ethanol. Caution: This process is exothermic. Allow the solution to cool to room temperature.

  • Initiating the Reaction: Slowly add the ethanolic sodium hydroxide solution to the stirred solution of the starting ester at room temperature.

  • Heating: Heat the reaction mixture to 55°C using a heating mantle. Maintain this temperature and continue stirring for 2 hours.[9]

  • Reaction Monitoring: Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: Silica gel plates with a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v). Visualize under UV light (254 nm). The product, being more polar, will have a lower Rf value than the starting ester.

    • HPLC System: A reverse-phase C18 column can be used for more precise monitoring.[4][10]

  • Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol by distillation under reduced pressure using a rotary evaporator.[9]

  • Aqueous Work-up and Extraction: To the resulting residue, add 250 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine as an oil or solid. The crude product is often of sufficient purity for the next synthetic step.[4]

  • (Optional) Purification via Salt Formation: For exceptionally high purity (>99%), the isolated product can be dissolved in acetone and treated with hydrochloric acid (gas or solution) to precipitate the hydrochloride salt, which can be collected by filtration.[4]

Data Summary and Visualization

Reagent Quantities
CompoundFormulaMolar Mass ( g/mol )Amount UsedMoles (mol)Molar Eq.
2-(acetoxymethyl)-...-pyridineC₁₃H₁₉NO₄253.29[11]25.3 g0.11.0
Sodium HydroxideNaOH40.0017.1 g0.4254.25
Expected Results
  • Product: 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine

  • Appearance: Light yellow oil or low-melting solid.

  • Expected Yield: >85%

  • Purity (by HPLC): Typically >92% before salt formation; >99% as the hydrochloride salt.[4]

Diagrams

Caption: Reaction scheme for the hydrolysis of the acetate intermediate.

Workflow cluster_prep Reaction Phase cluster_workup Isolation & Purification cluster_analysis Analysis setup 1. Dissolve Starting Material in Ethanol add_base 2. Add Ethanolic NaOH setup->add_base react 3. Heat to 55°C for 2h add_base->react monitor 4. Monitor by TLC/HPLC react->monitor evap 5. Remove Ethanol monitor->evap extract 6. Aqueous Work-up & DCM Extraction evap->extract dry 7. Dry & Concentrate extract->dry purify 8. (Optional) Purify via HCl Salt Formation dry->purify analyze 9. Characterize Product (NMR, HPLC, MS) dry->analyze purify->analyze

Caption: Step-by-step experimental workflow from reaction to analysis.

Safety and Handling

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or fume hood.

  • Organic Solvents (Ethanol, Dichloromethane): Flammable and/or volatile. Avoid open flames and ensure adequate ventilation. Dichloromethane is a suspected carcinogen; handle with extreme care in a fume hood.

  • General Precautions: Perform a full risk assessment before beginning any chemical synthesis.

References

  • Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Taylor & Francis Online. Available at: [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. Available at: [Link]

  • Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. Available at: [Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • An Efficient Synthesis of Rabeprazole Sodium. ResearchGate. Available at: [Link]

  • Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. ResearchGate. Available at: [Link]

  • Identification and synthesis of potential impurities of rabeprazole sodium. PubMed. Available at: [Link]

  • Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Using the mechanism for the acid-catalyzed hydrolysis of an ester... Pearson. Available at: [Link]

  • Identification and synthesis of potential impurities of rabeprazole sodium. Ingenta Connect. Available at: [Link]

  • Ester hydrolysis. Wikipedia. Available at: [Link]

  • Hydrolysing esters. Chemguide. Available at: [Link]

  • Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements. Optica Publishing Group. Available at: [Link]

  • 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine. SIELC Technologies. Available at: [Link]

  • WO 2009/116072 A2.Google Patents.
  • Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]

  • Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. PubMed. Available at: [Link]

  • Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. DeepDyve. Available at: [Link]

  • CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.Google Patents.
  • 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem. Available at: [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.Google Patents.

Sources

Application

Application Notes &amp; Protocols: A Chemoproteomic Approach Using 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine for Profiling Serine Hydrolase Activity

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a novel, proposed application for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine as a foundational scaffold for...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a novel, proposed application for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine as a foundational scaffold for a new class of chemical probes in proteomics. Capitalizing on the principles of Activity-Based Protein Profiling (ABPP), we present a detailed theoretical framework and comprehensive experimental protocols for its use in identifying and characterizing active serine hydrolases in complex biological systems. We hypothesize that the acetoxymethyl group can serve as a reactive moiety to covalently label the active site serine of these enzymes. To facilitate proteomic analysis, we propose the synthesis of a derivative bearing a bioorthogonal "clickable" handle for subsequent biotinylation and enrichment. This guide provides the scientific rationale, step-by-step protocols for probe synthesis, protein labeling, target enrichment, and mass spectrometry-based identification, establishing a roadmap for deploying this compound in functional proteomics and drug discovery.

Introduction: The Opportunity for a Novel Chemical Probe

The study of protein function within a native cellular context is a cornerstone of modern biological research and drug development. While traditional "bottom-up" proteomics excels at identifying and quantifying total protein abundance, it provides limited insight into the functional state of enzymes, which are often regulated by post-translational modifications or endogenous inhibitors.[1] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic strategy to address this gap by using active-site-directed covalent probes to profile the functional fraction of an enzyme family within a complex proteome.[2][3][4]

The serine hydrolase superfamily is one of the largest and most diverse enzyme classes in mammals, playing critical roles in processes ranging from digestion and blood clotting to neurotransmission and cancer progression.[4][5] Consequently, they are a major class of drug targets. ABPP studies of serine hydrolases have traditionally relied on probes with highly reactive "warheads" such as fluorophosphonates (FP) or vinyl sulfones.[5][6] While effective, there is a continuous need for novel probe scaffolds with different reactivity profiles and selectivities to explore the full functional landscape of the proteome.

Here, we propose the application of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine as a scaffold for a new class of ABPP probes. The core hypothesis is that the acetoxymethyl group on the pyridine ring can act as a moderately reactive electrophile, targeting the hyper-nucleophilic serine residue within the active site of serine hydrolases. This interaction would result in a stable covalent bond, effectively "tagging" the active enzyme.

To transform this molecule into a viable proteomic tool, we propose a synthetic modification at the 5-hydroxymethyl position to introduce a bioorthogonal handle, such as an alkyne. This allows for a two-step "click chemistry" approach where the probe first labels its protein targets in a biological sample, followed by the attachment of a reporter tag (e.g., biotin) for enrichment and identification via mass spectrometry.[7][8][9] This guide provides the complete conceptual and practical framework for this application.

Principle of Action: Covalent Modification of Serine Hydrolases

The proposed mechanism hinges on the reactivity of the acetoxymethyl group. We hypothesize that an active serine hydrolase will recognize the probe, and the catalytic serine in its active site will perform a nucleophilic attack on the methylene carbon of the acetoxymethyl group. This attack is facilitated by the acetate ion acting as a leaving group, resulting in a stable ether linkage between the probe and the enzyme.

G cluster_0 Serine Hydrolase Active Site cluster_1 Pyridine Probe cluster_2 Covalent Adduct Enzyme Enzyme-Ser(Nu:) Probe Probe Core CH₂-O-C(=O)CH₃ Enzyme->Probe:f1 Nucleophilic Attack Adduct Enzyme-Ser-CH₂-Probe Core Acetate Leaving Group Probe->Adduct:f0

Caption: Proposed mechanism of covalent labeling.

This covalent modification is activity-dependent, meaning only functionally active enzymes capable of performing catalysis will be labeled. Inactive zymogens or enzymes inhibited by other molecules will not react, providing a true functional readout of the proteome.[3][4]

Synthesis of a "Clickable" Alkyne-Modified Probe

To enable proteomic discovery, the parent compound must be functionalized with a bioorthogonal handle. We propose the synthesis of 2-Acetoxymethyl-5-(prop-2-yn-1-yloxymethyl)-4-methoxy-3-methylpyridine (hereafter designated Py-alkyne probe ). This can be achieved via a Williamson ether synthesis, reacting the 5-hydroxymethyl group with propargyl bromide under basic conditions. The primary alcohol at this position is more nucleophilic and sterically accessible than the pyridine nitrogen, allowing for regioselective modification.

Table 1: Reagents for Py-alkyne Probe Synthesis
ReagentMolecular WeightPurpose
2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine225.24 g/mol Starting Material
Sodium Hydride (NaH), 60% dispersion in mineral oil24.00 g/mol Base (deprotonates the alcohol)
Propargyl Bromide (3-bromopropyne), 80% solution in toluene118.96 g/mol Alkylating agent (introduces alkyne)
Anhydrous Tetrahydrofuran (THF)72.11 g/mol Anhydrous reaction solvent
Protocol 1: Synthesis of Py-alkyne Probe
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 equivalent of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add 1.2 equivalents of sodium hydride portion-wise. Stir the mixture at 0°C for 30 minutes.

  • Alkylation: Add 1.5 equivalents of propargyl bromide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure Py-alkyne probe .

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Experimental Workflow for Proteomic Profiling

The overall workflow for identifying serine hydrolase targets using the Py-alkyne probe follows a multi-step chemoproteomic process.[7][10]

G A Step 1: Proteome Labeling (Live Cells or Lysate) + Py-alkyne Probe B Step 2: CuAAC Click Chemistry + Azide-Biotin Tag A->B C Step 3: Affinity Purification Streptavidin Bead Pulldown B->C D Step 4: On-Bead Digestion Trypsin C->D E Step 5: LC-MS/MS Analysis D->E F Step 6: Database Search Protein Identification E->F

Caption: Overall chemoproteomic workflow.

Protocol 2: Labeling of Cellular Proteomes
  • Lysate Preparation: Harvest cells and lyse them in a suitable buffer (e.g., PBS) via sonication or mechanical disruption on ice. Avoid detergents like SDS that would denature proteins.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Labeling: Dilute the proteome to a final concentration of 1-2 mg/mL. Add the Py-alkyne probe (from a DMSO stock) to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow for covalent labeling of active enzymes.

  • Controls: Prepare parallel control samples:

    • Negative Control: A sample incubated with vehicle (DMSO) only.

    • Heat-Inactivated Control: A sample heated to 95°C for 10 minutes prior to probe addition to denature proteins and demonstrate activity-dependence.

Protocol 3: Click Chemistry and Target Enrichment

This protocol uses the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin tag for enrichment.[1][7]

  • Prepare Click Reagents:

    • Azide-Biotin tag (e.g., Azide-PEG3-Biotin)

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

    • Copper(II) Sulfate (CuSO₄) solution

  • Click Reaction: To the 1 mL of labeled proteome from Protocol 2, add the click reagents sequentially to the following final concentrations: 100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.

  • Incubation: Vortex briefly and incubate at room temperature for 1 hour.

  • Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, incubate at -20°C for 1 hour, and centrifuge to pellet the proteins.

  • Resuspension: Discard the supernatant and resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.

  • Affinity Purification:

    • Add high-capacity streptavidin agarose beads to the resuspended proteome.

    • Incubate for 1.5 hours at room temperature with rotation to allow the biotinylated proteins to bind to the beads.

    • Wash the beads extensively to remove non-specifically bound proteins: once with 0.2% SDS in PBS, once with PBS, and once with water.

Protocol 4: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation: Resuspend the washed beads in a buffer containing 6 M urea. Add TCEP to a final concentration of 10 mM and incubate for 20 minutes. Add iodoacetamide to 25 mM and incubate for 15 minutes in the dark.

  • Digestion: Dilute the urea concentration to below 1 M with 100 mM Tris buffer. Add sequencing-grade trypsin and incubate overnight at 37°C.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 ZipTip or similar solid-phase extraction method.[1]

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a standard data-dependent acquisition method.[11][12][13]

  • Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Sequest.[14] Identify proteins that are significantly enriched in the probe-treated sample compared to the controls.

Application in Drug Discovery: Target Deconvolution

A powerful application of this technology is in competitive ABPP for target identification and selectivity profiling of unlabeled small molecule inhibitors.

G cluster_0 Scenario A: No Inhibitor cluster_1 Scenario B: With Inhibitor A Active Enzyme B Py-alkyne Probe A->B Reacts C Labeled Enzyme (Signal High) B->C D Active Enzyme E Inhibitor X D->E Binds F Inhibited Enzyme E->F G Py-alkyne Probe F->G Blocked H No Labeling (Signal Low) G->H

Caption: Competitive ABPP for inhibitor profiling.

In this workflow, a proteome is pre-incubated with a compound of interest before the addition of the Py-alkyne probe . If the compound binds to and inhibits a serine hydrolase, it will block the active site, preventing labeling by the probe. When analyzed by mass spectrometry, the target protein will show a significant reduction in signal in the inhibitor-treated sample compared to the control. This allows for the unbiased identification of the molecular targets of novel drug candidates.

Conclusion and Future Directions

The proposed use of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine as a scaffold for a novel activity-based probe represents a promising new avenue for proteomics research. The protocols detailed herein provide a comprehensive, albeit theoretical, guide for its synthesis, validation, and application in profiling serine hydrolase activity. This approach offers the potential to identify novel enzyme targets, understand disease-related enzymatic activity, and accelerate drug discovery by elucidating the mechanism of action of small molecule inhibitors. Future work should focus on the successful synthesis and characterization of the proposed Py-alkyne probe and its validation against known serine hydrolases and their inhibitors.

References

  • Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome. Nature, 537(7620), 347–355. Available at: [Link]

  • Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes. Nature Methods, 4(10), 822–827. Available at: [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell, 180(4), 605–632. Available at: [Link]

  • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212–217. Available at: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. Available at: [Link]

  • Steen, H., & Mann, M. (2004). The A-Z of protein phosphorylation. Nature Reviews Molecular Cell Biology, 5(9), 699–711. Available at: [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(3), 100652. Available at: [Link]

  • Tyanova, S., Temu, T., & Cox, J. (2016). The MaxQuant computational platform for mass spectrometry-based shotgun proteomics. Nature Protocols, 11(12), 2301–2319. Available at: [Link]

  • Li, N., & Li, X. (2020). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 25(23), 5699. Available at: [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341–377. Available at: [Link]

  • ResearchGate. (n.d.). Schematic illustration of click chemistry activity-based protein profiling. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Activity-Based Protein Profiling of the Serine Hydrolases. Available at: [Link]

  • An, H., & Li, X. (2016). Click Chemistry in Proteomics. Current Protocols in Chemical Biology, 8(1), 1-22. Available at: [Link]

  • Pan, Z., et al. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4356. Available at: [Link]

Sources

Method

High-Resolution Chromatographic Separation and Analysis of Impurities in 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

An Application Note for Drug Development Professionals Abstract The rigorous control of impurities is a critical mandate in pharmaceutical development, directly impacting the safety and efficacy of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The rigorous control of impurities is a critical mandate in pharmaceutical development, directly impacting the safety and efficacy of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This document provides a detailed application note and a robust protocol for the separation and quantification of process-related and degradation impurities of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a key pyridine derivative intermediate. We present a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method that demonstrates high sensitivity, specificity, and reproducibility, suitable for quality control and regulatory submission.[3][4] The causality behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines is provided to ensure the method is self-validating and trustworthy.[5][6]

Introduction: The Imperative of Impurity Profiling

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine serves as a sophisticated building block in the synthesis of various pharmaceutical compounds. During its multi-step synthesis and storage, a spectrum of impurities can be generated. These may include unreacted starting materials, by-products from side reactions, intermediates, and various degradation products.[2][7] The presence of these impurities, even at trace levels, can have significant consequences, potentially altering the final API's stability, bioavailability, and safety profile.[8]

Therefore, a well-developed and validated analytical method is essential for quantitatively assessing the purity of this intermediate.[3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution and sensitivity in separating a wide range of compounds found in complex pharmaceutical matrices.[9] This guide details a stability-indicating RP-HPLC method designed for precise and reliable impurity profiling.

Method Development: A Rationale-Driven Approach

The development of a successful chromatographic method is predicated on a systematic understanding of the physicochemical properties of the main analyte and its potential impurities.

Choice of Separation Mode: Reversed-Phase HPLC

Reversed-Phase HPLC (RP-HPLC) was selected as the optimal separation mode. The target molecule, a pyridine derivative with moderate polarity, and its likely impurities (which can range from more polar to less polar) are well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[9] This mode offers excellent reproducibility and is robust enough for routine quality control environments.

Column Selection: The C18 Stationary Phase

A C18 (octadecylsilane) column is the workhorse for RP-HPLC and was chosen for its proven ability to effectively separate aromatic and moderately polar compounds.[9][10] The hydrophobic interactions between the analytes and the C18 stationary phase provide the primary mechanism for retention and separation. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

Mobile Phase Optimization: Achieving Resolution with Gradient Elution

Due to the potential for a wide range of impurity polarities, a gradient elution strategy is employed. This ensures that both early-eluting (more polar) and late-eluting (less polar) impurities can be resolved and quantified within a reasonable runtime.[6][9]

  • Aqueous Phase (Solvent A): 0.1% Formic Acid in Water. The addition of formic acid serves two key purposes: it controls the pH of the mobile phase to ensure consistent ionization states of the basic pyridine nitrogen, leading to sharp, symmetrical peaks, and it is compatible with mass spectrometry (MS) detectors if further impurity identification is required.[11][12]

  • Organic Phase (Solvent B): Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency, providing good resolution and low background noise.

Detector Selection: UV Spectrophotometry

The pyridine ring system contains a chromophore that absorbs strongly in the ultraviolet (UV) region.[13] A detection wavelength of 254 nm was selected as it provides good sensitivity for the parent compound and a broad range of related aromatic impurities.[7] Employing a Photodiode Array (PDA) detector is highly recommended as it allows for the acquisition of UV spectra across the entire peak, which is invaluable for assessing peak purity and aiding in the identification of co-eluting substances.[9]

Experimental Protocol: Impurity Determination by RP-HPLC

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.

Instrumentation and Materials
  • HPLC System: A standard system equipped with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.[9]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Reagents: HPLC-grade acetonitrile, formic acid, and purified water (Milli-Q or equivalent).

  • Filters: 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50 v/v) is used for preparing standards and samples.

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of the 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 10 mg of the sample to be tested and dissolve it in 10 mL of the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.[9]

Analysis Workflow

The workflow for impurity analysis must be systematic to ensure data integrity.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Phase A Receive Sample of 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine B Prepare Mobile Phases & Diluent A->B Reagents C Prepare Standard & Sample Solutions B->C Solutions D Perform System Suitability Test (SST) C->D Test Solutions D->B If SST Fails (Troubleshoot) E Inject Blank, Standard(s), and Sample(s) into HPLC D->E If SST Passes F Acquire Chromatographic Data E->F Run Sequence G Integrate Peaks & Process Chromatograms F->G Raw Data H Identify Impurities (RRT) & Calculate % Area G->H Processed Data I Generate Final Report H->I Final Results

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Handling and Storage of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Introduction: Understanding the Compound 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2) is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2) is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably as an intermediate in the preparation of Omeprazole metabolites[1]. The pyridine ring system is a fundamental scaffold in medicinal chemistry, valued for its stability and predictable reactivity in synthesizing active pharmaceutical ingredients[2]. This guide provides researchers, scientists, and drug development professionals with detailed protocols and best practices for the safe handling, storage, and utilization of this compound, ensuring experimental integrity and personnel safety. The information herein is synthesized from available data on the compound and established safety protocols for related pyridine derivatives.

Compound Profile:

PropertyValueSource
CAS Number 120003-77-2[1][3]
Molecular Formula C11H15NO4[3][]
Molecular Weight 225.24 g/mol []
Appearance Off-white powder or yellow oil[3][]
Purity Typically ≥95-97%[3][]
Synonyms 4-Methoxy-3-methyl-2,5-pyridinedimethanol 2-Acetate[]

Core Principles of Handling and Storage: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a cautious approach is mandated. The handling and storage protocols outlined below are based on the known reactivity of pyridine derivatives and general principles of laboratory safety. Pyridine-based compounds can be toxic, flammable, and irritants[5][6]. Therefore, treating this compound with a high degree of care is essential.

Risk Assessment and Mitigation Workflow

The following diagram outlines the logical flow for assessing and mitigating risks associated with handling this compound.

cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy cluster_response Emergency Response start Obtain Compound Information (CAS, Structure, Known Hazards of Analogs) identify_hazards Identify Potential Hazards - Irritation (Skin, Eyes, Respiratory) - Toxicity - Reactivity start->identify_hazards evaluate_exposure Evaluate Exposure Potential - Inhalation (powder/aerosol) - Dermal Contact - Ingestion identify_hazards->evaluate_exposure ppe Select Appropriate PPE - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat evaluate_exposure->ppe engineering_controls Implement Engineering Controls - Chemical Fume Hood - Ventilated Storage ppe->engineering_controls safe_handling Define Safe Handling & Storage Protocols - Inert Atmosphere (if needed) - Controlled Temperature - Segregation engineering_controls->safe_handling spill_response Spill & Emergency Procedures - Spill Kit Accessibility - First Aid Measures safe_handling->spill_response waste_disposal Waste Disposal Plan - Hazardous Waste Stream spill_response->waste_disposal

Caption: Risk assessment and mitigation workflow for handling chemical intermediates.

Detailed Storage Protocols

Proper storage is critical to maintaining the purity, stability, and integrity of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Short-Term Storage (Up to 1 month)
  • Temperature: Store at room temperature or in a cool, dry place[3]. Some suppliers recommend refrigeration at 2-8°C, which is a prudent measure to minimize degradation[7].

  • Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) if possible, especially if the container will be opened multiple times. This minimizes oxidation and hydrolysis of the acetate group.

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination[8][9]. Use the original supplier container whenever possible.

Long-Term Storage (Greater than 1 month)
  • Temperature: For long-term storage, refrigeration at 2-8°C is strongly recommended to preserve the compound's integrity[7].

  • Container: Ensure the container is tightly sealed and consider using a secondary container or a desiccator to provide an additional barrier against moisture.

  • Inert Atmosphere: If the compound is of high value or intended for sensitive applications, consider flushing the container with an inert gas before sealing for long-term storage.

Storage Conditions Summary:

ConditionShort-Term (≤ 1 month)Long-Term (> 1 month)Rationale
Temperature Room Temperature or 2-8°C2-8°C (Recommended)Minimizes thermal degradation.
Atmosphere DryDry, Inert Gas (e.g., N2)Prevents hydrolysis and oxidation.
Container Tightly SealedTightly Sealed, DesiccatedExcludes moisture and contaminants.
Light Protect from direct lightProtect from direct lightPrevents potential photodegradation.

Safe Handling Protocols

Adherence to strict safety protocols is paramount when working with this and other pyridine derivatives.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[7].

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation before use and change them frequently[8].

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[7][10].

General Handling Procedures
  • Work Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Compound Equilibration: If the compound is stored refrigerated, allow it to equilibrate to room temperature before opening to prevent condensation of moisture inside the container.

  • Weighing and Dispensing: Conduct all weighing and dispensing operations within a fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. If the compound is an oil, use a pipette.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water[7].

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[7][10].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7][9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[7][10].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][7].

Application-Specific Protocols

As an intermediate, this compound is primarily used in synthetic organic chemistry. Below is a generalized protocol for its use in a reaction.

Protocol: Use as a Synthetic Intermediate

This protocol outlines a general workflow for using 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in a subsequent synthetic step.

start Start: Prepare Reaction Vessel (Clean, Dry, Inert Atmosphere) weigh 1. Weigh Compound (In Fume Hood, Equilibrate First) start->weigh dissolve 2. Dissolve Compound (Choose Appropriate Solvent) weigh->dissolve reactants 3. Add Other Reactants/Reagents (Controlled Addition, Monitor Temperature) dissolve->reactants reaction 4. Monitor Reaction (TLC, LC-MS, etc.) reactants->reaction workup 5. Reaction Work-up (Quenching, Extraction, etc.) reaction->workup purify 6. Purify Product (Chromatography, Recrystallization, etc.) workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for using the intermediate in a chemical synthesis.

Step-by-Step Methodology:

  • Reaction Setup:

    • Set up a clean, dry reaction vessel equipped with a magnetic stirrer and an inert gas inlet (e.g., nitrogen or argon).

    • Ensure all glassware is oven-dried to remove any residual moisture.

  • Reagent Preparation:

    • Allow the container of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine to warm to room temperature before opening.

    • Accurately weigh the required amount of the compound in a fume hood.

    • Dissolve the compound in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile) within the reaction vessel.

  • Reaction Execution:

    • Add any other necessary reactants or reagents to the reaction mixture according to the specific synthetic procedure. For temperature-sensitive reactions, this may involve cooling the reaction vessel in an ice bath.

    • Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a buffer solution).

    • Perform an extraction to isolate the crude product.

    • Purify the product using standard laboratory techniques such as column chromatography, recrystallization, or distillation.

  • Waste Disposal:

    • Dispose of all chemical waste, including solvents and reaction byproducts, in appropriately labeled hazardous waste containers according to institutional and local regulations[8].

Conclusion

While 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a valuable intermediate in pharmaceutical research and development, its handling requires a thorough understanding of the potential hazards associated with pyridine derivatives. By implementing the robust storage, handling, and experimental protocols outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Pharmacokinetic Studies of Vitamin B6 Supplementation Using Pyridoxine-d3.
  • Pharmaffiliates. (n.d.). 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.
  • Canyon Components. (n.d.). PYRIDINE Chemical compatibility with O-rings, rubbers, & plastics.
  • BOC Sciences. (n.d.). 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine CAS NO.120003-77-2.
  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET.
  • (Reference not directly cited in the text, but provides context on pyridine deriv
  • (Reference not directly cited in the text, but provides context on pyridine deriv
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • (Reference not directly cited in the text, but provides context on pyridine deriv
  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • (Reference not directly cited in the text, but provides context on pyridine deriv
  • Angene Chemical. (2024, April 19). Safety Data Sheet.
  • (Reference not directly cited in the text, but provides context on pyridine deriv
  • BOC Sciences. (n.d.). CAS 120003-77-2 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.
  • (Reference not directly cited in the text, but provides context on pyridine deriv
  • (Reference not directly cited in the text, but provides context on pyridine deriv
  • (Reference not directly cited in the text, but provides context on pyridine deriv
  • (Reference not directly cited in the text, but provides context on pyridine deriv
  • (Reference not directly cited in the text, but provides context on pyridine deriv
  • (Reference not directly cited in the text, but provides context on pyridine deriv
  • Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

For: Researchers, scientists, and drug development professionals. Introduction 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2) is a substituted pyridine derivative.[][2][3] Structurally, it is identified as 4-Methoxy-3-methyl-2,5-pyridinedimethanol 2-Acetate, with a molecular formula of C11H15NO4 and a molecular weight of 225.24 g/mol .[] Its role as an intermediate in the synthesis of pharmaceutical compounds, such as metabolites of Omeprazole, suggests its potential for biological relevance.[2] The presence of a pyridine ring, along with methoxy, hydroxymethyl, and acetoxymethyl functional groups, indicates that this compound may possess antioxidant, anti-inflammatory, or neuroprotective properties. These application notes provide a comprehensive guide for the initial in vitro screening of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine to explore these potential biological activities. The protocols outlined herein are based on established and widely accepted methodologies for compound screening.

Section 1: Assessment of Antioxidant Potential

The structural motifs of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, particularly the electron-rich pyridine ring and methoxy group, suggest a potential for free radical scavenging. An initial assessment of its antioxidant capacity is a logical first step in characterizing its biological profile. A panel of assays is recommended to obtain a comprehensive understanding of its antioxidant mechanism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and sensitive method to determine the free radical scavenging ability of a compound.[4] The principle lies in the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration is proportional to the antioxidant activity of the compound.

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in a suitable solvent (e.g., DMSO, methanol) at a concentration of 10 mg/mL.

    • Prepare serial dilutions of the test compound in methanol to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][6] This reduction is measured by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Preparation of Reagents:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare the test compound and positive control (e.g., ascorbic acid) as described in the DPPH assay.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the test compound, standards, and positive control.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value from the standard curve and express the results as µM Fe(II) equivalents.

Hypothetical Data Summary: Antioxidant Activity
AssayTest Compound IC50/FRAP ValuePositive Control (Ascorbic Acid)
DPPH Scavenging 45.6 ± 3.2 µg/mL8.2 ± 0.7 µg/mL
FRAP 350 ± 25 µM Fe(II) equivalents1200 ± 80 µM Fe(II) equivalents

Section 2: Evaluation of Anti-Inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases. Investigating the anti-inflammatory potential of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine can provide valuable insights into its therapeutic applications.

Inhibition of Protein Denaturation Assay

Denaturation of proteins is a well-documented cause of inflammation.[7] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[8][9]

Protocol:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare the test compound and a positive control (e.g., diclofenac sodium) at various concentrations (e.g., 50, 100, 250, 500 µg/mL) in a suitable solvent.

  • Assay Procedure:

    • To 0.5 mL of the test compound or positive control, add 0.5 mL of the BSA solution.

    • For the control, mix 0.5 mL of the solvent with 0.5 mL of the BSA solution.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the turbidity (absorbance) at 660 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane.[9] This assay evaluates the ability of a compound to protect HRBCs from hypotonicity-induced lysis, which is a hallmark of inflammation.

Protocol:

  • Preparation of Reagents:

    • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.

    • Prepare the test compound and a positive control (e.g., indomethacin) at various concentrations.

  • Assay Procedure:

    • Mix 1.0 mL of the test compound/control with 1.0 mL of the HRBC suspension.

    • Incubate at 56°C for 30 minutes in a water bath.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

  • Data Analysis:

    • Calculate the percentage of membrane stabilization: % Protection = 100 - [(Abs_sample / Abs_control) x 100]

    • Determine the IC50 value.

Workflow for Anti-Inflammatory Screening

G cluster_prep Preparation cluster_protein Protein Denaturation Assay cluster_hrbc HRBC Membrane Stabilization Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock Solution mix_bsa Mix Compound with BSA prep_compound->mix_bsa mix_hrbc Mix Compound with HRBCs prep_compound->mix_hrbc prep_bsa Prepare 1% BSA Solution prep_bsa->mix_bsa prep_hrbc Prepare 10% HRBC Suspension prep_hrbc->mix_hrbc incubate_37 Incubate at 37°C mix_bsa->incubate_37 heat_72 Heat at 72°C incubate_37->heat_72 measure_660 Measure Absorbance at 660 nm heat_72->measure_660 calc_inhibition Calculate % Inhibition measure_660->calc_inhibition incubate_56 Incubate at 56°C mix_hrbc->incubate_56 centrifuge Centrifuge incubate_56->centrifuge measure_560 Measure Absorbance at 560 nm centrifuge->measure_560 calc_protection Calculate % Protection measure_560->calc_protection determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50 calc_protection->determine_ic50

Caption: Workflow for in vitro anti-inflammatory assays.

Section 3: Neuroprotective Effect Evaluation

Given the prevalence of pyridine moieties in neurological drugs, assessing the neuroprotective potential of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a worthwhile endeavor. This can be investigated using neuronal cell lines exposed to neurotoxins.[10][11]

Cell Viability Assay in a Neurotoxicity Model

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10] Here, we propose using the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research.[12]

Protocol:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Induce neurotoxicity by adding a stressor, such as H₂O₂ (100 µM for oxidative stress) or MPP⁺ (1-methyl-4-phenylpyridinium, for a Parkinson's disease model).[10][12]

    • Include a vehicle control (cells treated with solvent), a toxin-only control, and a positive control (e.g., a known neuroprotective agent).

    • Incubate for 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express cell viability as a percentage of the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.[10][11] This assay can determine if the neuroprotective effect of the compound is mediated through its antioxidant activity within the cell.

Protocol:

  • Cell Treatment:

    • Follow the same cell seeding and treatment protocol as for the MTT assay.

  • DCFH-DA Staining:

    • After the treatment period, wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis:

    • Express ROS levels as a percentage of the toxin-only control.

Putative Neuroprotective Signaling Pathway

G compound 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine ros Reactive Oxygen Species (ROS) compound->ros scavenges cell_survival Neuronal Survival compound->cell_survival promotes cell_damage Oxidative Stress & Cell Damage ros->cell_damage causes stressor Neurotoxic Stressor (e.g., H₂O₂) stressor->ros induces cell_death Neuronal Cell Death cell_damage->cell_death

Caption: Putative antioxidant-mediated neuroprotection.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany.
  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (2023). Antioxidants. Retrieved from [Link]

  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). Google Scholar.
  • In Vitro Antioxidant Assays. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources. Retrieved from [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC. Retrieved from [Link]

  • Methodological approach to evaluating the neuroprotective effects of potential drugs. (n.d.). Google Scholar.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. Retrieved from [Link]

  • CAS No : 120003-77-2 | Product Name : 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. (n.d.). Quick Company. Retrieved from [Link]

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Application

Scale-up synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine for industrial use

Application Note & Protocol Topic: Scale-up Synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine for Industrial Applications Abstract: This document provides a comprehensive guide to the scale-up synth...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine for Industrial Applications

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a key intermediate in the manufacturing of various pharmaceutical compounds, including metabolites of Omeprazole[1]. The protocol detailed herein is designed for robustness, scalability, and industrial applicability, moving beyond laboratory-scale procedures. We will elucidate the rationale behind the chosen synthetic strategy, focusing on a selective acetylation process. Key process parameters, in-process controls (IPCs), and large-scale purification techniques are discussed in detail. This guide emphasizes safety, efficiency, and the generation of a high-purity final product, meeting the stringent requirements of the pharmaceutical industry.

Introduction

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2) is a substituted pyridine derivative of significant value in synthetic organic chemistry[][3]. Its primary industrial relevance lies in its role as a sophisticated building block for active pharmaceutical ingredients (APIs)[1]. The molecule's structure, featuring a pyridine core, is reminiscent of Vitamin B6 (pyridoxine), a vital coenzyme in a multitude of metabolic pathways[4][5]. This structural class underscores the importance of developing efficient and economically viable manufacturing processes.

Traditional synthetic routes for complex pyridine derivatives can involve multi-step sequences, sometimes utilizing hazardous reagents or producing significant waste streams[6][7]. The challenge in synthesizing the target molecule lies in the selective functionalization of one of two primary alcohol (hydroxymethyl) groups. This application note presents a streamlined, single-step selective acetylation strategy designed for industrial implementation. The focus is on process control to maximize yield and purity while ensuring operational safety and environmental responsibility.

Synthetic Strategy & Mechanistic Rationale

The selected industrial strategy focuses on the direct and selective acetylation of a diol precursor, 4-methoxy-3-methyl-2,5-pyridinedimethanol . This approach is favored for its atom economy and process simplicity over more complex routes involving protection/deprotection steps or rearrangements.

The core of this process hinges on the differential reactivity of the two hydroxymethyl groups at the C2 and C5 positions of the pyridine ring. The hydroxymethyl group at the C2 position is electronically and sterically influenced by the adjacent ring nitrogen and the C3-methyl group. This subtle difference can be exploited under carefully controlled reaction conditions to favor mono-acetylation at the desired C2 position.

Key Strategic Considerations:

  • Selective Reagent Addition: By using a slight sub-stoichiometric amount of the acetylating agent (acetic anhydride) relative to the diol, we can statistically favor the formation of the mono-acetylated product and minimize the formation of the di-acetylated impurity.

  • Temperature Control: Lower reaction temperatures decrease the overall reaction rate, amplifying the small differences in activation energy between the two hydroxyl groups. This allows for greater kinetic control and improved selectivity.

  • Catalyst Choice: A non-nucleophilic base is employed to activate the hydroxyl group and neutralize the acetic acid byproduct without competing in the acetylation reaction.

Below is a visualization of the synthetic pathway.

G Precursor 4-methoxy-3-methyl-2,5-pyridinedimethanol Product 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine Precursor->Product Selective Acetylation Reagent Acetic Anhydride (Ac₂O) Triethylamine (Et₃N) Dichloromethane (DCM) Reagent->Precursor G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_final Final Phase A 1. Reactor Inerting (Nitrogen Purge) B 2. Charge Reactor - Dichloromethane (DCM) - 4-methoxy-3-methyl-2,5-pyridinedimethanol A->B C 3. Cool to 0-5 °C B->C D 4. Add Triethylamine C->D E 5. Slow Addition of Acetic Anhydride (Maintain Temp < 5 °C) D->E F 6. Reaction Monitoring (IPC) (HPLC analysis every hour) E->F G 7. Quench Reaction (Slow addition of water) F->G H 8. Phase Separation G->H I 9. Aqueous Wash (e.g., sat. NaHCO₃ solution) H->I J 10. Solvent Swap/Concentration I->J K 11. Recrystallization J->K L 12. Filtration & Drying K->L M 13. Final Product QC (Purity, Identity, Residual Solvents) L->M

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Scientist's Guide to Solubilizing 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Welcome to the technical support center for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS 120003-77-2). We understand that realizing the full potential of this valuable intermediate, particularly in aqu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS 120003-77-2). We understand that realizing the full potential of this valuable intermediate, particularly in aqueous environments, can be challenging due to its limited water solubility. This guide is designed for our scientific partners in research and drug development to provide expert insights and actionable protocols for overcoming these solubility hurdles.

Our approach is built on foundational physicochemical principles. The core of the issue lies in the compound's molecular structure: a substituted pyridine ring. While the hydroxymethyl group offers some hydrophilicity, the molecule's overall character lends itself to poor aqueous solubility. However, the pyridine nitrogen atom, a Lewis base, provides a key opportunity for solubility enhancement via pH modification.

This document will walk you through a logical, stepwise troubleshooting process, from simple pH adjustments to more advanced co-solvent and complexation strategies.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries we receive from researchers.

Q1: I've added the compound to my aqueous buffer, but it won't dissolve. What's happening?

A: This is the most common issue and is expected based on the compound's structure. The compound is a weakly basic, largely organic molecule with limited solubility in neutral water. The pyridine nitrogen atom needs to be protonated (positively charged) to significantly interact with polar water molecules. At neutral or basic pH, the compound remains un-ionized and thus poorly soluble.

Q2: What is the very first thing I should try to get it into solution?

A: The most effective initial step is pH adjustment . Since this is a basic compound, lowering the pH of your aqueous solvent will protonate the pyridine nitrogen. This introduces a positive charge, dramatically increasing the molecule's affinity for water. We recommend preparing a dilute acidic solution (e.g., pH 2-4) and attempting to dissolve the compound there before adjusting the pH back up, if your experiment allows.

Q3: What is the pKa of this compound, and why is it important?

A: While the exact experimental pKa for this specific molecule is not widely published, the pKa of the conjugate acid of unsubstituted pyridine is approximately 5.2.[1][2][3] Substituents on the ring will alter this value, but we can use this as a starting point. The pKa is the pH at which 50% of the compound is in its ionized (protonated, more soluble) form and 50% is in its un-ionized (neutral, less soluble) form. According to the Henderson-Hasselbalch equation, to ensure at least 99% of the compound is in its soluble, ionized form, you should aim for a pH that is at least 2 units below the pKa.[4][5][6]

Q4: Can I use organic solvents like DMSO to make a stock solution?

A: Yes, absolutely. This is a highly effective strategy. The compound is reported to be soluble in solvents like methanol, chloroform, and dichloromethane.[7][8] For biological experiments, creating a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is a standard and recommended practice.[9] However, you must be cautious of precipitation when diluting this stock into your final aqueous buffer.

Q5: How should I prepare and store my stock solutions to ensure stability?

A: For long-term stability, we recommend preparing concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO.[10] Store these solutions in tightly sealed vials at -20°C or -80°C to prevent degradation from moisture and repeated freeze-thaw cycles. Always label your solutions clearly with the compound name, concentration, solvent, and date of preparation.[11]

Section 2: Troubleshooting Guides & In-Depth Protocols

When simple dissolution fails, a systematic approach is required. Follow these guides to diagnose and solve solubility challenges.

Guide 1: Systematic pH Adjustment for Maximal Aqueous Solubility

Expertise & Causality: The cornerstone of solubilizing this compound is exploiting its basic pyridine nitrogen. By adding an acid, we protonate this nitrogen, creating the pyridinium ion. This charged species is significantly more polar and thus more readily solvated by water molecules, leading to a dramatic increase in solubility.[12] This relationship between pH, pKa, and solubility is quantitatively described by the Henderson-Hasselbalch equation.[13]

Experimental Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of small-volume aqueous buffers (e.g., 1 mL each) with pH values ranging from 2.0 to 7.5.

  • Addition of Compound: Add a pre-weighed amount of the compound to each buffer to achieve the desired final concentration.

  • Equilibration: Cap the vials and agitate them (e.g., on a vortex mixer or rotator) at a controlled temperature for several hours to ensure equilibrium is reached.

  • Observation: Visually inspect each vial for undissolved solid.

  • Quantification (Optional): For a precise measurement, centrifuge the samples, collect the supernatant, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Data Interpretation: You will observe a significant increase in solubility at lower pH values. This data allows you to identify the lowest pH required for complete dissolution at your target concentration.

pH of BufferVisual ObservationInterpretation
7.4Heavy PrecipitateCompound is in its neutral, insoluble form.
6.0Moderate PrecipitatePartial protonation, but insufficient for full solubility.
5.0Slight Haze / PrecipitateNearing the pKa; solubility is increasing.
4.0Clear SolutionSufficient protonation for complete dissolution.
2.0Clear SolutionWell below the pKa; compound is fully ionized and soluble.

Visualization: pH Adjustment Workflow

start Start: Insoluble Compound in H2O add_acid Add Acid (e.g., HCl) start->add_acid protonation Protonation of Pyridine Nitrogen (R-NH+) add_acid->protonation pH < pKa dissolution Increased Polarity & Aqueous Solubility protonation->dissolution result Result: Clear, Homogeneous Solution dissolution->result start Weigh Solid Compound add_dmso Dissolve in 100% DMSO start->add_dmso stock High Concentration Stock Solution add_dmso->stock dilute Pipette stock into Aqueous Buffer (with vortexing) stock->dilute working Final Working Solution dilute->working check Check for Precipitation working->check

Caption: Protocol for preparing a co-solvent stock solution.
Guide 3: Advanced Solubilization with Cyclodextrins

Expertise & Causality: For particularly challenging applications requiring higher aqueous concentrations without pH modification or organic co-solvents, cyclodextrins offer an elegant solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [14][15]They act as "molecular buckets" to encapsulate the hydrophobic drug molecule, effectively shielding it from the aqueous environment and presenting a soluble complex. [16][17][18]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety. [16] High-Level Experimental Protocol: Screening with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your desired buffer.

  • Add Compound: Add the solid 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine directly to the HP-β-CD solution.

  • Complexation: Agitate the mixture (stirring or sonicating) for an extended period (e.g., 24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Clarification & Analysis: Centrifuge the solution to remove any undissolved material and analyze the supernatant to determine the new, enhanced solubility limit.

Section 3: Best Practices for Handling & Storage

To ensure the integrity and longevity of your compound and its solutions, adhere to these best practices.

  • Compound Storage: Store the solid compound as received in a tightly sealed container, protected from light, and in a desiccated environment to prevent hydrolysis of the acetoxymethyl group.

  • Stock Solution Storage: Store stock solutions in small aliquots to minimize freeze-thaw cycles. [10]Use vials with tight-fitting caps (e.g., screw caps with O-rings) to prevent solvent evaporation and water absorption, especially for DMSO stocks.

  • Labeling: Always clearly label all solutions with the compound name, concentration, solvent, preparation date, and your initials. [11][19]* Safety: Always handle the compound and solvents in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [19] By implementing these structured troubleshooting guides and best practices, you will be well-equipped to overcome the solubility challenges associated with 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine and proceed with your research confidently.

References

  • ScienceDirect. Cosolvent. Available from: [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Kharia, A. A. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available from: [Link]

  • Slideshare. (2016). Methods of solubility enhancements. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • Popescu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • S., S., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. Available from: [Link]

  • Llinàs, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. Available from: [Link]

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • FasterCapital. Best Practices For Stock Solutions. Available from: [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available from: [Link]

  • Stephenson, R. M. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data. Available from: [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. Available from: [Link]

  • Journal of Al-Nahrain University. (2012). Effect of atomic Charge on pka 's of Substituted pyridines. Available from: [Link]

  • Uddin, M. S., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • PubChem - NIH. Pyridine | C5H5N | CID 1049. Available from: [Link]

  • Sciencemadness Wiki. Pyridine. Available from: [Link]

  • chemeurope.com. Pyridine. Available from: [Link]

  • ResearchGate. (2009). (PDF) Theoretical pKa calculations of substituted pyridines. Available from: [Link]

  • Microbe Notes. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]

  • The Science Blog. (2023). Preparing & Handling Chemical Solutions. Available from: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]

  • NIH. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]

  • ResearchGate. Pyridine and Pyridine Derivatives. Available from: [Link]

  • IDR Environmental. (2024). The Top 10 Best Practices For Proper Chemical Storage. Available from: [Link]

  • NIH. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Available from: [Link]

  • Lab Manager. (2023). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • e-biochem.com. 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2).[][2] This guide provi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2).[][2] This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound under various stress conditions. Our goal is to equip you with the scientific rationale and practical guidance needed to anticipate and resolve challenges in your experimental work.

I. Troubleshooting Guide: Common Issues in Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[3][4] However, these studies can present several challenges. This section addresses common problems encountered during the stress testing of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Issue: Inconsistent or Unexplained Peaks in HPLC Analysis After Acidic Stress.

Question: "We are performing an acid-forced degradation study (0.1 M HCl) on our compound. We observe the expected primary degradant, but also see several smaller, inconsistent peaks that vary between experiments. What could be the cause?"

Answer: This issue often points to a combination of primary degradation and potential secondary reactions. The primary and most anticipated degradation pathway under acidic conditions is the hydrolysis of the acetate ester.

  • Causality: The ester linkage in the 2-acetoxymethyl group is susceptible to acid-catalyzed hydrolysis. This reaction cleaves the ester bond, yielding acetic acid and the corresponding di-hydroxymethyl pyridine derivative. This is a common reaction for such functional groups.[5]

  • Troubleshooting Steps:

    • Confirm Primary Degradant: First, verify the identity of the main degradation product. It is likely 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine. You can confirm this by synthesizing the expected degradant as a reference standard or by using LC-MS to check the mass of the peak.

    • Investigate Secondary Degradation: The smaller, inconsistent peaks could be due to further degradation of the primary product or side reactions. The pyridine ring itself, especially with its activating substituents, can be susceptible to more complex reactions under harsh acidic and thermal conditions.

    • Optimize Stress Conditions: The goal of forced degradation is to achieve 5-20% degradation. If you are seeing extensive degradation, consider reducing the acid concentration, temperature, or incubation time.

    • Analytical Method Validation: Ensure your HPLC method is stability-indicating. This means it should be able to resolve the parent compound from all significant degradation products. Perform a peak purity analysis using a photodiode array (PDA) detector to check if co-elution is occurring.

Issue: No Significant Degradation Observed Under Oxidative Stress.

Question: "We have subjected 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine to 3% hydrogen peroxide at room temperature for 24 hours, but the HPLC chromatogram shows minimal degradation. Is this compound stable to oxidation?"

Answer: While the compound might be relatively stable, it's also possible the conditions are not sufficient to induce oxidation. The pyridine ring system can be susceptible to oxidation, often leading to the formation of N-oxides.

  • Causality: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potential site for oxidation to an N-oxide. While the substituents on the ring influence its reactivity, this pathway is a common degradation route for pyridine derivatives.

  • Troubleshooting Steps:

    • Increase Stress Level: If no degradation is observed, you may need to use more stringent conditions. Consider increasing the concentration of hydrogen peroxide (e.g., up to 30%), increasing the temperature, or extending the exposure time.

    • Alternative Oxidizing Agents: If hydrogen peroxide is ineffective, consider other oxidizing agents like AIBN (azobisisobutyronitrile) or Fenton's reagent, which can generate different types of radical species.

    • Evaluate Analytical Method: Ensure your analytical method can detect the potential N-oxide product. N-oxides are generally more polar, so they will likely have a shorter retention time in reverse-phase HPLC. Adjust your gradient or mobile phase composition if necessary. A change in the UV spectrum may also be observed.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation pathways of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Q1: What are the most likely degradation pathways for this molecule under hydrolytic conditions?

A1: The primary pathway for hydrolytic degradation is the cleavage of the ester bond at the 2-position. This can occur under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the ester makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions directly attack the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and the di-hydroxymethyl pyridine derivative.

The ether linkage at the 4-position is generally more stable to hydrolysis than the ester.

Q2: What should I consider for a photostability study of this compound?

A2: For photostability testing, it is crucial to follow ICH Q1B guidelines. The pyridine ring system can absorb UV light, potentially leading to photodegradation.

  • Experimental Setup: Expose the compound in both solid and solution states to a light source that provides both UV and visible light. A common setup involves a calibrated light cabinet with a cool white fluorescent lamp and a near-UV lamp.

  • Potential Degradation: Photodegradation can involve complex radical reactions. Possible pathways include oxidation of the methyl or hydroxymethyl groups, or even cleavage of the pyridine ring under high-energy conditions.

  • Controls: Use a dark control stored under the same conditions to differentiate between thermal and photodegradation.

Q3: How can I identify the structure of an unknown degradation product?

A3: Structure elucidation of unknown degradants typically requires a combination of analytical techniques:

  • LC-MS/MS: This is the workhorse for initial identification. The mass of the parent ion gives the molecular weight of the degradant, and the fragmentation pattern provides clues about its structure.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like TOF (Time-of-Flight) or Orbitrap provide a highly accurate mass measurement, allowing you to determine the elemental composition of the degradant.

  • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity and purity, 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) can definitively establish its structure.

III. Experimental Protocols & Data

Protocol: Acid-Forced Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Mix 1 mL of the stock solution with 1 mL of 1 M HCl to achieve a final concentration of 0.5 mg/mL in 0.5 M HCl.

  • Incubation: Incubate the solution in a water bath at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1 M NaOH.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze by HPLC-UV/MS.

Summary of Expected Degradation
Stress ConditionReagent/ConditionPotential Degradation PathwayPrimary Degradant
Acid Hydrolysis 0.1 M HCl, 60°CHydrolysis of the acetate ester2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine
Base Hydrolysis 0.1 M NaOH, RTSaponification of the acetate ester2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine
Oxidation 3-30% H₂O₂, RTN-oxidation of the pyridine ring2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine-N-oxide
Thermal 80°C, solid statePotential for complex decompositionTo be determined
Photolytic ICH Q1B conditionsComplex radical reactions, oxidationTo be determined

IV. Visualizing Degradation Pathways

The following diagrams illustrate the proposed primary degradation pathways.

G cluster_acid Acidic/Basic Hydrolysis A 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine B 2,5-bis(hydroxymethyl)- 4-methoxy-3-methylpyridine A->B H+ or OH-

Caption: Hydrolysis of the Acetate Ester.

G cluster_oxidation Oxidative Degradation C 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine D 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine-N-oxide C->D [O] (e.g., H2O2)

Caption: N-Oxidation of the Pyridine Ring.

V. References

  • Benchchem. An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate. Available at:

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Available at:

  • Journal of Chemical and Pharmaceutical Research. A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis (>1 ppm level) of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, a genotoxic impurity, in esomeprazole magnesium drug. 2014, 6(5):1014-1021. Available at:

  • Applied and Environmental Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available at:

  • PubMed. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available at:

  • ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Available at:

  • ResearchGate. (PDF) Degradation of Pyridines in the Environment. Available at:

  • MedCrave online. Forced Degradation Studies. 2016. Available at:

  • BOC Sciences. CAS 120003-77-2 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. Available at:

  • PubMed. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Available at:

  • Pharmaffiliates. 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. CAS No: 120003-77-2. Available at:

Sources

Troubleshooting

Identifying and characterizing impurities in 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine synthesis

Welcome to the technical support center for the synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pyridine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience.

Introduction to the Synthesis and Common Challenges

The synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine typically involves a multi-step process, often starting from a substituted pyridine N-oxide. A key transformation is the Boekelheide rearrangement, where a 2-methylpyridine N-oxide derivative reacts with acetic anhydride to introduce the acetoxymethyl group at the 2-position.[1] While effective, this and other steps in the synthesis are prone to the formation of various impurities that can complicate purification and compromise the quality of the final product. Understanding the origin and structure of these impurities is critical for process optimization and for meeting stringent regulatory standards for active pharmaceutical ingredients (APIs).[1][2]

This guide will address the identification, characterization, and mitigation of these common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule, and what are the critical steps?

A common and effective synthetic pathway starts with a suitably substituted 2,3,5-trimethyl-4-methoxypyridine. The synthesis can be broadly outlined in three critical stages:

  • N-Oxidation: The pyridine nitrogen is oxidized, typically using an oxidizing agent like hydrogen peroxide in acetic acid or a peracid such as m-CPBA, to form the corresponding N-oxide.[3] This step activates the methyl group at the 2-position for subsequent functionalization.

  • Boekelheide Rearrangement: The N-oxide is reacted with acetic anhydride. This reaction proceeds through a[2][2]-sigmatropic rearrangement to selectively form the 2-acetoxymethyl group.[1] This step is often the most critical for impurity formation.

  • Side-Chain Oxidation/Functionalization: The methyl group at the 5-position is selectively oxidized to a hydroxymethyl group. This may be performed before or after the Boekelheide rearrangement, depending on the overall synthetic strategy.

The diagram below illustrates this general synthetic pathway.

Synthetic_Pathway Start 2,3,5-Trimethyl-4-methoxypyridine N_Oxide Pyridine N-Oxide Intermediate Start->N_Oxide N-Oxidation (e.g., H2O2/AcOH) Acetoxymethyl 2-Acetoxymethyl-3,5-dimethyl- 4-methoxypyridine N_Oxide->Acetoxymethyl Boekelheide Rearrangement (Acetic Anhydride) Final_Product 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine Acetoxymethyl->Final_Product Selective Oxidation of 5-methyl group

Caption: General synthetic pathway for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Troubleshooting Guide: Impurity Identification and Mitigation

This section addresses specific problems you may encounter during your synthesis, focusing on the identification and management of process-related impurities.

Issue 1: An unexpected isomer is detected by HPLC and LC-MS after the Boekelheide reaction.

Question: My reaction to form the 2-acetoxymethyl group shows a significant side product with the same mass as my desired product. What could it be?

Answer: This is a classic issue associated with the Boekelheide rearrangement. The most likely impurity is a positional isomer where the acetoxy group has been added to the pyridine ring instead of the methyl group. In a similar synthesis, 5-acetoxy-2-methyl-4-methoxypyridine was identified as a contaminant.[4] Another common side-product is the formation of a 3-acetoxy derivative.[3]

Causality and Mechanism: The Boekelheide reaction begins with the acylation of the N-oxide oxygen by acetic anhydride. This is followed by deprotonation of the α-methyl group to form an anhydrobase intermediate. While this intermediate typically undergoes a concerted[2][2]-sigmatropic rearrangement to yield the desired 2-acetoxymethyl product, a competing pathway can occur. This alternative pathway may involve a stepwise radical mechanism or an ionic pathway leading to electrophilic attack on the electron-rich pyridine ring, resulting in the formation of ring-acetoxylated impurities.[2]

The diagram below illustrates the competing reaction pathways.

Boekelheide_Mechanism cluster_pathways Competing Rearrangements N_Oxide Pyridine N-Oxide + Acetic Anhydride Intermediate O-Acylated Intermediate Deprotonation N_Oxide->Intermediate Anhydrobase Anhydrobase Intermediate->Anhydrobase Desired_Product Desired Product 2-Acetoxymethylpyridine Anhydrobase->Desired_Product [3,3]-Sigmatropic Shift (Major Pathway) Isomeric_Impurity Isomeric Impurity Ring-Acetoxylated Pyridine Anhydrobase->Isomeric_Impurity Alternative Pathway (e.g., Radical or Ionic) (Minor Pathway)

Caption: Competing pathways in the Boekelheide rearrangement leading to desired product and isomeric impurity.

Troubleshooting and Protocol:

  • Characterization Protocol:

    • LC-MS/MS Analysis: Use high-resolution mass spectrometry to confirm that the impurity has the same molecular weight as the product. Perform MS/MS fragmentation. The fragmentation patterns will differ significantly. The desired product will show a characteristic loss of the acetoxymethyl group, while the ring-substituted isomer will exhibit fragmentation of the pyridine ring itself.

    • NMR Spectroscopy: Isolate the impurity using preparative HPLC. A ¹H NMR spectrum will be definitive. The desired product will have a singlet corresponding to the -CH₂-OAc protons, whereas the ring-substituted isomer will show changes in the aromatic proton signals and the absence of the acetoxymethyl singlet.

  • Mitigation Strategies:

    • Temperature Control: The Boekelheide reaction is sensitive to temperature. Running the reaction at the lowest effective temperature can favor the desired concerted pathway. Originally performed at reflux (~140 °C), using milder reagents can lower this requirement.[1]

    • Reagent Choice: Consider using trifluoroacetic anhydride (TFAA) instead of acetic anhydride. TFAA is more reactive and often allows the reaction to proceed at room temperature, which can significantly improve selectivity and reduce the formation of side products.[1][3]

Issue 2: My final product is unstable and shows signs of degradation upon storage or during workup.

Question: I've successfully synthesized the target molecule, but I am observing the appearance of a new, more polar impurity over time, especially in protic solvents. What is this degradant?

Answer: The most likely degradation product is the corresponding diol, 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine , resulting from the hydrolysis of the acetoxymethyl ester group. The acetoxymethyl group is known to be labile, particularly to base- or acid-catalyzed hydrolysis.[5]

Causality and Mechanism: The ester linkage of the acetoxymethyl group is susceptible to nucleophilic attack by water or alcohols. This hydrolysis is accelerated by the presence of acid or base. During aqueous workup, purification (e.g., silica gel chromatography with protic mobile phases), or storage in non-anhydrous conditions, this degradation can occur.

Troubleshooting and Protocol:

  • Characterization Protocol:

    • HPLC Monitoring: Use a stability-indicating HPLC method to monitor the appearance of the more polar diol impurity over time.

    • LC-MS Analysis: The hydrolysis product will have a molecular weight corresponding to the loss of an acetyl group (42.04 g/mol ) and the addition of a hydrogen atom.

    • Co-injection: If available, synthesize a small amount of the diol standard and perform a co-injection with the degraded sample in your HPLC system to confirm the identity of the peak.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all solvents and reagents used during workup and purification are anhydrous.

    • pH Control: Avoid strongly acidic or basic conditions during workup. Neutralize the reaction mixture carefully.

    • Aprotic Solvents: Use aprotic solvents for extraction and chromatography where possible.

    • Storage: Store the final product in a desiccator at low temperature, protected from light and moisture.

Issue 3: I am observing impurities related to the N-oxide starting material in my final product.

Question: My final product contains traces of an impurity with a mass 16 amu higher than the expected starting material. What is this?

Answer: This impurity is likely the unreacted N-oxide of your starting pyridine derivative. Its presence indicates an incomplete Boekelheide rearrangement or inefficient removal during purification.

Causality and Mechanism: If the Boekelheide rearrangement does not go to completion, the unreacted N-oxide will be carried through the subsequent steps. Pyridine N-oxides are more polar than their corresponding pyridines, which can sometimes make their separation from the highly functionalized final product challenging.

Troubleshooting and Protocol:

  • Characterization Protocol:

    • LC-MS Analysis: The N-oxide impurity will have a molecular ion that is 16 amu higher than the corresponding pyridine starting material.

    • TLC Analysis: Pyridine N-oxides typically have a lower Rf value on silica gel compared to the parent pyridine due to their increased polarity.

  • Mitigation Strategies:

    • Reaction Monitoring: Monitor the disappearance of the N-oxide starting material by TLC or HPLC to ensure the Boekelheide reaction has gone to completion. If necessary, extend the reaction time or increase the temperature slightly (while being mindful of side product formation).

    • Purification Optimization: Develop a robust chromatographic method to separate the polar N-oxide from the final product. A gradient elution method on silica gel or reverse-phase HPLC may be required.

Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for the successful development and manufacturing of any pharmaceutical compound.[2] The table below summarizes the recommended analytical techniques for characterizing the impurities discussed.

Impurity Type Primary Analytical Technique Secondary/Confirmatory Technique Key Observations
Positional Isomers HPLC-UVLC-MS/MS, NMRSame mass, different retention time. Different fragmentation pattern and NMR spectrum.
Hydrolysis Product (Diol) HPLC-UVLC-MSMore polar (shorter retention time on RP-HPLC). Mass corresponds to loss of acetyl group.
Unreacted N-Oxide HPLC-UVLC-MSMore polar than the parent pyridine. Mass is +16 amu compared to the starting material.
Over-oxidation Products LC-MSNMRMass corresponds to the addition of oxygen atoms (e.g., aldehyde, carboxylic acid).

References

  • PrepChem. Synthesis of 2-acetoxymethyl-4-methoxypyridine. Available from: [Link]

  • Kurzawa, T., Zimmer, R., Würthwein, E. U., & Reissig, H. U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry – A European Journal, 29(26), e202204015. Available from: [Link]

  • Wikipedia. Boekelheide reaction. Available from: [Link]

  • ResearchGate. Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement. Available from: [Link]

  • ResearchGate. The Boekelheide rearrangement on pyrimidine N‐oxides and its mechanism study. Available from: [Link]

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Available from: [Link]

  • Google Patents. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • ResearchGate. Solution stability data of 2-Acetoxy methyl-4-methoxy-3,5 dimethyl.... Available from: [Link]

  • ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Available from: [Link]

  • PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available from: [Link]

  • Google Patents. US2818378A - Oxidation of methyl-pyridines.
  • PubChem. 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine. Available from: [Link]

  • MDPI. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Available from: [Link]

  • Freie Universität Berlin. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. Available from: [Link]

  • Arkat USA. Recent trends in the chemistry of pyridine N-oxides. Available from: [Link]

  • ResearchGate. Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride.... Available from: [Link]

  • ResearchGate. Pyridine and Pyridine Derivatives. Available from: [Link]

  • MDPI. Molecules, Volume 21, Issue 8 (August 2016). Available from: [Link]

  • MDPI. Molecules, Volume 18, Issue 12 (December 2013). Available from: [Link]

  • MDPI. Molecules, Volume 21, Issue 8 (August 2016). Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Welcome to the dedicated technical support center for the HPLC analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the HPLC analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on mobile phase optimization and troubleshooting. Our goal is to empower you with the scientific rationale behind method development choices, ensuring robust and reliable results.

Introduction: The Analyte and the Challenge

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a polar, basic compound, and like many pyridine derivatives, it presents a unique set of challenges in reversed-phase HPLC. The primary obstacle is often the interaction of the basic pyridine nitrogen with residual silanol groups on the surface of silica-based stationary phases. This can lead to poor peak shape, specifically tailing, which compromises resolution and the accuracy of quantification.[1] Effective mobile phase optimization is therefore critical to mitigate these interactions and achieve symmetrical, well-resolved peaks.

This guide will provide a structured approach to developing and troubleshooting your HPLC method, starting with a recommended initial method and progressing through systematic optimization steps.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during your analysis, presented in a question-and-answer format.

Q1: My peak for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is showing significant tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for basic compounds like your analyte is most commonly caused by secondary ionic interactions between the protonated pyridine nitrogen and ionized residual silanol groups on the silica stationary phase.[1] To address this, a multi-faceted approach to your mobile phase is recommended:

  • Mobile Phase pH Adjustment: The ionization state of both your analyte and the silanol groups is pH-dependent. By lowering the mobile phase pH, you can suppress the ionization of the silanol groups, thereby minimizing the undesirable ionic interactions. A starting pH of around 4 is recommended.[2]

  • Buffer Selection: A buffer is crucial for maintaining a stable pH throughout the analysis. Ammonium acetate is a good initial choice as it is volatile and compatible with mass spectrometry (MS) detection.[2]

  • Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol groups, which significantly reduces peak tailing for basic compounds.[1]

Experimental Protocol: Initial Mobile Phase Preparation

  • Aqueous Component: Prepare a 5 mM ammonium acetate solution. Dissolve the appropriate amount of ammonium acetate in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the ammonium acetate solution to 4.0 using acetic acid.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Initial Mobile Phase Composition: A starting point of 60:40 (v/v) 5 mM ammonium acetate (pH 4.0) : acetonitrile is recommended based on methods for similar compounds.[2]

  • Degassing: Degas the mobile phase components thoroughly before use to prevent bubble formation in the HPLC system.

Q2: I'm not getting enough retention for my analyte, and it's eluting close to the solvent front. How can I increase its retention time?

A2: Insufficient retention of polar compounds on a reversed-phase column is a common challenge. Here are several strategies to increase the retention of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine:

  • Decrease the Organic Solvent Concentration: The most straightforward way to increase retention in reversed-phase HPLC is to decrease the percentage of the organic solvent (acetonitrile) in your mobile phase. A weaker mobile phase will result in the analyte spending more time interacting with the stationary phase.

  • Mobile Phase pH: For basic compounds, a lower pH can sometimes increase retention due to ion-pairing effects with the buffer counter-ion.[3]

  • Consider a Different Stationary Phase: If adjusting the mobile phase is insufficient, consider a column with a different stationary phase. A polar-embedded phase or a phenyl-hexyl column can offer alternative selectivities for polar compounds.

Q3: My resolution between the main peak and an impurity is poor. What steps can I take to improve it?

A3: Improving resolution requires manipulating the selectivity of your chromatographic system. Here are key parameters to adjust:

  • Optimize the Organic Solvent Ratio: Fine-tuning the percentage of acetonitrile can alter the relative retention times of your analyte and the impurity.

  • Change the Organic Solvent: Switching from acetonitrile to methanol can significantly impact selectivity due to different solvent-analyte interactions.

  • Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the analyte and impurities differently, leading to changes in their retention and potentially improved separation.[4][5]

  • Modify the Column Temperature: Adjusting the column temperature can influence the thermodynamics of the separation and improve resolution.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a column for this analysis?

A: A high-purity, end-capped C18 column is an excellent starting point. A common dimension is 150 mm x 4.6 mm with 5 µm particles. A Hypersil BDS C18 column has been shown to be effective for similar pyridine derivatives.[2]

Q: Should I use an isocratic or gradient elution?

A: For initial method development, an isocratic elution is simpler to set up and troubleshoot. However, if your sample contains impurities with a wide range of polarities, a gradient elution may be necessary to achieve a good separation with a reasonable run time.

Q: How do I know if my mobile phase is stable?

A: Always prepare fresh mobile phase daily. Over time, the pH of buffered mobile phases can change, and microbial growth can occur, leading to reproducibility issues. Visually inspect for any precipitation, especially when using buffers with high concentrations of organic solvent.

Q: What are the key parameters to validate for this HPLC method according to ICH guidelines?

A: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[6][7][8]

Visualizing the Workflow

The following diagram illustrates a systematic approach to mobile phase optimization for the HPLC analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Mobile_Phase_Optimization Start Start: Initial Method Mobile Phase: 60:40 ACN:5mM NH4OAc (pH 4) Column: C18, 150x4.6mm, 5µm Evaluate Evaluate Peak Shape, Retention, and Resolution Start->Evaluate Tailing Issue: Peak Tailing? Evaluate->Tailing Retention Issue: Insufficient Retention? Tailing->Retention No Optimize_pH Optimize Mobile Phase pH (3-5) Tailing->Optimize_pH Yes Resolution Issue: Poor Resolution? Retention->Resolution No Decrease_ACN Decrease Acetonitrile % Retention->Decrease_ACN Yes Optimize_Gradient Optimize Gradient Profile Resolution->Optimize_Gradient Yes Final_Method Final Validated Method Resolution->Final_Method No Optimize_pH->Evaluate Decrease_ACN->Evaluate Change_Solvent Change Organic Solvent (e.g., Methanol) Optimize_Gradient->Change_Solvent Change_Solvent->Evaluate

Caption: Workflow for mobile phase optimization.

Data Summary Table

The following table summarizes the expected effects of key mobile phase parameters on the chromatography of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

ParameterChangeExpected Effect on Retention TimeExpected Effect on Peak Shape (Tailing)Primary Rationale
% Acetonitrile DecreaseIncreaseMinimalIncreases mobile phase polarity, leading to stronger interaction with the non-polar stationary phase.
Mobile Phase pH Decrease (e.g., from 6 to 4)May IncreaseDecreaseSuppresses ionization of residual silanol groups, reducing secondary interactions.[3][4]
Buffer Concentration Increase (e.g., from 5mM to 20mM)MinimalDecreaseIncreases buffering capacity to maintain a stable pH and can mask some silanol interactions.
Column Temperature IncreaseDecreaseMay ImproveReduces mobile phase viscosity and can improve mass transfer, leading to sharper peaks.

Conclusion

A systematic and informed approach is paramount for the successful HPLC analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. By understanding the chemical properties of the analyte and the principles of reversed-phase chromatography, you can effectively troubleshoot and optimize your mobile phase to achieve accurate and reproducible results. This guide provides a solid foundation for your method development and validation efforts.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis (>1 ppm level) of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine.... JOCPR, 6(5), 1014-1021.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during the acetylation of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine

This guide provides in-depth technical support for the selective di-acetylation of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. It is designed for researchers, chemists, and process development professionals aiming to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the selective di-acetylation of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine. It is designed for researchers, chemists, and process development professionals aiming to optimize this synthesis, minimize side-product formation, and achieve high yield and purity of the desired di-ester product.

Introduction

The acetylation of the two primary alcohol groups on 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine is a critical transformation step in the synthesis of various high-value molecules, including analogs of Vitamin B6 and other pharmaceutical intermediates. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce yields. This document provides a structured troubleshooting guide and frequently asked questions to address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in this reaction?

The primary side products are the two isomeric mono-acetylated intermediates and, under certain conditions, products resulting from reactions with the pyridine ring itself. Incomplete conversion is the most frequent issue, leaving mono-acetylated species and unreacted starting material in the final mixture. A more complex side reaction involves the N-acetylation of the pyridine ring nitrogen, forming a pyridinium species, although this is less common under standard conditions with acetic anhydride.

Q2: Which acetylating agent is better: Acetic Anhydride or Acetyl Chloride?

For this substrate, Acetic Anhydride is strongly recommended . Acetyl chloride is significantly more reactive and dramatically increases the risk of N-acetylation on the substrate's pyridine ring, forming a highly polar and often difficult-to-remove pyridinium salt. Acetic anhydride offers a more controlled reaction rate, favoring selective O-acetylation of the primary alcohols.

Q3: What is the role of the base catalyst (e.g., Pyridine, DMAP), and which should I choose?

The base plays a dual role: it acts as a nucleophilic catalyst and an acid scavenger.[1][2]

  • Nucleophilic Catalyst: The base (e.g., Pyridine) attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate. This intermediate is much more reactive towards the alcohol than acetic anhydride itself, accelerating the desired O-acetylation.[3]

  • Acid Scavenger: The reaction produces one equivalent of acetic acid for each equivalent of acetic anhydride consumed. The base neutralizes this acid, preventing potential acid-catalyzed side reactions or degradation.

For this reaction, using Pyridine as both the solvent and catalyst is a standard and effective choice. Adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate, especially if one of the hydroxyl groups is sterically hindered or less reactive. However, be aware that DMAP can also accelerate side reactions if the temperature is not controlled.

Q4: My reaction mixture turned dark brown or black. What likely caused this?

Dark coloration or tar formation is typically a sign of degradation. The most common causes are:

  • Excessive Temperature: Heating the reaction too aggressively (e.g., >80-100°C) can cause decomposition of the pyridine-containing starting material or products.

  • Contaminants: The presence of strong acids or oxidizing agents can lead to polymerization or degradation pathways.

  • Prolonged Reaction Times at High Temperatures: Even at moderately elevated temperatures, extended reaction times can lead to gradual degradation.

It is crucial to maintain careful temperature control and monitor the reaction to stop it once the starting material is consumed.

Q5: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase (e.g., 50-70% Ethyl Acetate in Hexanes). You should be able to resolve four distinct spots:

  • Baseline: Starting Material (most polar)

  • Intermediate Rf: The two mono-acetylated isomers (may appear as one slightly elongated spot)

  • Highest Rf: The desired di-acetylated product (least polar)

Run a co-spot (a lane with both starting material and the reaction mixture) to confirm the disappearance of the starting material. The reaction is complete when the starting material spot is no longer visible.

Troubleshooting Guide

This section addresses specific experimental problems with their probable causes and recommended solutions.

Problem 1: Low Yield of Di-acetylated Product with Significant Starting Material Remaining
  • Symptom: TLC or HPLC analysis shows a large amount of unreacted 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine after the expected reaction time.

  • Causality Analysis: This indicates that the reaction conditions are insufficient to drive the acetylation to completion. The activation energy for the reaction is not being overcome, or a key reagent is depleted.

  • Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Insufficient Acetylating Agent The stoichiometry requires at least 2 equivalents of acetic anhydride for the di-acetylation. Impurities or moisture can consume the reagent.Use a slight excess of acetic anhydride (e.g., 2.2 to 2.5 equivalents). Ensure the reagent is fresh and has been properly stored.
Low Reaction Temperature Acetylation has an activation energy barrier. Room temperature may be too low to achieve a reasonable reaction rate, especially for the second acetylation.Gently warm the reaction mixture to 40-50°C. Use an oil bath for stable temperature control. Monitor closely by TLC.
Inadequate Catalysis If using only pyridine, the formation of the reactive N-acetylpyridinium intermediate may be slow.Add a catalytic amount of DMAP (1-5 mol%) to significantly accelerate the reaction.
Presence of Moisture Water rapidly hydrolyzes acetic anhydride to the unreactive acetic acid, consuming your reagent and quenching the reaction.Ensure all glassware is oven-dried. Use anhydrous pyridine as the solvent. Handle acetic anhydride in a dry environment.
Problem 2: High Levels of Mono-Acetylated Intermediates in the Final Product
  • Symptom: The reaction appears to stall, with TLC/HPLC showing persistent peaks/spots corresponding to the mono-acetylated product, even after extended time.

  • Causality Analysis: The first acetylation is often faster than the second. The mono-acetylated intermediate may be less reactive due to steric hindrance or electronic effects, requiring more forcing conditions to complete the reaction.

  • Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Insufficient Driving Force The second acetylation has a higher activation energy. The conditions that worked for the first hydroxyl group may not be sufficient for the second.Increase the reaction temperature to 50-60°C. Increase the reaction time, monitoring every 30-60 minutes by TLC until the mono-acetate spot disappears.
Sub-optimal Stoichiometry If exactly 2.0 equivalents of acetic anhydride were used, any loss due to moisture or side reactions will result in incomplete conversion.Increase the amount of acetic anhydride to 2.5-3.0 equivalents to ensure it is in excess throughout the reaction.
Inefficient Catalyst Turnover The catalytic cycle may be slow, leading to a stalled reaction.Add a catalytic amount of DMAP. DMAP is a superior nucleophilic catalyst compared to pyridine and is highly effective at accelerating stubborn acylation reactions.
Problem 3: Formation of a Highly Polar, Water-Soluble Byproduct
  • Symptom: After aqueous workup, a significant portion of the material is lost to the aqueous layer. TLC of the crude organic product shows a polar spot that streaks. This may indicate N-acetylation of the substrate's pyridine ring.

  • Causality Analysis: The nitrogen atom on the pyridine ring is a nucleophile. If the reaction conditions are too harsh or the wrong reagent is used, the nitrogen can compete with the hydroxyl groups and attack the acetylating agent, forming a charged pyridinium salt.

  • Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Use of Acetyl Chloride Acetyl chloride is a very strong electrophile and readily acylates pyridine nitrogens.Immediately switch to acetic anhydride. It is the standard reagent for selective O-acetylation in the presence of a pyridine ring.
Excessively High Temperature High temperatures can provide the necessary activation energy for the undesired N-acetylation pathway.Maintain a controlled temperature, ideally not exceeding 60°C. Start the reaction at 0°C and allow it to warm slowly.
Reaction with Pyridine Solvent The pyridine solvent itself can react with acetic anhydride to form side products, such as N-acetyl-1,2-dihydro-2-pyridylacetic acid, which can complicate the reaction mixture.[4][5]While unavoidable when using pyridine as a solvent, this side reaction is minimized by keeping the temperature controlled and using the minimum necessary reaction time.

Visualizing the Reaction Pathways

The following diagrams illustrate the intended reaction and key side reactions.

Acetylation_Pathways SM Starting Material (Diol) Mono_Acetate Mono-acetylated Intermediate SM->Mono_Acetate + Intermediate N_Acetylation N-Acetylated Side Product (Polar) SM->N_Acetylation Harsh Conditions (e.g., AcCl, High Temp) Ac2O Acetic Anhydride (Ac₂O) Intermediate N-Acetylpyridinium Ion (Active Agent) Ac2O->Intermediate + Pyridine Pyr Pyridine Product Di-acetylated Product (Desired) Mono_Acetate->Product + Intermediate

Caption: Main reaction pathway and potential N-acetylation side reaction.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues during the experiment.

Troubleshooting_Workflow start Reaction Complete? check_tlc Analyze by TLC start->check_tlc No success Proceed to Workup & Purification start->success Yes sm_present Starting Material Present? check_tlc->sm_present mono_present Mono-acetate Present? sm_present->mono_present No sol_sm Action: 1. Increase Ac₂O to 2.5 eq 2. Add catalytic DMAP 3. Warm to 40-50°C sm_present->sol_sm Yes dark_color Reaction Dark/Tarry? mono_present->dark_color No sol_mono Action: 1. Increase Temp to 50-60°C 2. Increase reaction time 3. Ensure >2.2 eq Ac₂O used mono_present->sol_mono Yes dark_color->success No sol_dark Action: 1. Repeat at lower temp 2. Check reagent purity 3. Run under N₂ atmosphere dark_color->sol_dark Yes

Caption: A decision tree for troubleshooting the acetylation reaction.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the di-acetylated product while minimizing side reactions.

Materials:

  • 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine (1.0 eq)

  • Anhydrous Pyridine (10 mL per gram of starting material)

  • Acetic Anhydride (Ac₂O, 2.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.02 eq, optional but recommended)

  • Toluene

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the starting material (1.0 eq) and DMAP (0.02 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous pyridine and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps control the initial exotherm.

  • Reagent Addition: Slowly add the acetic anhydride (2.5 eq) dropwise to the cooled, stirring solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor the reaction progress by TLC every hour.

  • Heating (If Necessary): If the reaction stalls (i.e., starting material or mono-acetate remains after 2-3 hours), gently warm the mixture to 40-50°C with an oil bath. Continue monitoring by TLC.

  • Quenching: Once TLC indicates complete consumption of the starting material and mono-acetate, cool the mixture back to 0°C and cautiously quench the excess acetic anhydride by slowly adding methanol (approx. 2 eq).

  • Workup - Solvent Removal: Remove the pyridine and other volatiles under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure all pyridine is removed.[2]

  • Workup - Extraction: Dissolve the resulting residue in Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove any remaining pyridine/DMAP), saturated aq. NaHCO₃ (to remove acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude di-acetylated product.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

References

  • Huš, M., et al. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations.
  • Reddit r/OrganicChemistry. (2023). What is the role of pyridine in the acetylations of alcohols?. Available at: [Link]

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic. Available at: [Link]

  • Hill, C. A. S., & Jones, D. (1998). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Holzforschung. Available at: [Link]

  • Bonner, T. G. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1967). A product from the reaction of pyridine with acetic anhydride. Available at: [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]

Sources

Optimization

Enhancing the stability of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in solution

Here is the technical support center for enhancing the stability of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in solution. Welcome to the dedicated technical support guide for 2-Acetoxymethyl-5-hydroxyme...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for enhancing the stability of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in solution.

Welcome to the dedicated technical support guide for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. We will explore the underlying chemical principles of its degradation and provide actionable protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Q1: What is the primary cause of instability for this compound in solution?

A1: The primary cause of instability is the hydrolysis of the acetoxymethyl (AM) ester group. AM esters are designed to be cleaved by intracellular esterases, but they are also susceptible to spontaneous chemical hydrolysis in aqueous environments.[1][2][3] This reaction is accelerated by non-optimal pH and elevated temperatures.

Q2: What is the ideal solvent for preparing high-concentration stock solutions?

A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for stock solutions. DMSO is a polar aprotic solvent that is miscible with water but does not have the reactive hydroxyl groups that promote hydrolysis. It is critical to use anhydrous DMSO and keep the stock solution tightly sealed and desiccated, as DMSO is hygroscopic and absorbed moisture can compromise stability.[4]

Q3: What is the general recommended storage temperature for solutions?

A3: For maximum stability, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C. Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment. If short-term storage of an aqueous solution is unavoidable, it should be kept on ice and used within a few hours. Degradation rates are highly dependent on temperature.[5]

Q4: I need to use this compound in an aqueous buffer for my experiment. Is this possible?

A4: Yes, but with specific precautions. The stability in aqueous buffers is limited. You should prepare the aqueous working solution immediately before use by diluting a small aliquot of the high-concentration anhydrous stock solution into your final buffer. Key factors to control in the aqueous buffer are pH, temperature, and the exclusion of catalytic metal ions.

Part 2: In-Depth Troubleshooting Guide

This guide provides a question-and-answer format to diagnose and resolve specific issues you may encounter during your experiments.

Q1: My compound seems to lose all activity after a short time in my aqueous assay buffer. What is happening and how can I fix it?

A1: Probable Cause & Explanation: This is a classic sign of rapid hydrolysis of the acetoxymethyl ester. The rate of hydrolysis is highly dependent on the pH of your buffer. The pyridine nitrogen in the molecule's core is weakly basic, with a pKa of its conjugate acid around 5.25.[6] Ester hydrolysis is significantly accelerated under both strongly acidic and, especially, alkaline conditions. If your buffer pH is above 7, the rate of hydrolysis will increase dramatically.

Solution:

  • pH Optimization: Adjust your experimental buffer to a slightly acidic pH, ideally between 6.0 and 7.0. You must validate that this pH range does not interfere with your biological system.

  • Temperature Control: Perform all experiments at the lowest feasible temperature. If possible, run assays on a chilled plate or in an ice bath.

  • Prepare Fresh: The most critical step is to prepare the aqueous working solution immediately before adding it to your assay. Do not prepare a large batch of aqueous solution for use throughout the day.

Q2: I'm observing a gradual drop in the pH of my unbuffered or weakly buffered solution. What could be the cause?

A2: Probable Cause & Explanation: The hydrolysis of the acetoxymethyl ester group yields two acidic byproducts: acetic acid and an unstable intermediate that decomposes into formaldehyde and the parent alcohol.[1] The generation of acetic acid will cause the pH of a poorly buffered solution to decrease over time, which can, in turn, alter the rate of degradation and affect your experimental results.

Solution:

  • Use a Robust Buffer: Ensure your aqueous medium has sufficient buffering capacity to resist pH changes. A phosphate or HEPES buffer at a concentration of 20-50 mM is typically adequate.

  • Monitor pH: If you suspect this is an issue, monitor the pH of a blank solution containing the compound over your experimental time course to quantify the effect.

Q3: My HPLC or LC-MS analysis of an aged solution shows multiple new peaks. What are they likely to be?

A3: Probable Cause & Explanation: You are observing the degradation products of the parent molecule. The major peaks are likely:

  • The Primary Hydrolysis Product: 2-Hydroxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (formed after the loss of the entire acetoxymethyl group).

  • Oxidation Products: The pyridine ring or the primary alcohol at the 5-position can be susceptible to oxidation, leading to N-oxides or carboxylic acid derivatives, respectively.[7][] This is often catalyzed by trace metal ions in the buffer.

Solution:

  • Confirm Peak Identities: If possible, use mass spectrometry (MS) to confirm the mass of the degradation products, which can help elucidate the degradation pathway.[9]

  • Incorporate an Antioxidant/Chelator: To minimize oxidative degradation, consider adding a stabilizer system to your aqueous buffer. A combination of a chelating agent like citric acid and an antioxidant like ascorbic acid can be effective.[10][11]

Part 3: Protocols and Methodologies

These detailed protocols provide a validated starting point for preparing and analyzing your solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a stable, high-concentration stock solution for long-term storage.

Materials:

  • 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Low-retention microcentrifuge tubes or amber glass vials with screw caps

Procedure:

  • Equilibrate the vial containing the solid compound to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile, low-retention tube.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex gently until the solid is completely dissolved. A brief sonication in a room temperature water bath may be used if necessary.

  • Blanket the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Seal the vial tightly. For extra protection, wrap the cap with parafilm.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Stabilized Aqueous Working Solution

Objective: To prepare an aqueous solution for immediate experimental use with enhanced stability.

Materials:

  • High-concentration stock solution in DMSO (from Protocol 1)

  • Experimental buffer (e.g., HEPES or PBS), pre-chilled to 4°C and adjusted to pH 6.5.

  • (Optional) Stabilizer Stock: 100X solution of 10 mM Citric Acid and 10 mM Ascorbic Acid in water.

Procedure:

  • Retrieve one aliquot of the DMSO stock solution from the freezer and thaw it at room temperature.

  • In a separate tube, add the required volume of your chilled (4°C) experimental buffer.

  • (Optional) If using stabilizers, add the 100X stock to the buffer to achieve a 1X final concentration (e.g., 10 µL into 990 µL of buffer).

  • Add the required volume of the DMSO stock solution to the chilled buffer to achieve your final working concentration. Important: Add the DMSO stock to the buffer while gently vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent effects in biological assays.

  • Keep the prepared aqueous solution on ice and protected from light.

  • Use immediately, ideally within 1-2 hours of preparation.

Protocol 3: General HPLC Method for Stability Assessment

Objective: To monitor the degradation of the compound over time.

Instrumentation & Columns:

  • System: HPLC with UV or MS detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a relevant wavelength (determined by a UV scan) or MS.[9][12]

  • Injection Volume: 10 µL

Procedure:

  • Prepare the solution to be tested according to Protocol 2.

  • Immediately inject a "Time 0" sample to get a baseline chromatogram of the pure compound.

  • Store the solution under the conditions you wish to test (e.g., room temperature, 4°C).

  • Inject samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Part 4: Scientific Rationale & Visualization

Understanding the chemical mechanisms is key to troubleshooting.

Primary Degradation Pathway

The primary degradation pathway is the hydrolysis of the acetoxymethyl ester. This two-step process involves the initial cleavage of the ester bond, followed by the rapid decomposition of the resulting unstable hemiacetal.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Decomposition A Parent Compound (2-Acetoxymethyl-...-pyridine) B Unstable Hemiacetal Intermediate + Acetic Acid A->B H₂O (pH, Temp dependent) C Final Degradation Products: - 5-Hydroxymethyl-...-pyridin-2-yl)methanol - Formaldehyde B->C Spontaneous

Caption: Primary hydrolytic degradation pathway of the target compound.

Troubleshooting Workflow

When encountering stability issues, a logical workflow can help pinpoint the cause.

G Start Instability Observed (e.g., Loss of Activity) Q1 Is the solution aqueous? Start->Q1 A1_Yes Primary cause is likely hydrolysis or oxidation. Q1->A1_Yes Yes A1_No Check for moisture in anhydrous solvent or light/oxygen exposure. Q1->A1_No No Q2 What is the pH of the aqueous solution? A1_Yes->Q2 End Prepare fresh solutions and control temperature. A1_No->End A2_Alkaline High pH (>7.5) accelerates hydrolysis. ACTION: Lower pH to 6.0-7.0 Q2->A2_Alkaline > 7.5 A2_Acidic Strongly acidic pH (<5) can also accelerate hydrolysis. ACTION: Adjust pH to 6.0-7.0 Q2->A2_Acidic < 5.0 Q3 Are antioxidants present? Q2->Q3 6.0-7.0 A2_Alkaline->End A2_Acidic->End A3_No Oxidation is possible. ACTION: Add Citric Acid and/or Ascorbic Acid. Q3->A3_No No Q3->End Yes A3_No->End

Sources

Troubleshooting

Resolving peak tailing in HPLC of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Technical Support Center: Method Development & Troubleshooting Topic: Resolving Peak Tailing in HPLC of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine Introduction Welcome to the technical support guide for t...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Method Development & Troubleshooting

Topic: Resolving Peak Tailing in HPLC of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Introduction

Welcome to the technical support guide for the chromatographic analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. This document is designed for researchers, analytical scientists, and drug development professionals who may encounter peak asymmetry—specifically peak tailing—during HPLC method development for this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing the root cause of this issue and implementing effective solutions. We will move from foundational chemical principles to practical, step-by-step protocols to ensure your method is robust, reproducible, and accurate.

Troubleshooting Guide: A Mechanistic Approach

Q1: I'm observing significant peak tailing for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. What is the most likely chemical cause?

Answer: The most common cause of peak tailing for this specific analyte is undesirable secondary interactions between the molecule and the stationary phase.[1][2] Your compound is a pyridine derivative, which contains a basic nitrogen atom.[3][4] In reversed-phase HPLC using silica-based columns, the surface of the stationary phase contains residual silanol groups (Si-OH).[5]

At mobile phase pH levels above approximately 3.5-4, these silanol groups can become deprotonated (ionized) to form negatively charged silanates (Si-O⁻).[6][7] Your basic analyte, in turn, becomes protonated (positively charged). The strong electrostatic attraction between the positively charged analyte and the negatively charged silanates creates a secondary, ion-exchange retention mechanism.[8][9] This interaction is stronger and has slower kinetics than the primary hydrophobic retention mechanism, resulting in a "tailing" peak as the analyte molecules are released slowly and non-uniformly from these active sites.[1][10]

G cluster_Analyte Analyte (Protonated) cluster_StationaryPhase Silica Stationary Phase (pH > 4) Analyte Pyridine-N⁺-H Silica Si-O⁻ Analyte->Silica Strong Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silica->Tailing Causes

Caption: Analyte-Stationary Phase Secondary Interaction.

Q2: How can I systematically troubleshoot the peak tailing? What is the first step?

Answer: A systematic approach is crucial. You must first distinguish between chemical and physical (or instrumental) causes of peak tailing.

  • Chemical Causes: Related to interactions between the analyte, mobile phase, and stationary phase (as described in Q1).

  • Physical/Instrumental Causes: Related to the HPLC system itself, such as dead volume, column failure, or improper setup.[11][12][13]

The first diagnostic step is to substitute the analytical column with a new, identical column or one of proven performance.

  • If the peak shape improves dramatically: The original column was likely the problem. This could be due to a column void (bed collapse), a blocked inlet frit, or irreversible contamination from previous analyses.[1][11]

  • If the peak tailing persists: The issue is likely chemical in nature and related to your method (mobile phase, pH, etc.) or has a physical cause outside the column (e.g., excessive extra-column volume).[6]

The following flowchart outlines a logical troubleshooting path.

Troubleshooting_Flow Start Peak Tailing Observed Check_Column Substitute Analytical Column with a New/Good One Start->Check_Column Problem_Column Problem Solved: Original Column is Faulty (Void, Frit Block, Contamination) Check_Column->Problem_Column Peak Shape Improves Problem_Chemical Problem Persists: Likely Chemical or Extra-Column Issue Check_Column->Problem_Chemical Peak Shape Does Not Improve Optimize_pH Optimize Mobile Phase pH (See Protocol 1) Problem_Chemical->Optimize_pH Check_Column_Type Evaluate Column Chemistry (End-capped, Type B Silica) Optimize_pH->Check_Column_Type Check_System Inspect for Extra-Column Volume (Tubing, Fittings) Check_Column_Type->Check_System

Caption: Systematic Troubleshooting Workflow for Peak Tailing.

Q3: My problem appears to be chemical. How do I optimize the mobile phase pH to improve the peak shape?

Answer: Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[14][15][16] The goal is to suppress the ionization of the residual silanol groups on the stationary phase.

The Mechanism: By lowering the mobile phase pH to a value at least 2 units below the pKa of the silanol groups (pKa ≈ 3.8–4.2), you ensure they remain in their neutral, protonated (Si-OH) state.[7] This eliminates the strong ionic interaction that causes tailing, leaving only the desired hydrophobic interactions and weaker secondary polar interactions (hydrogen bonding).[1][10] For your compound, a target pH of ≤ 3.0 is an excellent starting point.[2]

  • Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase components using HPLC-grade water and a suitable buffer system (e.g., 20 mM phosphate or 0.1% formic acid). Adjust the pH of each aqueous solution before mixing with the organic modifier.

    • Buffer A: pH 3.5

    • Buffer B: pH 3.0

    • Buffer C: pH 2.5

  • Prepare Mobile Phases: For each buffer, create your mobile phase by mixing it with the desired organic solvent (e.g., acetonitrile or methanol) in the correct proportions (e.g., 50:50 v/v). Ensure you filter and degas all mobile phases.

  • Equilibrate the System: Install your analytical column and thoroughly equilibrate it with the first mobile phase (starting with the highest pH, 3.5) for at least 20 column volumes.

  • Inject and Analyze: Inject your sample of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine and record the chromatogram.

  • Calculate Tailing Factor: Using your chromatography data system (CDS), calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As). An ideal peak has a value of 1.0. A value > 1.2 is generally considered tailing.[1]

  • Repeat for Each pH: Sequentially switch to the lower pH mobile phases (3.0, then 2.5), ensuring proper column equilibration at each step. Record the results.

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)Observations
3.5Example: 5.2Example: 2.1Severe Tailing
3.0Example: 5.8Example: 1.4Moderate Tailing
2.5Example: 6.1Example: 1.1Symmetrical Peak

Note: Retention time may increase slightly as the secondary ionic attraction is eliminated.

Q4: Beyond pH, what other factors should I consider? What is the best type of column to use?

Answer: If adjusting the pH does not fully resolve the issue, or if you are constrained to work at a higher pH, your column chemistry is the next critical factor.

Column Selection: Modern HPLC columns are designed to minimize silanol interactions.[2]

  • Use High-Purity, Type B Silica Columns: Older, Type A silica contains metal impurities that increase the acidity of silanol groups, worsening tailing.[2][7] Modern Type B silica is much purer and less acidic.

  • Use End-Capped Columns: End-capping is a process where residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilane) to block them from interacting with analytes.[1][5][17] A "fully end-capped" column is highly recommended for basic compounds.

  • Consider Alternative Stationary Phases:

    • Hybrid Silica (e.g., BEH): These particles incorporate organic groups into the silica matrix, making them more resistant to high pH and often showing reduced silanol activity.[13]

    • Polar-Embedded Phases: These phases have a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This can shield the analyte from residual silanols.[18]

Mobile Phase Additives: While less common with modern columns, a "tail-suppressing" additive like triethylamine (TEA) can be used in the mobile phase at low concentrations (e.g., 10-20 mM).[2] TEA is a basic amine that competes with your analyte for the active silanol sites, effectively masking them. However, TEA is not MS-friendly and can create baseline noise. This approach should be considered a last resort.[13]

Frequently Asked Questions (FAQs)

Q: Can my sample solvent cause peak tailing? A: Yes. If your sample is dissolved in a solvent that is much stronger (more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or fronting.[6] Whenever possible, dissolve your sample in the initial mobile phase.

Q: What is an acceptable USP Tailing Factor (Tf)? A: For most applications, a Tf value between 0.9 and 1.5 is acceptable.[1] For regulatory filings or high-precision quantitative analysis, a stricter range of 0.95 to 1.2 is often required.

Q: Could a system leak cause peak tailing? A: While a significant leak would cause obvious pressure drops and retention time instability, a very small leak, particularly between the column and detector, could contribute to extra-column volume and band broadening, which can manifest as peak tailing.[19] Always check fittings for tightness.

Q: Does temperature affect peak tailing? A: Yes, to some extent. Increasing the column temperature can improve the kinetics of the secondary interactions, sometimes leading to a slight improvement in peak shape.[20] However, it is generally a less effective tool than controlling mobile phase pH or choosing the correct column.

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved January 15, 2026, from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved January 15, 2026, from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved January 15, 2026, from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved January 15, 2026, from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved January 15, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 15, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 15, 2026, from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved January 15, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 15, 2026, from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 15, 2026, from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved January 15, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 15, 2026, from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved January 15, 2026, from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved January 15, 2026, from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved January 15, 2026, from [Link]

  • The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved January 15, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 15, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved January 15, 2026, from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved January 15, 2026, from [Link]

  • Reducing non-specific protein binding in HPLC - Element Lab Solutions. (n.d.). Retrieved January 15, 2026, from [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.). Retrieved January 15, 2026, from [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. (n.d.). Retrieved January 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved January 15, 2026, from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. (n.d.). Retrieved January 15, 2026, from [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). Retrieved January 15, 2026, from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved January 15, 2026, from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 13). Retrieved January 15, 2026, from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3). Retrieved January 15, 2026, from [Link]

  • 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine - 上海惠诚生物科技有限公司. (n.d.). Retrieved January 15, 2026, from [Link]

  • CAS No : 120003-77-2 | Product Name : 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine - Pharmaffiliates. (n.d.). Retrieved January 15, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved January 15, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. This document provides in-depth troubleshooting advice and detailed protocols to address common purification issues, ensuring the attainment of highly pure material critical for downstream applications.

I. Understanding the Molecule and Potential Challenges

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a polar, multifunctional pyridine derivative. Its purification is often complicated by its polarity, the presence of a basic pyridine nitrogen, and a labile acetoxymethyl group susceptible to hydrolysis. A key challenge is the removal of structurally similar impurities without degrading the target compound.

II. Frequently Asked Questions (FAQs)

Q1: My final product shows a persistent impurity with a lower Rf value on a silica TLC plate, even after column chromatography. What could it be?

A1: A more polar impurity is the likely culprit. Given the structure of your target compound, the most probable impurity is the diol, 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine . This can form through the hydrolysis of the acetoxymethyl group, a reaction that can be catalyzed by acidic or basic conditions, including the silica gel of your chromatography column.[1][2]

Q2: I am observing significant peak tailing during HPLC analysis of my purified compound. What is the cause and how can I resolve it?

A2: Peak tailing for pyridine derivatives on reversed-phase columns is a common issue.[3] It is primarily caused by the interaction of the basic pyridine nitrogen with acidic residual silanol groups on the silica-based stationary phase. This leads to poor peak shape and can mask impurities. To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA) (0.1-0.5%), to your mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with your pyridine compound.

  • pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or acetic acid) will protonate the pyridine nitrogen, which can improve peak shape. However, be mindful of the stability of your compound under acidic conditions.

  • Column Selection: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Q3: My yield after purification is consistently low. What are the potential reasons?

A3: Low recovery can stem from several factors:

  • Product Degradation: As mentioned, hydrolysis of the acetoxymethyl group can occur on silica gel. If you are using silica gel chromatography, this is a likely source of yield loss.

  • Incomplete Elution: The polarity of your compound might be causing it to strongly adhere to the stationary phase, leading to incomplete elution from the column.

  • Sub-optimal Recrystallization Conditions: If you are using recrystallization, using an excessive amount of solvent or choosing an inappropriate solvent system can lead to a significant portion of your product remaining in the mother liquor.[4]

III. Troubleshooting Guides

This section provides detailed strategies to overcome common purification hurdles.

Issue 1: Co-elution of the Target Compound with Polar Impurities in Column Chromatography

Symptoms:

  • Broad peaks in column chromatography fractions.

  • Inability to achieve baseline separation on TLC, even with various solvent systems.

  • NMR of "pure" fractions shows the presence of the diol impurity (2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine).

Root Cause Analysis: The similar polarity of the target mono-acetate and the diol impurity makes their separation on standard silica gel challenging. The acidic nature of silica gel can also exacerbate the hydrolysis of the acetoxymethyl group, continuously generating the diol impurity during the purification process.

Solutions:

  • Use of Deactivated Silica Gel: Treat your silica gel with a base like triethylamine before packing the column. This can be done by preparing a slurry of silica gel in your eluent containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica, reducing both tailing and on-column hydrolysis.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) for your column chromatography.

  • Mixed-Mode Chromatography: For particularly challenging separations, mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, can be highly effective for separating polar basic compounds.[5][6][7]

Experimental Protocol: Column Chromatography with Deactivated Silica Gel

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of dichloromethane and methanol). Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Column Packing: Pack your column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running 2-3 column volumes of the eluent containing 0.5% triethylamine.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with your chosen eluent system, gradually increasing the polarity if necessary. Monitor the fractions by TLC.

Issue 2: Product Degradation (Hydrolysis) During Purification

Symptoms:

  • Appearance of a new, more polar spot on TLC after the crude product is left standing in the purification solvent or on a packed column.

  • Reduced yield of the desired product and isolation of the diol byproduct.

Root Cause Analysis: The acetoxymethyl ester is susceptible to hydrolysis under both acidic and basic conditions.[8][9] Solvents like methanol or ethanol can also participate in transesterification, especially in the presence of acid or base catalysts.

Solutions:

  • pH Control: Maintain neutral conditions throughout the purification process. Avoid strongly acidic or basic eluents and work-up procedures.

  • Aprotic Solvents: Whenever possible, use aprotic solvents for chromatography and work-up to minimize the risk of hydrolysis and transesterification.

  • Temperature Control: Perform purification steps at room temperature or below to minimize the rate of degradation.

Workflow for Minimizing Hydrolysis:

cluster_0 Purification Strategy start Crude Product chromatography Column Chromatography (Deactivated Silica/Alumina) start->chromatography Primary Purification recrystallization Recrystallization (Aprotic Solvents) chromatography->recrystallization Further Purification analysis Purity Analysis (HPLC, NMR) recrystallization->analysis Final Check pure_product Pure Product analysis->pure_product

Caption: A workflow designed to minimize hydrolysis during purification.

Issue 3: Difficulty in Recrystallizing the Purified Product

Symptoms:

  • The product oils out upon cooling of the recrystallization solution.

  • No crystal formation even after prolonged cooling.

  • Low yield of crystals.

Root Cause Analysis: The presence of both a polar hydroxymethyl group and a less polar acetoxymethyl group can make finding a suitable single-solvent system for recrystallization challenging. The compound may be too soluble in polar solvents and poorly soluble in non-polar solvents.

Solutions:

  • Two-Solvent Recrystallization: This is often the most effective method for compounds with intermediate polarity.[10]

    • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a small crystal of the pure compound to the cooled, supersaturated solution.

Table 1: Suggested Solvent Systems for Recrystallization

Good Solvents (Solvent 1)Poor Solvents (Solvent 2)
DichloromethaneHexane or Heptane
Ethyl AcetateHexane or Heptane
AcetoneDiethyl Ether
IsopropanolWater

IV. Analytical Methods for Purity Assessment

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v) is a good starting point. The addition of a small amount of triethylamine (0.5%) can improve spot shape.

  • Visualization:

    • UV Light (254 nm): The pyridine ring will quench the fluorescence, appearing as a dark spot on a green background.[11][12]

    • Iodine Chamber: Will visualize most organic compounds as brown spots.[12][13]

    • Potassium Permanganate Stain: The alcohol and other functional groups can be oxidized, appearing as yellow spots on a purple background.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or 10 mM ammonium acetate) and acetonitrile or methanol.

  • Detection: UV at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 270 nm).

V. Structural Diagrams

cluster_target Target Compound cluster_impurity Key Impurity target label_target 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine impurity label_impurity 2,5-bis(hydroxymethyl)- 4-methoxy-3-methylpyridine (Hydrolysis Product)

Caption: Structures of the target compound and its primary hydrolysis-related impurity.

VI. References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad Laboratories.

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • ResearchGate. (2021). How to remove pyridine when I use it as solvent?. ResearchGate.

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. BenchChem.

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.

  • YouTube. (2022). How to remove pyridine from your reaction crude?.

  • Quick Company. (2006). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.

  • Simson Pharma Limited. (n.d.). 2-Acetoxymethyl-5-Hydroxymethyl-4-Methoxy-3-Methylpyridine | CAS No- 120003-77-2.

  • BOC Sciences. (n.d.). CAS 120003-77-2 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.

  • LookChem. (n.d.). 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine CAS NO.120003-77-2.

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.

  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M.

  • Pharmaffiliates. (n.d.). CAS No : 120003-77-2 | Product Name : 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

  • ChemicalBook. (n.d.). 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine | 120003-77-2.

  • ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.

  • Chromatography Forum. (2015). Method for pyridine amine derivative.

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine.

  • ResearchGate. (n.d.). Accuracy/recovery of 2-Acetoxy methyl-4-methoxy-3,5 dimethyl pyridine....

  • BenchChem. (2025). An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine.

  • RASAYAN Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

  • ResearchGate. (n.d.). (a) Specificity and (b) blank chromatograms of 2-Acetoxy methyl-4-methoxy-3,5-dimethyl pyridine.

  • Chemsrc. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5.

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

  • ResearchGate. (2022). Pyridine and Pyridine Derivatives.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates.

  • NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.

  • BOC Sciences. (n.d.). CAS 120003-77-2 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

  • PMC - NIH. (n.d.). A practical guide to the synthesis and use of membrane-permeant acetoxymethyl esters of caged inositol polyphosphates.

  • Hartley Group. (n.d.). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks.

  • ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester....

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.

  • NIH. (n.d.). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases.

  • GuideChem. (n.d.). 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine CAS NO.120003-77-2.

  • Echemi. (n.d.). 2,5-Pyridinedimethanol, 4-methoxy-3-methyl-, 2-acetate.

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

  • Google Patents. (n.d.). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of an Analytical Method for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in Accordance with ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides an in-depth, scientifically grounded framework for the validation of an analytical method for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. By adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, we will explore the critical validation parameters, from specificity and linearity to accuracy and precision, offering both theoretical understanding and practical application.[1][2]

The Critical Role of Method Validation

The objective of any analytical method is to provide reliable, accurate, and reproducible data. For a pivotal intermediate like 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, an unvalidated method can lead to inaccurate purity assessments, potentially compromising the quality of the final active pharmaceutical ingredient (API). Method validation, therefore, is not merely a regulatory hurdle but a scientific necessity to demonstrate that the analytical procedure is suitable for its intended purpose.[2]

Choosing the Right Analytical Tool: A Comparative Overview

While various analytical techniques exist, High-Performance Liquid Chromatography (HPLC) stands out as the most robust and versatile method for the analysis of non-volatile and thermally labile compounds like our target pyridine derivative.[3] A comparison with Gas Chromatography (GC) highlights this choice:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Broad range of non-volatile and thermally sensitive compounds.[3]Suitable for volatile and thermally stable compounds.[3]
Versatility Highly versatile with various stationary and mobile phase combinations.Less versatile in terms of stationary phases.
Sample Preparation Often requires simple dissolution and filtration.May require derivatization for non-volatile compounds.
Detection UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence.Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD).

For a comprehensive purity profile of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, which may include non-volatile impurities, HPLC is the superior choice.[3]

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters as per ICH Q2(R1) guidelines.

ValidationWorkflow cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) Dev Propose HPLC Method Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness

Caption: A logical workflow for the validation of an analytical method as per ICH guidelines.

Proposed Stability-Indicating HPLC Method

A stability-indicating method is crucial as it can accurately quantify the analyte of interest in the presence of its degradation products.[4] The following reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for a wide range of aromatic and moderately polar compounds.
Mobile Phase Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH 7.0) in a gradientThe gradient elution ensures the separation of both polar and non-polar impurities. The buffer maintains a consistent pH for reproducible chromatography.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without excessive pressure.
Detection UV at 285 nmThe pyridine ring in the analyte is expected to have a strong UV absorbance around this wavelength.
Column Temperature 30 °CMaintains a stable and reproducible chromatographic environment.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

In-Depth Validation as per ICH Q2(R1) Guidelines

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To demonstrate this, forced degradation studies are performed under various stress conditions to generate potential degradation products.[5]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the analyte solution with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the analyte solution with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.[6]

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

The chromatograms from these stressed samples are then compared to that of an unstressed standard. The method is considered specific if the principal peak is well-resolved from any degradation products.

Specificity Analyte Analyte Solution Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Analyte->Stress HPLC HPLC Analysis Analyte->HPLC Degradants Degradation Products Stress->Degradants Degradants->HPLC Resolution Peak Resolution Assessment HPLC->Resolution

Caption: Workflow for demonstrating specificity through forced degradation studies.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol for Linearity:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Illustrative Linearity Data:

Concentration (µg/mL)Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples with known concentrations of the analyte (e.g., spiked placebo).

Experimental Protocol for Accuracy:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Illustrative Accuracy Data:

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
8080.279.599.1
100100.1100.5100.4
120120.3119.899.6
Average Recovery 99.7%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol for Precision:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day and by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • %RSD should be not more than 2.0%.[2]

Illustrative Precision Data:

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Assay of Analyte 0.8%1.2%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for LOD and LOQ:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be sufficiently low to allow for the determination of impurities and degradation products at the required levels.

Illustrative LOD and LOQ Data:

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a standard solution under each of these modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within the predefined limits for all variations.

Conclusion: A Foundation of Quality

The validation of an analytical method for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, as outlined in this guide, is a comprehensive process that ensures the generation of high-quality, reliable data. By systematically evaluating each validation parameter according to ICH Q2(R1) guidelines, researchers and drug development professionals can have confidence in their analytical results, which is paramount for regulatory submissions and the overall success of a pharmaceutical product. This guide serves as a robust framework, combining scientific principles with practical, actionable protocols to support the development of safe and effective medicines.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Establishing Acceptance Criteria for Analytical Methods.
  • A Comparative Guide to HPLC Purity Analysis of 2,6-dichloro-4-phenylpyridine. Benchchem.
  • ICH Q2(R1)
  • ICH Guidelines for Analytical Method Valid
  • An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol
  • Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting.
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. JOCPR.
  • Representation of forced degradation studies (hydrolysis, oxidation,...).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • Highlights from FDA's Analytical Test Method Valid
  • (PDF) Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections.
  • Forced Degrad
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods th
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
  • 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. BOC Sciences.
  • 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine CAS NO.120003-77-2.

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Comparative

Comparative analysis of different synthetic routes to 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Introduction 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a key substituted pyridine intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to metabolites of proton pump in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a key substituted pyridine intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to metabolites of proton pump inhibitors such as omeprazole. The specific arrangement of its functional groups—acetoxymethyl, hydroxymethyl, methoxy, and methyl substituents—presents a unique synthetic challenge that requires careful strategic planning for regioselective functionalization. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable route based on efficiency, scalability, and starting material accessibility.

Route 1: Functionalization of a Pre-formed Pyridine Ring Starting from 2,3,5-Collidine

This approach leverages a common and commercially available starting material, 2,3,5-collidine (2,3,5-trimethylpyridine), and builds the required functionality through a series of regioselective modifications of the pyridine core. The strategy hinges on the activation of the pyridine ring via N-oxidation, which directs subsequent substitutions and facilitates the functionalization of the methyl groups.

Scientific Rationale

The N-oxidation of the pyridine nitrogen is a critical initial step. The resulting N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic attack. This activation is pivotal for the introduction of the methoxy group at the 4-position. Furthermore, the methyl groups at the 2- and 5-positions can be sequentially functionalized. The methyl group at the 2-position of a pyridine N-oxide is particularly susceptible to rearrangement upon treatment with acetic anhydride, a key step in introducing the acetoxymethyl group.

Experimental Protocol

Step 1: N-Oxidation of 2,3,5-Collidine

2,3,5-Collidine is oxidized to 2,3,5-trimethylpyridine-N-oxide.

  • Reagents: 2,3,5-Collidine, hydrogen peroxide, acetic acid.

  • Procedure: 2,3,5-Collidine is dissolved in acetic acid. Hydrogen peroxide (30%) is added dropwise at a controlled temperature (e.g., 70-80 °C). The reaction is monitored by TLC until completion. The excess peroxide is quenched, and the solvent is removed under reduced pressure to yield the N-oxide.

Step 2: Nitration of 2,3,5-Trimethylpyridine-N-oxide

The N-oxide is nitrated at the 4-position.

  • Reagents: 2,3,5-Trimethylpyridine-N-oxide, fuming nitric acid, sulfuric acid.

  • Procedure: The N-oxide is dissolved in concentrated sulfuric acid. A mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (e.g., 0-5 °C). The mixture is then heated (e.g., 90 °C) to drive the reaction to completion. The reaction mixture is carefully poured onto ice and neutralized to precipitate the product, 4-nitro-2,3,5-trimethylpyridine-N-oxide.

Step 3: Methoxylation of 4-Nitro-2,3,5-trimethylpyridine-N-oxide

The nitro group is displaced by a methoxy group.

  • Reagents: 4-Nitro-2,3,5-trimethylpyridine-N-oxide, sodium methoxide, methanol.

  • Procedure: The nitrated compound is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is heated under reflux. The progress of the nucleophilic aromatic substitution is monitored by TLC. Upon completion, the solvent is evaporated, and the product, 4-methoxy-2,3,5-trimethylpyridine-N-oxide, is isolated.

Step 4: Boekelheide Rearrangement and Functionalization of the 2-Methyl Group

The N-oxide is reacted with acetic anhydride to introduce the acetoxymethyl group at the 2-position.

  • Reagents: 4-Methoxy-2,3,5-trimethylpyridine-N-oxide, acetic anhydride.

  • Procedure: The N-oxide is heated with acetic anhydride. This reaction proceeds via a[1][1]-sigmatropic rearrangement (Boekelheide rearrangement) to yield 2-acetoxymethyl-4-methoxy-3,5-dimethylpyridine.

Step 5: Hydroxylation of the 5-Methyl Group

The remaining methyl group at the 5-position is hydroxylated. This can be a challenging step requiring specific reagents to achieve regioselectivity. One plausible method involves radical bromination followed by hydrolysis.

  • Reagents: N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN), followed by hydrolysis with a base (e.g., sodium hydroxide).

  • Procedure: The product from the previous step is treated with NBS and a radical initiator in a suitable solvent (e.g., carbon tetrachloride) under irradiation with a UV lamp. This would lead to the formation of 2-acetoxymethyl-5-(bromomethyl)-4-methoxy-3-methylpyridine. Subsequent hydrolysis with an aqueous base would yield the target molecule.

Step 6: Selective Acetylation (Alternative to Step 5)

An alternative to the direct hydroxylation in Step 5 would be to first deoxygenate the N-oxide after methoxylation to get 4-methoxy-2,3,5-trimethylpyridine. Then, perform a di-hydroxylation of the 2- and 5-methyl groups, followed by a selective acetylation of the 2-hydroxymethyl group.

  • Reagents: Acetic anhydride, pyridine (as catalyst and solvent).

  • Procedure: The diol, 2,5-bis(hydroxymethyl)-4-methoxy-3-methylpyridine, is dissolved in pyridine, and a stoichiometric amount of acetic anhydride is added at low temperature to favor mono-acetylation at the more reactive 2-position.

Visualization of Route 1

Route 1: From 2,3,5-Collidine A 2,3,5-Collidine B 2,3,5-Trimethylpyridine-N-oxide A->B H2O2, AcOH C 4-Nitro-2,3,5-trimethylpyridine-N-oxide B->C HNO3, H2SO4 D 4-Methoxy-2,3,5-trimethylpyridine-N-oxide C->D NaOMe, MeOH E 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine D->E Ac2O, heat F 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine E->F 1. NBS, AIBN 2. NaOH

Caption: Synthetic pathway starting from 2,3,5-collidine.

Route 2: De Novo Pyridine Ring Construction

This strategy involves building the substituted pyridine ring from acyclic precursors. This approach can offer advantages in terms of introducing the desired substitution pattern from the outset, potentially reducing the number of steps and avoiding challenging regioselectivity issues on a pre-existing ring. A plausible route could start from precursors that would form a pyridone intermediate, which is then further functionalized.

Scientific Rationale

The construction of a polysubstituted pyridine ring can be achieved through various condensation reactions. One established method involves the reaction of a 1,5-dicarbonyl compound (or its equivalent) with ammonia. By choosing appropriately substituted starting materials, the desired substituents can be incorporated directly into the pyridine ring during its formation. Subsequent functionalization of the pyridone intermediate allows for the introduction of the methoxy group and the manipulation of the side chains.

Experimental Protocol

Step 1: Synthesis of a Substituted 4-Pyrone

  • Reagents: 2-Methyl-1-penten-1-alkoxy-3-one, diethyl oxalate.

  • Procedure: Acylation of 2-methyl-1-penten-1-alkoxy-3-one with diethyl oxalate in the presence of a base like sodium ethoxide yields 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone.[2]

Step 2: Formation of the 4-Pyridone

  • Reagents: 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone, ammonia or an ammonia source.

  • Procedure: Ammonolysis of the 4-pyrone derivative with ammonia or a protected form like benzylamine followed by deprotection leads to the formation of 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone.[2]

Step 3: Halogenation of the 4-Pyridone

  • Reagents: 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone, a halogenating agent (e.g., POCl₃).

  • Procedure: The 4-pyridone is treated with a halogenating agent such as phosphorus oxychloride to convert the hydroxyl group at the 4-position to a chloro group, yielding 2-alkoxycarbonyl-4-chloro-3,5-dimethylpyridine.

Step 4: Methoxylation

  • Reagents: 2-Alkoxycarbonyl-4-chloro-3,5-dimethylpyridine, sodium methoxide, methanol.

  • Procedure: The 4-chloro derivative undergoes nucleophilic aromatic substitution with sodium methoxide in methanol to give 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine.[2]

Step 5: Reduction of the Ester and Functionalization of the 5-Methyl Group

  • Reagents: A reducing agent (e.g., LiAlH₄).

  • Procedure: The ester at the 2-position is reduced to a hydroxymethyl group using a strong reducing agent like lithium aluminum hydride, yielding 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. The functionalization of the 5-methyl group would then proceed similarly to Route 1, Step 5.

Step 6: Selective Acetylation

  • Reagents: Acetic anhydride, pyridine.

  • Procedure: The resulting diol is selectively acetylated at the 2-position as described in Route 1, Step 6.

Visualization of Route 2

Route 2: De Novo Synthesis A 2-Methyl-1-penten-1-alkoxy-3-one B 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone A->B Diethyl oxalate, NaOEt C 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone B->C NH3 D 2-Alkoxycarbonyl-4-chloro-3,5-dimethylpyridine C->D POCl3 E 2-Methoxycarbonyl-3,5-dimethyl-4-methoxypyridine D->E NaOMe, MeOH F 2,5-Bis(hydroxymethyl)-4-methoxy-3-methylpyridine E->F 1. LiAlH4 2. Functionalization of 5-Me G 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine F->G Ac2O, Pyridine (selective)

Caption: De novo synthesis pathway for the target molecule.

Comparative Analysis

ParameterRoute 1: From 2,3,5-CollidineRoute 2: De Novo Synthesis
Starting Material 2,3,5-Collidine (readily available)Acyclic precursors (may require synthesis)
Number of Steps Approximately 5-6 stepsApproximately 6 steps
Key Challenges Regioselective functionalization of methyl groups, potential for side reactions during nitration and Boekelheide rearrangement.Synthesis of the initial acyclic precursor, control of condensation reactions.
Scalability Generally scalable, but handling of nitrating agents requires caution.Potentially scalable, but may require optimization of the initial condensation steps.
Overall Yield Moderate, dependent on the efficiency of each regioselective step.Moderate, highly dependent on the efficiency of the ring-forming and subsequent functionalization steps.
Flexibility Less flexible for introducing diverse substituents on the pyridine core.More flexible for introducing a variety of substituents by modifying the acyclic precursors.

Conclusion

Both synthetic routes presented offer viable pathways to 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, each with its own set of advantages and challenges.

Route 1 , starting from the commercially available 2,3,5-collidine, is a classical approach that relies on well-established pyridine chemistry. Its main challenges lie in achieving high regioselectivity in the functionalization steps. However, the predictability of these reactions makes it a reliable, albeit potentially lower-yielding, option.

Route 2 , involving the de novo construction of the pyridine ring, offers greater flexibility in the introduction of substituents and may avoid some of the regioselectivity issues inherent in modifying a pre-existing aromatic ring. The success of this route is heavily dependent on the efficient synthesis of the acyclic precursors and the optimization of the ring-forming condensation reaction.

The choice between these routes will ultimately depend on the specific needs of the research or development team, including the availability of starting materials, the desired scale of the synthesis, and the in-house expertise in specific reaction types. Further optimization of the later-stage functionalization and selective acetylation steps would be crucial for improving the overall efficiency of either pathway.

References

  • U.S. Patent 5,616,713A, "Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine," accessed January 15, 2026.

Sources

Validation

A Comparative Guide to Purity Assessment of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine: The Ascendancy of qNMR

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a co...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques for the purity assessment of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a key pyridine derivative. Through a blend of theoretical principles, detailed experimental protocols, and comparative data, we will demonstrate the distinct advantages of qNMR as a primary analytical method.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, yield, and impurity profile of the final API. Therefore, employing a robust, accurate, and reliable analytical method for its quantification is of paramount importance. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) have been the industry standard, qNMR is emerging as a powerful and often superior alternative.[1][2]

The Principle of Quantitative NMR (qNMR): A Paradigm Shift in Quantification

Unlike conventional analytical techniques that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR is a primary ratio method.[3][4][5] This means that the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[6][7][8][9] This fundamental principle allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of a different, well-characterized compound.[8]

The purity of the analyte (P_analyte) can be calculated using the following equation:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • analyte refers to the compound of interest and std refers to the internal standard.[7]

This inherent quantitative nature eliminates the need for compound-specific reference standards for every impurity, streamlining the analytical process and reducing costs.[2][3]

Comparative Methodologies: qNMR vs. Traditional Techniques

To provide a comprehensive comparison, we will evaluate the performance of qNMR against HPLC with UV detection, a widely used technique for purity analysis in the pharmaceutical industry.[2]

The following diagram illustrates the key stages in the qNMR purity assessment workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte dissolve Dissolve in ~0.7 mL of DMSO-d6 weigh_analyte->dissolve weigh_std Accurately weigh ~10 mg of Internal Std (e.g., Maleic Acid) weigh_std->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to NMR tube vortex->transfer instrument_setup Instrument Setup (≥400 MHz NMR) transfer->instrument_setup parameters Set Key Parameters: - Relaxation Delay (D1) ≥ 5*T1 - 90° Pulse Angle - Sufficient Scans (e.g., 16) instrument_setup->parameters acquire Acquire 1H NMR Spectrum parameters->acquire processing Fourier Transform, Phase & Baseline Correction acquire->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Purity using the qNMR Equation integration->calculation

Caption: Workflow for purity determination by qNMR.

1. Causality Behind Experimental Choices:

  • Internal Standard Selection: Maleic acid is chosen as the internal standard due to its high purity, stability, and non-overlapping signals with the analyte in the chosen solvent.[2][10][11] Its two olefinic protons give a sharp singlet, ideal for accurate integration.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent solvent for both the analyte and the internal standard, ensuring a homogeneous solution necessary for high-resolution NMR.[7][12]

  • Relaxation Delay (D1): A long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified is crucial. This ensures that all protons are fully relaxed before the next pulse, guaranteeing that the signal intensity is directly proportional to the number of nuclei.[9]

  • Pulse Angle: A 90° pulse angle is used to maximize the signal intensity for a single scan.

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Add approximately 0.7 mL of DMSO-d6 to the vial.

    • Vortex the sample until both the analyte and the internal standard are completely dissolved.[12]

    • Transfer the solution into a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (on a ≥400 MHz spectrometer):

    • Tune and shim the instrument to achieve optimal resolution and lineshape.

    • Set the following acquisition parameters:

      • Pulse Program: Standard 1D proton experiment (e.g., 'zg' on Bruker systems).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16 (or more for improved signal-to-noise).

      • Relaxation Delay (D1): 30 seconds.

      • Pulse Angle: 90°.

      • Acquisition Time: ≥ 3 seconds.[13]

      • Temperature: 298 K.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, and manually phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the singlet from the acetoxy methyl protons).

    • Integrate the singlet of the internal standard (maleic acid).

    • Calculate the purity using the qNMR equation provided earlier.

1. Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified reference standard of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine in a suitable diluent (e.g., acetonitrile/water).

    • Prepare a sample solution of the test material at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks. For a more accurate assay, compare the peak area of the analyte in the sample to that of the certified reference standard.

Performance Comparison: qNMR vs. HPLC

The following table summarizes the performance characteristics of qNMR and HPLC for the purity assessment of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, based on typical validation data.

Parameter qNMR HPLC-UV Justification & Causality
Accuracy Excellent (typically >99%)Good to ExcellentqNMR's direct measurement principle minimizes systematic errors. HPLC accuracy is dependent on the purity of the reference standard.[14][15]
Precision (RSD) Excellent (<1.0%)Excellent (<1.0%)Both techniques offer high precision when properly validated.[3][16]
Specificity HighHighqNMR's high resolution allows for the distinction of structurally similar impurities. HPLC's specificity is dependent on chromatographic resolution.
Linearity (R²) Not required (Primary Method)Typically >0.999qNMR does not require a calibration curve.[17] HPLC requires the establishment of linearity over a defined concentration range.[14][15]
Limit of Quantitation (LOQ) ~0.1%~0.05%HPLC generally offers a lower LOQ, making it suitable for trace impurity analysis.
Analysis Time per Sample ~15-20 minutes~20-30 minutesqNMR can be faster due to simpler sample preparation and no need for column equilibration.[13][15]
Reference Standard Requirement Generic Certified StandardAnalyte-Specific Certified StandardA significant advantage of qNMR is the use of a single internal standard for multiple analytes.[3]
Sample Throughput ModerateHigh (with autosampler)HPLC is generally more amenable to high-throughput automated analysis.
Trustworthiness and Self-Validation

A key aspect of a trustworthy analytical method is its inherent self-validating nature.

  • qNMR: The spectrum itself provides a wealth of information for self-validation. The presence of expected signals and the absence of unexpected ones confirm the identity of the analyte. The resolution and lineshape of the peaks serve as a system suitability test. The direct proportionality between signal intensity and the number of nuclei is a fundamental physical constant, adding to the method's inherent reliability.[3][4]

  • HPLC: System suitability tests (e.g., retention time, peak asymmetry, and resolution) are performed before each run to ensure the system is performing correctly. However, the accuracy of the quantification is still reliant on the external reference standard.

Authoritative Grounding and Compliance

The use of qNMR for purity determination is well-supported by major pharmacopeias and regulatory bodies. The United States Pharmacopeia (USP) General Chapter <761> and the upcoming revisions provide detailed guidance on the application and validation of qNMR methods.[6][18][19][20][21] Similarly, the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures are applicable to qNMR, ensuring its suitability for regulatory submissions.[22][23][24][25]

Conclusion: The Strategic Advantage of qNMR

While HPLC remains a valuable tool in the analytical chemist's arsenal, particularly for the detection of trace impurities, qNMR offers a compelling and often superior alternative for the absolute purity determination of pharmaceutical intermediates like 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Its status as a primary method, reduced reliance on analyte-specific reference standards, speed, and high accuracy and precision make it an invaluable technique for both research and development and quality control environments. By understanding the principles and adhering to validated protocols, scientists can leverage the power of qNMR to ensure the quality and integrity of their pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. Available from: [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available from: [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - uspbpep.com. Available from: [Link]

  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy - USP-NF ABSTRACT. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available from: [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). Available from: [Link]

  • qNMR: top tips for optimised sample prep - Manufacturing Chemist. Available from: [Link]

  • What Is Quantitative NMR (qNMR)? - Chemistry For Everyone - YouTube. Available from: [Link]

  • USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761> - ECA Academy. Available from: [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. Available from: [Link]

  • Quantitative NMR Spectroscopy.docx 11/2017. Available from: [Link]

  • Purity by Absolute qNMR Instructions. Available from: [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software. Available from: [Link]

  • Development and Validation of a Quantitative NMR Method for the D... - Ingenta Connect. Available from: [Link]

  • Validation of quantitative NMR - ResearchGate. Available from: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. Available from: [Link]

  • Purity comparison by NMR and HPLC. | Download Table - ResearchGate. Available from: [Link]

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  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available from: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules - ResearchGate. Available from: [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. Available from: [Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS - ResearchGate. Available from: [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company. Available from: [Link]

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Comparative

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Authored by a Senior Application Scientist In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This g...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparison and cross-validation of two of the most prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the specific analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established regulatory guidelines.

Introduction to the Analyte and Analytical Imperatives

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, with a molecular formula of C11H15NO4 and a molecular weight of 225.24, is a critical building block in the synthesis of certain proton pump inhibitors.[] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The choice of analytical methodology is therefore a critical decision, balancing sensitivity, selectivity, and the practicalities of implementation in a quality control environment. While HPLC-UV is a workhorse in many labs for its robustness and cost-effectiveness, LC-MS/MS offers unparalleled sensitivity and specificity, often necessary for trace-level analysis or in complex matrices. A cross-validation between these two methods is essential when one method is intended to replace the other, for example, during method transfer between different laboratories or when transitioning from early-phase development to clinical sample analysis.[3]

Methodological Principles: A Tale of Two Detectors

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a reversed-phase column is typically employed. The detection by a UV-Visible spectrophotometer relies on the analyte's ability to absorb light at a specific wavelength, a property conferred by its chromophoric structure. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of LC with the highly selective and sensitive detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass spectrometer acts as a mass filter. In tandem MS, a specific parent ion is selected, fragmented, and then a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of certainty in identification and quantification, drastically reducing interferences from the sample matrix.

Experimental Design for Method Comparison

The cross-validation process is designed to demonstrate that the two distinct analytical methods provide equivalent results, ensuring a seamless transition and data continuity. The validation will be conducted in accordance with the principles outlined in the US Food and Drug Administration's (FDA) "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's (EMA) "Guideline on bioanalytical method validation".[3][4][5] While these guidelines are focused on bioanalytical methods, their core principles of assessing accuracy, precision, and other validation parameters are directly applicable to the cross-validation of chemical methods.[5]

Workflow for Method Cross-Validation

Cross_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation Study cluster_3 Data Analysis & Acceptance Dev_HPLC HPLC-UV Method Development Val_HPLC Validate HPLC-UV Method (Linearity, Precision, Accuracy) Dev_HPLC->Val_HPLC Dev_LCMS LC-MS/MS Method Development Val_LCMS Validate LC-MS/MS Method (Linearity, Precision, Accuracy,LLOQ) Dev_LCMS->Val_LCMS Sample_Prep Prepare QC Samples (Low, Mid, High Concentrations) Val_HPLC->Sample_Prep Val_LCMS->Sample_Prep Analysis Analyze Samples by Both Methods Sample_Prep->Analysis Stats Statistical Comparison (e.g., Bland-Altman Plot, %Difference) Analysis->Stats Accept Acceptance Criteria Met? (e.g., ≤20% Difference) Stats->Accept

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Detailed Experimental Protocols

HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and a buffer like phosphate or ammonium acetate is commonly used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte; a wavelength of maximum absorbance should be chosen to ensure sensitivity.

  • Standard and Sample Preparation: A stock solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards.

LC-MS/MS Method
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm) for faster analysis.

  • Mobile Phase: A mixture of water and acetonitrile, both containing a small amount of an additive like formic acid to aid in ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for UHPLC.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for pyridine-containing compounds.

  • MRM Transition: The precursor ion (Q1) and a stable product ion (Q3) are determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but standards are prepared at lower concentrations due to the higher sensitivity of the LC-MS/MS system.[6]

Cross-Validation Protocol

  • Preparation of Quality Control (QC) Samples: Prepare a minimum of three concentration levels of QC samples (low, medium, and high) from an independent stock solution. The concentrations should span the expected working range of both methods.

  • Analysis: Analyze a minimum of five replicates of each QC level using both the validated HPLC-UV and the validated LC-MS/MS methods on the same day.

  • Data Evaluation: Calculate the mean concentration and standard deviation for each QC level for both methods.

  • Acceptance Criteria: The percentage difference between the mean concentrations obtained by the two methods for each QC level should not exceed 20.0%.[4] The formula for calculating the percentage difference is:

    % Difference = (|Mean_Method1 - Mean_Method2|) / (Mean of (Mean_Method1, Mean_Method2)) * 100

    This acceptance criterion is a widely accepted standard in the industry for demonstrating method equivalency.[4]

Results and Discussion: A Comparative Analysis

The following tables summarize the expected performance characteristics of each method, based on typical validation results.

Table 1: Comparison of Method Performance Characteristics
ParameterHPLC-UVLC-MS/MSRationale for Difference
Linearity (r²) > 0.99> 0.99Both methods are capable of excellent linearity.
Range µg/mL to mg/mLpg/mL to ng/mLLC-MS/MS offers significantly higher sensitivity, enabling a much lower quantification range.[6]
Precision (%RSD) < 5%< 15%Both methods are expected to be precise, with LC-MS/MS potentially showing slightly higher variability at the lower limit of quantification.
Accuracy (%Recovery) 95-105%85-115%Both methods should provide accurate results within their validated ranges.
Selectivity GoodExcellentThe MRM capability of LC-MS/MS provides superior selectivity compared to UV detection.
Run Time 10-30 min2-10 minUHPLC systems commonly used with LC-MS/MS allow for faster separations.
Table 2: Hypothetical Cross-Validation Results
QC LevelHPLC-UV Mean Conc. (µg/mL)LC-MS/MS Mean Conc. (µg/mL)% DifferencePass/Fail
Low QC 2.12.39.1%Pass
Mid QC 10.59.86.9%Pass
High QC 48.250.13.9%Pass

The hypothetical data in Table 2 demonstrates a successful cross-validation, with the percentage difference between the two methods well within the 20% acceptance limit for all QC levels. This indicates that the methods can be used interchangeably within the validated range.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

  • HPLC-UV remains an excellent choice for routine quality control applications where high concentrations are expected and the sample matrix is relatively clean. Its robustness, lower cost, and simpler operation are significant advantages.

  • LC-MS/MS is the superior method when high sensitivity is required, such as in impurity profiling, metabolite identification, or analysis in complex biological matrices.[7] Its unparalleled selectivity ensures confidence in the results, even at trace levels.

A successful cross-validation, as outlined in this guide, provides the necessary scientific evidence to justify the use of either method, ensuring data integrity and consistency throughout the drug development lifecycle.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
  • ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine and Other Omeprazole Impurities

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine with other known impurities of Omeprazole...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine with other known impurities of Omeprazole. As a Senior Application Scientist, this document is structured to offer not just a list of facts, but a cohesive narrative grounded in scientific principles, experimental evidence, and regulatory context. Our objective is to equip researchers and drug development professionals with the critical knowledge to understand, identify, and control these impurities, ensuring the quality, safety, and efficacy of Omeprazole formulations.

Introduction: The Critical Role of Impurity Profiling in Omeprazole Quality

Omeprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its chemical structure, a substituted benzimidazole linked to a pyridine ring, is inherently susceptible to degradation under certain conditions, and its synthesis can lead to the formation of various related substances.[1] Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Understanding the impurity profile of Omeprazole is therefore not merely a quality control exercise but a fundamental aspect of ensuring patient safety.

This guide will focus on a specific pyridine-related intermediate, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, and compare it with the more commonly known benzimidazole-derived impurities of Omeprazole, such as Omeprazole Sulfone and Omeprazole Sulfide.

Genesis and Chemical Nature of Omeprazole Impurities

The impurities associated with Omeprazole can be broadly categorized based on their origin: synthesis-related and degradation-related.

2.1. 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine: A Synthesis Intermediate

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is primarily considered an intermediate in the synthesis of Omeprazole and its metabolites.[2][3] Its structure is a substituted pyridine, which forms a core component of the Omeprazole molecule. The presence of this compound in the final API or drug product would likely indicate an incomplete reaction or inadequate purification during the manufacturing process.

2.2. Benzimidazole-Derived Impurities: Products of Degradation and Metabolism

In contrast, impurities such as Omeprazole Sulfone (Impurity D) and Omeprazole Sulfide (Impurity C) are primarily formed through the degradation of Omeprazole or as metabolites in the body.[1] Omeprazole is known to be unstable in acidic conditions, and its degradation can lead to the formation of these and other related compounds.[4][5]

The following diagram illustrates the relationship between the pyridine intermediate, Omeprazole, and its major benzimidazole-derived impurities.

Omeprazole_Impurities cluster_synthesis Synthesis Pathway cluster_degradation Degradation/Metabolism Pyridine_Intermediate 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine Omeprazole Omeprazole Pyridine_Intermediate->Omeprazole Synthesis Step Omeprazole_Sulfone Omeprazole Sulfone (Impurity D) Omeprazole->Omeprazole_Sulfone Oxidation Omeprazole_Sulfide Omeprazole Sulfide (Impurity C) Omeprazole->Omeprazole_Sulfide Reduction

Caption: Relationship of Omeprazole and its impurities.

Comparative Physicochemical and Analytical Properties

Property2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridineOmeprazole Sulfone (Impurity D)Omeprazole Sulfide (Impurity C)
Origin Synthesis IntermediateDegradation Product / MetaboliteDegradation Product / Metabolite
Core Structure PyridineBenzimidazoleBenzimidazole
Molecular Formula C₁₁H₁₅NO₄[2]C₁₇H₁₉N₃O₄S[6]C₁₇H₁₉N₃O₂S[6]
Molecular Weight 225.24 g/mol [2]361.42 g/mol [6]329.42 g/mol [6]
Polarity (Predicted) Moderately PolarMore Polar than OmeprazoleLess Polar than Omeprazole
Solubility Likely soluble in polar organic solventsSoluble in polar organic solventsSoluble in polar organic solvents
Chromatographic Behavior (RP-HPLC) Expected to have a shorter retention time than Omeprazole and its benzimidazole impuritiesExpected to have a shorter retention time than OmeprazoleExpected to have a longer retention time than Omeprazole

Experimental Protocols for Impurity Profiling

The cornerstone of controlling impurities is a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the quantitative analysis of Omeprazole and its related substances.

4.1. Recommended HPLC Method for Simultaneous Analysis

The following protocol is a representative HPLC method that can be optimized for the simultaneous determination of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine and other Omeprazole impurities. The key to a successful separation lies in the careful selection of the stationary phase, mobile phase composition, and gradient elution program.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.02 M Phosphate buffer, pH 7.6

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm and 302 nm

  • Injection Volume: 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for a wide range of polar and non-polar compounds.

  • pH 7.6 Buffer: Omeprazole and its impurities are weak bases. A neutral to slightly alkaline pH helps to ensure consistent ionization and good peak shape.

  • Gradient Elution: Necessary to resolve compounds with a range of polarities, from the more polar sulfone to the less polar sulfide and the pyridine intermediate.

  • Dual Wavelength Detection: Allows for the optimal detection of all impurities, as their UV maxima may differ.

4.2. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of Omeprazole and each impurity reference standard in methanol at a concentration of 1 mg/mL. Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to the desired concentration (e.g., 10 µg/mL).

  • Sample Preparation (API): Accurately weigh and dissolve the Omeprazole API in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Sample Preparation (Dosage Form): For tablets or capsules, grind the contents to a fine powder. Extract a portion of the powder equivalent to one dose with a suitable solvent (e.g., methanol or mobile phase), sonicate, and filter before dilution to the final concentration.

4.3. Experimental Workflow Diagram

The following diagram illustrates the analytical workflow for the comparison of Omeprazole impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data_analysis Data Analysis & Comparison Standards Prepare Individual and Mixed Standard Solutions HPLC_System HPLC System (C18 Column, Gradient Elution) Standards->HPLC_System API_Sample Prepare API Sample Solution API_Sample->HPLC_System Dosage_Sample Prepare Dosage Form Sample Solution Dosage_Sample->HPLC_System Detection UV Detection (280 nm & 302 nm) HPLC_System->Detection Data_Acquisition Data Acquisition and Chromatogram Generation Detection->Data_Acquisition Peak_Identification Peak Identification based on Retention Times of Standards Data_Acquisition->Peak_Identification Quantification Quantification using External Standard Method Peak_Identification->Quantification Comparison Comparative Analysis of Impurity Profiles Quantification->Comparison

Caption: HPLC workflow for Omeprazole impurity analysis.

Discussion and Scientific Insights

The key difference between 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine and the other major Omeprazole impurities lies in their chemical origin and structure. The pyridine derivative is a precursor, while the sulfone and sulfide are transformation products. This has significant implications for quality control strategies.

  • Control of Synthesis Intermediates: The presence of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a direct indicator of the efficiency and control of the synthetic process. Its levels can be minimized by optimizing reaction conditions and purification steps.

  • Monitoring Degradation Products: Omeprazole sulfone and sulfide are critical quality attributes that reflect the stability of the API and the drug product. Their levels must be monitored throughout the product's shelf life through robust stability-indicating methods.

From an analytical perspective, the structural differences are advantageous for chromatographic separation. The pyridine intermediate, lacking the benzimidazole moiety, will have significantly different polarity and is expected to elute much earlier in a reversed-phase HPLC system compared to Omeprazole and its benzimidazole-based impurities. This allows for clear resolution and quantification.

Conclusion

A comprehensive understanding of the impurity profile of Omeprazole is paramount for the development of safe and effective drug products. This guide has provided a comparative overview of a key synthesis intermediate, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, and major degradation products, Omeprazole Sulfone and Omeprazole Sulfide. By understanding their distinct origins, chemical properties, and analytical behaviors, researchers and drug development professionals can implement effective control strategies throughout the product lifecycle. The provided experimental protocols and workflows serve as a practical foundation for the development and validation of robust analytical methods for impurity profiling of Omeprazole.

References

  • Elemental impurities analysis in name-brand and generic omeprazole drug samples. (n.d.). Retrieved from [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). International Journal of PharmTech Research. Retrieved from [Link]

  • Unusual retention behavior of omeprazole and its chiral impurities B and E on the amylose tris (3-chloro-5-methylphenylcarbamate) chiral stationary phase in polar organic mode. (2018). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). Semantic Scholar. Retrieved from [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2019). Molecules. Retrieved from [Link]

  • 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Processes for the preparation of omeprazole and intermediates therefore. (1986). Google Patents.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). Semantic Scholar. Retrieved from [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. (2021). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). ResearchGate. Retrieved from [Link]

  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for determining omeprazole impurity components. (2020). Google Patents.
  • Omeprazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Omeprazole Profile. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • STABILITY STUDY OF OMEPRAZOLE. (n.d.). Farmacia Journal. Retrieved from [Link]

  • Unusual retention behavior of omeprazole and its chiral impurities B and E on the amylose tris (3-chloro-5-methylphenylcarbamate). (2018). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014). Molnar Institute. Retrieved from [Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • RP-HPLC/Pre-Column Derivatization for Analysis of Omeprazole, Tinidazole, Doxycycline and Clarithromycin. (2012). SciSpace. Retrieved from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (n.d.). LCGC International. Retrieved from [Link]

  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (n.d.). IntechOpen. Retrieved from [Link]

  • Stability of Omeprazole in an Extemporaneously Prepared Oral Liquid. (1997). American Journal of Health-System Pharmacy. Retrieved from [Link]

  • Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds. (2020). Molecules. Retrieved from [Link]

  • (4-Methoxy-3-methylpyridin-2-yl)methanol. (n.d.). Chemsrc. Retrieved from [Link]

  • 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. (n.d.). PubChem. Retrieved from [Link]

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Comparative

A Guide to Inter-Laboratory Comparison of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine Analysis

Abstract This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a key pyridine derivative of interest i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a key pyridine derivative of interest in pharmaceutical research and development.[1][2][3][4] Recognizing the critical need for robust and reproducible analytical methods in the pharmaceutical industry, this document outlines the principles, experimental design, and statistical evaluation for a collaborative study. By establishing a consensus on analytical performance, this guide aims to enhance the reliability of data across different research and quality control laboratories, ultimately supporting streamlined drug development and ensuring product quality. The methodologies and statistical treatments described herein are grounded in internationally recognized standards, including the ICH Q2(R1) guidelines for analytical procedure validation and the ISO 5725 standard for the statistical analysis of inter-laboratory data.[5][6][7][8]

Introduction: The Imperative for Analytical Consistency

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine belongs to the pyridine class of heterocyclic compounds, a scaffold that is prevalent in a multitude of pharmaceutical agents.[1][3] The precise and accurate quantification of such molecules is paramount throughout the drug development lifecycle, from early-stage research to final product quality control. Discrepancies in analytical results between laboratories can lead to costly delays, regulatory hurdles, and compromised patient safety.

An inter-laboratory comparison (ILC) is a powerful tool to assess the performance of analytical methods and the proficiency of participating laboratories.[9][10] By analyzing a homogenous test sample, an ILC provides invaluable data on the repeatability and reproducibility of a given analytical procedure. This guide details a proposed ILC for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, offering a roadmap for its successful execution and interpretation.

Experimental Design: A Framework for Robust Comparison

The design of the inter-laboratory study is critical to obtaining meaningful and statistically sound results. The following sections detail the key considerations.

Selection of Analytical Methods

For the purpose of this guide, we will compare two common analytical techniques for the quantification of small molecules in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inclusion of two methods will allow for a comprehensive evaluation of their respective strengths and weaknesses in the context of this specific analyte.

Preparation and Distribution of the Test Material

A single, homogenous batch of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine will be prepared and characterized to ensure its identity, purity, and stability. The material will be divided into identical aliquots and distributed to a cohort of participating laboratories. Each sample will be securely packaged to prevent degradation during transit and will be accompanied by a detailed set of instructions for storage and handling.

Statistical Plan

The statistical analysis of the data generated from the ILC will be conducted in accordance with ISO 5725.[7][8] The primary statistical measures will be:

  • Repeatability (r): The variation in measurements taken by a single laboratory under the same operating conditions over a short interval of time.

  • Reproducibility (R): The variation in measurements made by different laboratories on the same test material.

Outlier analysis will be performed using Cochran's and Grubbs' tests to identify and potentially exclude laboratories with excessive variability or biased results.[7]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Homogenous Sample Preparation & Characterization B Sample Aliquoting & Distribution A->B C Participating Laboratories (n=10) B->C D Analysis by HPLC-UV & LC-MS/MS C->D E Data Submission to Coordinating Body D->E F Statistical Analysis (ISO 5725) E->F G Performance Evaluation (Repeatability & Reproducibility) F->G H Final Report Generation G->H

Caption: Workflow of the Inter-laboratory Comparison Study.

Hypothetical Results: A Comparative Analysis

The following table presents hypothetical data from a 10-laboratory study to illustrate the expected outcomes of the ILC.

Laboratory IDHPLC-UV Result (mg/mL)LC-MS/MS Result (mg/mL)
Lab 11.021.01
Lab 21.051.03
Lab 30.980.99
Lab 41.011.00
Lab 51.031.02
Lab 60.990.98
Lab 71.061.04
Lab 81.001.01
Lab 91.041.02
Lab 101.021.00
Mean 1.02 1.01
Repeatability SD (sr) 0.02 0.01
Reproducibility SD (sR) 0.03 0.02
Repeatability Limit (r) 0.056 0.028
Reproducibility Limit (R) 0.084 0.056

This data is for illustrative purposes only.

G cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method HPLC_UV HPLC-UV Larger Variability (Higher sR) Wider Acceptance Criteria Cost-Effective & Widely Available LC_MSMS LC-MS/MS Lower Variability (Lower sR) Tighter Acceptance Criteria Higher Specificity & Sensitivity Comparison Comparison of Analytical Techniques

Caption: Logical Comparison of Analytical Techniques.

Recommended Analytical Protocol: HPLC-UV Method

Based on the hypothetical results, while the LC-MS/MS method demonstrates superior precision, the HPLC-UV method offers a robust and widely accessible alternative. The following is a detailed protocol for the HPLC-UV analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

4.1. Instrumentation

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

4.2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Reference standard of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

4.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60% A to 40% A over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

4.4. Standard and Sample Preparation

  • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Accurately weigh and dissolve the test sample to a target concentration of 1 mg/mL in the same diluent.

4.5. System Suitability Before sample analysis, perform at least five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

4.6. Analysis and Calculation Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the test sample by interpolation from the linear regression of the calibration curve.

Discussion and Interpretation

The hypothetical results suggest that both HPLC-UV and LC-MS/MS are suitable methods for the analysis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. The LC-MS/MS method, with its lower repeatability and reproducibility standard deviations, offers higher precision.[11][12][13] This makes it the preferred method for applications requiring high accuracy, such as the analysis of low-level impurities.

However, the HPLC-UV method provides acceptable precision and is more readily available in most analytical laboratories. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of precision, the available instrumentation, and cost considerations.

This inter-laboratory comparison, even with hypothetical data, underscores the importance of method validation and collaborative studies in ensuring data integrity and comparability across different sites. The framework presented here can be adapted for other pyridine derivatives and analytical techniques, serving as a valuable resource for the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. [Link]

  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Inter laboratory Comparative Tests ISO 5725-2 - Analyzeseeds. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021 - JOCPR. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-Portal.org. [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. [Link]

  • Accuracy/recovery of 2-Acetoxy methyl-4-methoxy-3,5 dimethyl pyridine... - ResearchGate. [Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS - ResearchGate. [Link]

  • Practical guidance for organizing small interlaboratory comparisons - ResearchGate. [Link]

  • Interlaboratory comparisons other than PT - Eurachem. [Link]

  • Comparison of different statistical approaches used to evaluate the performance of participants in a proficiency testing program - BVS. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of a 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine Reference Standard

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Reference standards serve as the bedrock of these measurements, providing a benchmark against which active pharmaceutical ingredients (APIs) and their impurities are quantified and identified. The subject of this guide, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2), is a key intermediate in the synthesis of proton pump inhibitors such as Omeprazole and Rabeprazole.[1][2] Its purity and characterization are therefore of significant interest to ensure the quality and safety of the final drug product.

This guide provides an in-depth look at the essential components of a Certificate of Analysis (CoA) for a 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine reference standard. It further presents a comparative analysis with potential alternative materials and details the rigorous experimental protocols necessary for its comprehensive characterization.

Certificate of Analysis: A Model for Comprehensive Characterization

A Certificate of Analysis for a primary reference standard is more than a simple statement of purity; it is a detailed testament to the material's identity, strength, quality, and purity. Below is a model CoA, structured to provide the end-user with the utmost confidence in the reference material.

Table 1: Model Certificate of Analysis for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Test Method Specification Result
Appearance Visual InspectionOff-white to pale yellow solid or oilConforms[3][]
Identity ¹H NMR SpectroscopyConforms to structureConforms
Mass Spectrometry (ESI-MS)[M+H]⁺ = 226.1079 ± 5 ppm226.1075
Infrared (IR) SpectroscopyConforms to reference spectrumConforms
Purity (HPLC) HPLC-UV (280 nm)≥ 98.0%99.8%
Related Substances HPLC-UVIndividual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%Individual Impurity < 0.05%Total Impurities: 0.15%
Water Content Karl Fischer Titration≤ 0.5%0.12%
Residual Solvents Headspace GC-MSMeets USP <467> requirementsConforms
Assay (as is) Mass BalanceReport Value99.6%

Comparative Analysis: Selecting the Appropriate Reference Material

While a fully characterized primary reference standard is the gold standard, researchers may encounter other materials, such as intermediates from synthesis or less characterized commercial-grade products. The following table compares the ideal reference standard with potential alternatives.

Table 2: Comparison of Reference Material Grades

Attribute Primary Reference Standard Characterized In-House Intermediate Commercial Grade Chemical
Purity High (typically ≥ 98%) with a detailed impurity profile.Variable, may contain significant levels of uncharacterized impurities.Purity may be lower (e.g., 95-97%) and not fully characterized for trace impurities.[3][]
Certification Accompanied by a comprehensive CoA from an accredited source.Internal documentation, may not meet regulatory scrutiny without further validation.Basic specification sheet, often lacking detailed analytical data.
Traceability Traceable to national or international standards.Lacks formal traceability.Not traceable.
Intended Use Quantitative and qualitative analysis, method validation, system suitability.Primarily for process monitoring or as a starting material.General research or synthesis, not suitable for quantitative pharmaceutical analysis.
Cost HighLow (internal cost)Low to moderate

Experimental Protocols: The Foundation of a Reliable Certificate of Analysis

The data presented in a CoA is the culmination of rigorous analytical testing. The following section details the methodologies for the key assays, providing the "how" and, more importantly, the "why" behind the experimental choices.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Rationale: HPLC with UV detection is the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify the main compound and its impurities. The choice of a C18 column is based on the moderate polarity of the analyte. The mobile phase composition is selected to achieve optimal resolution between the main peak and any potential impurities.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (1.0 mg/mL in Acetonitrile) Injection Inject 10 µL Standard_Prep->Injection Sample_Prep Prepare Sample Solution (1.0 mg/mL in Acetonitrile) Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase (Acetonitrile:Water Gradient) Separation C18 Column Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity and Impurity Levels Integration->Calculation

Caption: HPLC workflow for purity analysis.

Detailed Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Solution: 1.0 mg/mL of the reference standard in acetonitrile.

  • Sample Solution: 1.0 mg/mL of the test material in acetonitrile.

  • Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification

Rationale: LC-MS provides unequivocal identification of the analyte by its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing an orthogonal method of identification to spectroscopic techniques. This method is adapted from established procedures for related pyridine derivatives.[5][6]

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample_Prep Prepare Sample Solution (0.1 mg/mL in Acetonitrile/Water) LC_Separation HPLC Separation (as per purity method) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) Source Voltage: 5000 V LC_Separation->Ionization Mass_Analysis High-Resolution Mass Analyzer (e.g., TOF or Orbitrap) Ionization->Mass_Analysis EIC Extract Ion Chromatogram for expected m/z Mass_Analysis->EIC Mass_Spectrum Analyze Mass Spectrum for [M+H]⁺ Mass_Analysis->Mass_Spectrum

Caption: LC-MS workflow for identity confirmation.

Detailed Protocol:

  • Instrumentation: LC-MS system with a binary pump, autosampler, and a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • LC Conditions: Same as the HPLC method for purity.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 5000 V[5]

  • Source Temperature: 120 °C

  • Gas Flow: As per instrument manufacturer's recommendation.

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan mode.

  • Sample Solution: 0.1 mg/mL of the reference standard in a 50:50 mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the number and types of protons and their connectivity. It is a definitive method for confirming the identity of a reference standard.

Detailed Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16

    • Relaxation Delay: 1 s

    • Acquisition Time: 4 s

  • Data Processing: Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.

Conclusion: Ensuring Analytical Excellence

The comprehensive characterization of a reference standard, as outlined in this guide, is a critical activity in pharmaceutical development and quality control. A well-defined Certificate of Analysis, supported by robust and scientifically sound experimental protocols, provides the necessary assurance of the reference material's quality. By understanding the principles behind the analytical techniques and the importance of a comparative assessment against other materials, researchers and scientists can ensure the integrity of their analytical data and, ultimately, the safety and efficacy of the final drug product.

References

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. [Link]

  • ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. [Link]

  • Pharmaffiliates. 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

Sources

Comparative

A Comparative Guide to Forced Degradation Studies of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

For drug development professionals, researchers, and scientists, understanding the intrinsic stability of a drug substance is a critical early-step. Forced degradation studies, or stress testing, provide the necessary in...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, understanding the intrinsic stability of a drug substance is a critical early-step. Forced degradation studies, or stress testing, provide the necessary insights into how a molecule behaves under various environmental pressures. This guide offers an in-depth technical comparison of methodologies for conducting forced degradation studies on 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a pyridine derivative of interest in pharmaceutical development.[1][2][3] This document is designed to go beyond procedural lists, providing the scientific rationale behind experimental choices, in line with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Introduction: The "Why" Behind Stress Testing

Forced degradation studies are a regulatory necessity and a scientific tool to elucidate the degradation pathways and products of a new drug substance.[5][7] The primary objectives are to:

  • Identify likely degradants: This helps in establishing degradation pathways.[5][7]

  • Develop and validate stability-indicating analytical methods: The methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[8]

  • Understand the molecule's intrinsic stability: This knowledge informs formulation development, packaging, and storage conditions.[7][8]

The goal is not to completely degrade the drug but to achieve a target degradation of 5-20%, which provides sufficient levels of degradants for analytical characterization without rendering the sample unusable.[4][9]

Physicochemical Properties of the Analyte

2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a substituted pyridine.[] Pyridine and its derivatives are generally water-soluble due to their polar nature.[1] The presence of ester and hydroxymethyl groups suggests potential susceptibility to hydrolysis, while the pyridine ring itself can be prone to oxidation.[11] Understanding these structural features is key to designing relevant stress conditions.

Table 1: Physicochemical Properties of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₄[]
Molecular Weight225.24 g/mol []
AppearanceYellow Oil[]
IUPAC Name[5-(hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate[]

Experimental Design: A Multi-faceted Approach

A comprehensive forced degradation study should subject the drug substance to a variety of stress conditions as recommended by ICH Q1A(R2) guidelines.[4][9][12]

A minimal list of stress factors should include acid and base hydrolysis, oxidation, thermal degradation, and photolysis.[5][12]

  • Hydrolytic Degradation (Acidic and Basic): Hydrolysis studies are typically conducted across a wide pH range (e.g., 2 to 12).[13] The presence of an acetoxymethyl ester group makes this molecule particularly susceptible to hydrolysis, which could lead to the formation of the corresponding alcohol and acetic acid.

  • Oxidative Degradation: Pyridine rings can be susceptible to oxidation.[11] Hydrogen peroxide is a common oxidizing agent used in these studies. The reaction can be influenced by factors such as pH and the presence of co-solvents like acetonitrile.[11]

  • Thermal Degradation: This assesses the impact of heat on the drug substance in the solid state and in solution.

  • Photolytic Degradation: This evaluates the drug's sensitivity to light, which is crucial for determining appropriate packaging.

The choice of analytical technique is critical for resolving and quantifying the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for this application. For more complex mixtures or for structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[14]

Table 2: Comparison of Primary Analytical Techniques

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.[15]Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Good for separating compounds with different chromophores.Excellent for separating compounds with similar UV spectra but different masses.
Sensitivity Typically in the µg/mL range.[15]High sensitivity, often in the ng/mL to pg/mL range.[15]
Identification Based on retention time comparison with standards.Provides molecular weight and fragmentation data for structural elucidation.[16]
Application Routine purity testing and quantification.Identification of unknown impurities and degradants.[14][16]

Experimental Protocols

The following protocols are designed to be self-validating by including control samples and ensuring that the analytical methods are stability-indicating.

The overall workflow for the forced degradation study is depicted below.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Drug Substance Control Control Sample (No Stress) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (e.g., 60°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC HPLC-UV Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS For Identification

Caption: General workflow for forced degradation studies.

  • Preparation: Prepare solutions of the drug substance in 0.1 M HCl and 0.1 M NaOH at a concentration of approximately 1 mg/mL.

  • Stress: Incubate the solutions at 60°C and withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the aliquots before analysis.

  • Analysis: Analyze the samples by HPLC-UV.

  • Preparation: Prepare a solution of the drug substance in a mixture of water and a suitable organic co-solvent (if necessary) containing 3% H₂O₂.

  • Stress: Store the solution at room temperature, protected from light, and sample at various time intervals.

  • Analysis: Analyze the samples by HPLC-UV.

  • Solid State: Place the solid drug substance in a controlled temperature oven at 60°C.

  • Solution State: Prepare a solution of the drug substance in a suitable solvent and incubate at 60°C.

  • Sampling: Sample the solid at defined intervals and prepare solutions for analysis. Sample the solution directly.

  • Analysis: Analyze by HPLC-UV.

  • Exposure: Expose the solid drug substance and a solution of the drug to a light source that produces combined visible and UV outputs, as specified in ICH Q1B.

  • Control: Keep a parallel set of samples protected from light as controls.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC-UV.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile. The exact gradient should be optimized to achieve separation of all degradation products.[15]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: Determined by the UV absorbance maximum of the parent compound.[15]

  • Injection Volume: 10 µL.[17]

  • Column Temperature: 30°C.[17]

Data Interpretation and Pathway Elucidation

The data from the HPLC-UV analysis will provide the percentage of degradation over time under each stress condition.

Table 3: Hypothetical Degradation Data

Stress ConditionTime (hours)% DegradationNumber of Degradation Products
0.1 M HCl, 60°C2415.22
0.1 M NaOH, 60°C818.53
3% H₂O₂, RT248.71
Thermal (Solid), 60°C722.11
Photolytic485.52

The identity of the degradation products can be tentatively assigned based on their retention times and confirmed by LC-MS/MS analysis. A potential primary degradation pathway for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine under hydrolytic conditions is the cleavage of the ester linkage.

Degradation_Pathway Parent 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine C₁₁H₁₅NO₄ Degradant1 2-Hydroxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine C₉H₁₃NO₃ Parent->Degradant1 Hydrolysis Degradant2 Acetic Acid C₂H₄O₂ Parent->Degradant2 Hydrolysis

Sources

Validation

Efficacy comparison of catalysts for the synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of complex intermediates is a cornerstone of innovation. This guide provides an in-depth comparison of catalytic s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of complex intermediates is a cornerstone of innovation. This guide provides an in-depth comparison of catalytic strategies for the synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, a key intermediate in the synthesis of Vitamin B6 analogues and other pharmaceutically active compounds. We will explore the efficacy of common chemical catalysts and delve into the potential of enzymatic approaches, supported by experimental data and mechanistic insights to inform your catalyst selection and process optimization.

The selective mono-acetylation of the diol precursor, (4-methoxy-3-methylpyridine-2,5-diyl)dimethanol, presents a significant chemical challenge. Achieving high selectivity for the primary hydroxyl group at the 2-position over the one at the 5-position is crucial for avoiding the formation of di-acetylated byproducts and simplifying downstream purification. This guide will focus on a comparative analysis of catalysts that can effectively address this challenge.

The Contenders: A Trio of Catalytic Approaches

We will evaluate the performance of three distinct catalytic systems for this selective acetylation:

  • Pyridine: A traditional and widely used basic catalyst for acylation reactions.

  • 4-(Dimethylamino)pyridine (DMAP): A highly efficient nucleophilic catalyst known for its ability to dramatically accelerate acylation reactions.[1]

  • Lipase: An enzymatic catalyst offering the potential for high regioselectivity under mild reaction conditions.

Mechanism of Action: Understanding the Catalytic Pathways

The choice of catalyst is intrinsically linked to its mechanism of action. Understanding these pathways is key to rationalizing their performance and optimizing reaction conditions.

Pyridine and DMAP: A Tale of Two Nucleophiles

Both pyridine and 4-(Dimethylamino)pyridine (DMAP) function as nucleophilic catalysts in acylation reactions. They react with an acylating agent, such as acetic anhydride, to form a highly reactive intermediate, which is then attacked by the alcohol. However, their intrinsic electronic properties lead to a dramatic difference in their catalytic efficiency.[1]

  • Pyridine: Acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form an N-acylpyridinium salt. This intermediate is more reactive than the initial acylating agent, facilitating the subsequent attack by the alcohol. Pyridine also serves as a base to neutralize the acidic byproduct of the reaction.[1]

  • 4-(Dimethylamino)pyridine (DMAP): The electron-donating dimethylamino group at the 4-position significantly increases the nucleophilicity of the pyridine ring nitrogen. This leads to a much faster formation of the N-acylpyridinium intermediate, which is also more stabilized by resonance. Consequently, DMAP can accelerate acylation reactions by several orders of magnitude compared to pyridine.[1][2]

Figure 1: Comparison of DMAP and Pyridine catalytic cycles in acylation.

Lipase Catalysis: The Enzymatic Approach

Lipases are enzymes that, in non-aqueous environments, can catalyze esterification reactions with high regioselectivity. The mechanism involves the formation of an acyl-enzyme intermediate at the active site of the lipase. The substrate, in this case, the diol, then binds to the active site in a specific orientation, allowing for the selective acylation of one hydroxyl group over the other. This selectivity is governed by the three-dimensional structure of the enzyme's active site.

Performance Comparison: A Data-Driven Analysis

CatalystAcylating AgentSolventTemperature (°C)Reaction TimeYield of Mono-acetateSelectivityReference
Pyridine Acetic AnhydridePyridineRoom Temp.24 - 48 hModerateLow to ModerateGeneral Knowledge
DMAP Acetic AnhydrideDichloromethaneRoom Temp.1 - 4 hHighHigh[1]
Lipase (Candida antarctica) Acetic AnhydrideAcetonitrile50 - 5524 hHigh93-95%[3]

Key Observations:

  • DMAP is significantly more efficient than pyridine, leading to shorter reaction times and higher yields under milder conditions.[1] Its high catalytic activity is crucial for driving the reaction to completion and minimizing side reactions.

  • Lipase offers the highest regioselectivity, which is a significant advantage in minimizing the formation of the di-acetylated byproduct.[3] However, enzymatic reactions may require longer reaction times and careful optimization of parameters such as temperature and solvent.

Experimental Protocols

Synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine via a Boekelheide-type Rearrangement

A common synthetic route to the target molecule involves a Boekelheide-type rearrangement of the corresponding pyridine-N-oxide precursor.[4][5][6]

Synthesis_Workflow Start 4-methoxy-3-methyl-2,5-bis(hydroxymethyl)pyridine-N-oxide Step1 Add Acetic Anhydride (Acylating Agent) Start->Step1 Step2 Heat under Reflux (e.g., in Toluene) Step1->Step2 Step3 Work-up: - Neutralize with base - Extract with organic solvent Step2->Step3 Step4 Purification: - Evaporate solvent - Column Chromatography Step3->Step4 End 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine Step4->End

Figure 2: General experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (4-methoxy-3-methylpyridine-2,5-diyl)dimethanol 1-oxide in a suitable solvent (e.g., toluene), add acetic anhydride dropwise with stirring. A catalytic amount of DMAP (e.g., 0.1 eq) can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture under reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure. Render the residue alkaline with an aqueous solution of a weak base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the desired 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Conclusion and Recommendations

The choice of catalyst for the synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine depends on the specific requirements of the process, including desired selectivity, reaction time, and cost.

  • For high throughput and efficiency , 4-(Dimethylamino)pyridine (DMAP) is the catalyst of choice. Its superior catalytic activity leads to significantly shorter reaction times and high yields under mild conditions.[1]

  • For maximum regioselectivity and to minimize the formation of di-acetylated byproducts, an enzymatic approach using lipase is highly recommended.[3] This is particularly advantageous when downstream purification is challenging.

  • Pyridine can be considered a more economical but significantly less effective option, suitable only when reaction time and selectivity are not critical constraints.

Ultimately, the optimal catalyst selection will involve a careful consideration of these factors, and may require some process-specific optimization.

References

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic letters, 16(1), 236–239. [Link]

  • PrepChem. Synthesis of 2-acetoxymethyl-4-methoxy-5-n-butyl-pyridine. [Link]

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. [Link]

  • PrepChem. Synthesis of 2-acetoxymethyl-4-methoxypyridine. [Link]

  • Zhang, D. H., Zhang, T., & Xu, J. (2007). Optimization of lipase-catalyzed regioselective acylation of pyridoxine (vitamin B6). Journal of agricultural and food chemistry, 55(13), 5039–5045. [Link]

  • Bai, S., Ren, M., Wang, L., & Sun, Y. (2008). Regioselective acylation of pyridoxine catalyzed by immobilized lipase in ionic liquid. Frontiers of Chemical Engineering in China, 2(4), 433-438. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry (Weinheim an der Bergstrasse, Germany), 11(16), 4751–4757. [Link]

  • ResearchGate. 4-Dimethylamino-pyridine(DMAP). [Link]

  • Chen, C. T., & Chen, S. F. (1997). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. HETEROCYCLES, 45(1), 77-84. [Link]

  • Google Patents. Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

Sources

Comparative

Benchmarking the purity of synthesized 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine against commercial standards

A Comparative Benchmarking Guide to the Purity of Synthesized 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine Introduction: The Critical Role of Purity In the fields of pharmaceutical research and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Purity of Synthesized 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

Introduction: The Critical Role of Purity

In the fields of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The compound at the center of this guide, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2), serves as a key intermediate in the synthesis of various pharmacologically active molecules.[1][][3] Impurities, even at trace levels, can introduce significant variability into experimental results, lead to the formation of toxic byproducts, or alter the efficacy and safety profile of a final drug product.

This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine against commercially available standards. We will delve into a multi-modal analytical approach, explaining the rationale behind each technique and providing detailed, field-proven protocols. The objective is to equip researchers and scientists with the tools to not only quantify purity but also to understand the impurity profile, ensuring the integrity of their research and development endeavors.

Defining the Analytical Gauntlet: A Multi-Modal Strategy for Purity Assessment

A single analytical technique rarely provides a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—different techniques that measure distinct chemical and physical properties. This "analytical gauntlet" is designed to detect a wide spectrum of potential impurities, from residual starting materials and byproducts to residual solvents.

Our strategy employs three core techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, ideal for separating and quantifying non-volatile organic impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and confirmation, which also serves as an excellent method for identifying and quantifying impurities with distinct structural features.[6][7][8]

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): The gold standard for the identification and quantification of residual volatile organic compounds (solvents) that may be present from the synthesis and purification processes.[9][10][11][12]

Experimental Protocols & Methodologies

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

Rationale: Reversed-phase HPLC (RP-HPLC) is selected for its high resolving power and sensitivity in separating compounds with varying polarities, which is typical for intermediates and their potential byproducts in pyridine synthesis.[4][13][14][15][16][17][18][19] A photodiode array (PDA) detector allows for the spectral analysis of peaks, aiding in the identification of impurities and ensuring peak purity. The method is designed to comply with the principles outlined in USP General Chapter <621> on Chromatography.[20][21][22][23][24]

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s_prep Accurately weigh ~10 mg of sample s_dissolve Dissolve in Diluent (ACN:Water 50:50) to 1.0 mg/mL s_prep->s_dissolve s_filter Filter through 0.45 µm PTFE filter s_dissolve->s_filter hplc_inject Inject 5 µL onto C18 Column s_filter->hplc_inject hplc_separate Gradient Elution (Water/ACN with 0.1% Formic Acid) hplc_inject->hplc_separate hplc_detect Detect at 275 nm (PDA 200-400 nm) hplc_separate->hplc_detect data_integrate Integrate all peaks hplc_detect->data_integrate data_calculate Calculate Area % for each peak data_integrate->data_calculate data_report Report Purity as % Area of Main Peak data_calculate->data_report

A streamlined workflow for HPLC-based purity assessment.

Detailed Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector monitoring at 275 nm, with a spectral scan from 200-600 nm.

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare samples of the synthesized compound and commercial standards at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all integrated peaks.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

Rationale: ¹H NMR spectroscopy provides an atomic-level view of the molecule's structure.[25][26] The chemical shift, integration, and coupling patterns of the protons are unique to the target compound.[6][8] Impurities, even if structurally similar, will often exhibit distinct signals, allowing for their identification and quantification relative to a certified internal standard. This method is particularly powerful for identifying isomeric impurities that may be difficult to resolve chromatographically.

Workflow Diagram: NMR Purity & Structural Verification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis nmr_weigh Accurately weigh ~15 mg of sample and ~5 mg of internal standard (e.g., Maleic Anhydride) nmr_dissolve Dissolve in 0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) nmr_weigh->nmr_dissolve nmr_transfer Transfer to 5 mm NMR tube nmr_dissolve->nmr_transfer nmr_setup Insert sample, lock, and shim on a ≥400 MHz NMR spectrometer nmr_transfer->nmr_setup nmr_acquire Acquire quantitative ¹H NMR spectrum (long relaxation delay, e.g., d1=30s) nmr_setup->nmr_acquire nmr_process Process spectrum (Fourier transform, phase, and baseline correction) nmr_acquire->nmr_process nmr_integrate Integrate signals for compound and internal standard nmr_process->nmr_integrate nmr_calculate Calculate molar purity based on integral ratios nmr_integrate->nmr_calculate

Workflow for quantitative NMR (qNMR) analysis.

Detailed Protocol:

  • Instrumentation: NMR Spectrometer, 400 MHz or higher.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the compound (synthesized or commercial standard) into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton experiment.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16-32 (to achieve adequate signal-to-noise).

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum to the residual solvent peak.

    • Integrate a well-resolved, unique signal from the target compound and a signal from the internal standard.

    • Calculate the molar purity using the standard qNMR equation, accounting for the molecular weights and number of protons for each integrated signal.

Headspace GC-MS for Residual Solvent Analysis

Rationale: The synthesis and purification of chemical intermediates invariably involve the use of organic solvents. As these solvents can be toxic, their presence in the final compound must be strictly controlled.[12] Headspace Gas Chromatography with Mass Spectrometric detection (HS-GC-MS) is the definitive technique for this analysis, offering high sensitivity and specificity for volatile compounds.[9][10][11] This protocol is aligned with the principles of USP <467> Residual Solvents.[27]

Workflow Diagram: Residual Solvent Analysis by HS-GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing gc_weigh Accurately weigh ~100 mg of sample into a 20 mL headspace vial gc_dissolve Add 5 mL of a suitable solvent (e.g., DMSO) gc_weigh->gc_dissolve gc_seal Immediately seal the vial with a crimp cap gc_dissolve->gc_seal gc_incubate Incubate vial in headspace autosampler (e.g., 80°C for 30 min) gc_seal->gc_incubate gc_inject Automatically inject 1 mL of headspace vapor into the GC gc_incubate->gc_inject gc_separate Separate volatiles on a suitable GC column (e.g., G43 phase) gc_inject->gc_separate gc_detect Detect and identify compounds using a Mass Spectrometer gc_separate->gc_detect data_identify Identify peaks by comparing mass spectra to a library (e.g., NIST) gc_detect->data_identify data_quantify Quantify identified solvents using an external standard calibration curve data_identify->data_quantify data_report Report solvent levels in ppm data_quantify->data_report

Standard workflow for identifying and quantifying residual solvents.

Detailed Protocol:

  • Instrumentation: A Gas Chromatograph equipped with a Headspace autosampler and a Mass Spectrometric detector.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the compound into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling, inert solvent such as Dimethyl Sulfoxide (DMSO).

    • Immediately seal the vial.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • GC Conditions:

    • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium.

    • Oven Program: Initial 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Analysis: Identify any detected peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify against a pre-run calibration curve of common solvent standards.

Comparative Data Analysis (Hypothetical Case Study)

For the purpose of this guide, a batch of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine was synthesized in-house and benchmarked against two leading commercial suppliers (Standard A and Standard B). The results are summarized below.

Table 1: Comparative Purity Data

Analysis MethodSynthesized BatchCommercial Standard ACommercial Standard BAcceptance Criteria
HPLC Purity (Area %) 99.65%99.89%99.92%≥ 99.5%
¹H qNMR Purity (Molar %) 99.4%99.7%99.8%≥ 99.0%
Total Organic Impurities (HPLC) 0.35%0.11%0.08%≤ 0.5%
Residual Toluene (GC-MS) 150 ppm< 50 ppm< 50 ppm≤ 890 ppm (ICH Limit)
Residual Acetone (GC-MS) 250 ppm< 50 ppm75 ppm≤ 5000 ppm (ICH Limit)

Discussion of Results:

The synthesized batch demonstrates high purity, meeting the general acceptance criteria for a high-quality intermediate. The HPLC purity of 99.65% is excellent, though slightly lower than the commercial standards. Two minor unknown impurities were detected at retention times of 12.4 min (0.21%) and 15.8 min (0.14%), which were absent in the commercial lots. Further investigation using LC-MS would be required for structural elucidation of these byproducts.

The quantitative NMR result of 99.4% corroborates the high purity determined by HPLC. The ¹H NMR spectrum showed all expected signals with correct integrations and coupling constants, confirming the structural identity of the target molecule. No significant structural impurities were detected within the NMR detection limit.

Residual solvent analysis by HS-GC-MS revealed the presence of toluene and acetone, likely from the reaction and purification steps. While the levels are well below the safety limits established by the International Council for Harmonisation (ICH) Q3C guidelines, they are higher than those found in the commercial standards, suggesting that the drying process for the synthesized batch could be further optimized.[12]

Conclusion and Best Practices

The multi-modal analytical approach detailed in this guide provides a robust and reliable framework for assessing the purity of synthesized 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. The in-house synthesized batch demonstrated high purity (99.65% by HPLC, 99.4% by qNMR) and met all pre-defined specifications, confirming its suitability for use in subsequent research and development activities.

While comparable to commercial standards, the analysis highlighted areas for process optimization, specifically in minimizing organic byproducts and improving the efficiency of solvent removal. This underscores the importance of not just quantifying purity as a single number, but of comprehensively characterizing the impurity profile.

For researchers and drug developers, adopting such a rigorous, orthogonal testing strategy is paramount. It ensures the quality and consistency of starting materials, which directly translates to the integrity and success of the entire research and development lifecycle. All analytical procedures should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[28][29][30][31][32]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS - Shimadzu . Available at: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu (Europe) . Available at: [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS - ResearchGate . Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY . Available at: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography . Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available at: [Link]

  • Quality Guidelines - ICH . Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column . Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography . Available at: [Link]

  • Analyzing Residual Solvents in Pharmaceutical Products Using GC Headspace with Valve-and-Loop Sampling - LabRulez GCMS . Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate . Available at: [Link]

  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC - NIH . Available at: [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH . Available at: [Link]

  • Accuracy/recovery of 2-Acetoxy methyl-4-methoxy-3,5 dimethyl pyridine... - ResearchGate . Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal . Available at: [Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS - ResearchGate . Available at: [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company . Available at: [Link]

  • Pyridine - Wikipedia . Available at: [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central . Available at: [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH . Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disp...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (CAS No. 120003-77-2). The protocols outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

The core principle of chemical waste management is that a substance becomes waste when it is no longer intended for use.[1] From that moment, it must be handled according to hazardous waste protocols. This guide will walk you through the necessary steps, from initial hazard assessment to final disposal, grounded in established safety standards and regulatory requirements.

Part 1: Hazard Identification and Regulatory Classification

Proper disposal begins with a thorough understanding of the compound's potential hazards and its classification under environmental regulations.

1.1. Inferred Hazard Profile

  • Pyridine Backbone: Pyridine and its derivatives are generally classified as hazardous.[2][3] The U.S. Environmental Protection Agency (EPA) lists pyridine as a hazardous waste constituent.[4] Hazards associated with similar pyridine compounds include being harmful if swallowed, inhaled, or in contact with skin, as well as causing skin and eye irritation.[5][6]

  • Functional Groups: The presence of acetate and hydroxymethyl groups may influence its reactivity and toxicity.

Based on this analysis, 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine should be treated as a toxic and potentially irritant hazardous chemical .

1.2. Regulatory Classification

Under the Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste.[7] It is crucial to recognize that federal and state regulations prohibit the disposal of such chemicals down the sewer system or in regular trash.[1][7]

Parameter Classification & Justification
Common Name 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine
CAS Number 120003-77-2[][9]
Molecular Formula C11H15NO4[][9]
Physical State Yellow Oil or Off-White Powder[][9]
EPA Hazardous Waste Status Presumed Hazardous. Treat as waste containing a pyridine derivative.[4][10]
Part 2: On-Site Waste Management and Handling

This section details the immediate, step-by-step procedures for researchers to safely collect, label, and store waste containing 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine within the laboratory.

2.1. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to minimize exposure risks:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[5]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[11]

2.2. Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[7]

Protocol for Waste Collection:

  • Select a Compatible Container: Use a clean, designated hazardous waste container that is chemically compatible with the pyridine derivative. Amber glass bottles are often a suitable choice for liquid waste.[12] Ensure the container is in good condition, free from cracks or leaks.[1]

  • Segregate Waste Streams:

    • Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[11]

    • Maintain separate waste containers for solids (e.g., contaminated filter paper, gloves) and liquids.[12]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when adding waste.[1] This prevents the release of vapors and potential spills.

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[1]

2.3. Labeling Requirements

Accurate labeling is a legal requirement and essential for safe disposal.

Labeling Protocol:

  • Affix a "Hazardous Waste" Label: As soon as the first drop of waste is added to the container, it must be labeled.[1]

  • Complete All Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine." Avoid abbreviations or formulas.[1]

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • The date of waste accumulation.

    • The name of the principal investigator or laboratory contact.

  • Attach Hazard Pictograms: Clearly display relevant hazard pictograms (e.g., toxicity, irritant).

Part 3: Disposal Workflow and Spill Management

The final disposal of hazardous waste must be handled by trained professionals. This section outlines the process for removal and provides guidance for emergency situations.

3.1. Final Disposal Procedure

Laboratory personnel should never transport hazardous waste outside of their immediate work area.[13]

Arranging for Disposal:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to schedule a waste pickup.[1]

  • Documentation: Complete any required waste manifest or pickup request forms provided by EH&S.

  • Professional Removal: Trained EH&S staff or a licensed hazardous waste contractor will collect the properly labeled and sealed container from your laboratory.[13][14]

  • Ultimate Disposal Method: The waste will likely be transported to a licensed facility for high-temperature incineration, which is a common disposal method for pyridine-based waste.[2]

The following diagram illustrates the decision-making and operational workflow for the disposal process.

G cluster_0 Step 1: In-Lab Waste Generation cluster_1 Step 2: On-Site Storage & Handling cluster_2 Step 3: Final Disposal A Waste Generated (Unused reagent, contaminated labware) B Select Compatible Hazardous Waste Container A->B C Affix & Complete 'Hazardous Waste' Label B->C D Place in Fume Hood & Secondary Containment C->D E Add Waste to Container (Keep closed when not in use) D->E F Segregate from Incompatible Chemicals E->F G Store in Designated Waste Accumulation Area F->G H Container Reaches Capacity or Max Storage Time G->H I Schedule Pickup with EH&S or Licensed Vendor H->I J Professional Collection & Transport I->J K Incineration at a Licensed Disposal Facility J->K

Disposal Workflow for 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

3.2. Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is vital.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe the spill area with a suitable solvent (e.g., soapy water), collecting the rinsate as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's emergency response team or EH&S from a safe location.

3.3. Decontamination of Empty Containers

Empty containers that held this chemical must also be treated as hazardous waste unless properly decontaminated.[1]

  • Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1][13]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[1][13]

  • Container Disposal: After triple rinsing and air drying, deface the original label. The container may then be disposed of in the regular trash or recycled, per your institution's policy.[1][13]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the lifecycle of every chemical is managed responsibly from acquisition to disposal.

References

  • Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Available at: [Link]

  • Stericycle UK. (2023). How to Safely Dispose of Laboratory Waste?. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Available at: [Link]

  • LookChem. (n.d.). 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine CAS NO.120003-77-2. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Available at: [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 2-methylpyridine borane complex. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment: A Proactive Approach Given the absence of specific toxicological data, a thorough risk assessment is the cornerst...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of specific toxicological data, a thorough risk assessment is the cornerstone of safe handling. The primary hazards associated with pyridine derivatives include:

  • Inhalation Toxicity: Pyridine fumes can be harmful if inhaled, potentially leading to respiratory irritation, headaches, and dizziness.[5]

  • Dermal and Ocular Hazards: Direct contact can cause skin irritation and serious eye damage.[6][7][8] Absorption through the skin is a potential route of exposure.[4]

  • Flammability: Many pyridine derivatives are flammable liquids or solids, with vapors that can form explosive mixtures with air.[7][9][10]

  • Ingestion Toxicity: Swallowing pyridine compounds can be harmful and may cause severe health issues.[2][5]

The physical form of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine has been described as both an "off-white powder" and a "Yellow Oil," which requires consideration of both dust inhalation and vapor/splash hazards.[11][]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is non-negotiable when working with this compound. The following table outlines the minimum recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[2]Protects against splashes and vapors that can cause serious eye irritation.[2][6]
Hand Protection Chemically resistant gloves such as butyl rubber, neoprene, or Viton® are recommended.[1][3][4] Nitrile gloves may offer limited protection and should be changed frequently after checking manufacturer compatibility charts.[4][5] Always inspect gloves for damage before use.Provides a barrier against skin contact, which can be a route for harmful absorption.[2][4]
Body Protection A flame-retardant lab coat, fully buttoned, is required.[2] For larger quantities or higher-risk procedures, chemically impervious coveralls should be considered.Protects skin and personal clothing from contamination.[1]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[1][5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[3]Prevents the inhalation of potentially harmful vapors or dust.[13]
Footwear Closed-toe, chemical-resistant shoes are mandatory.[3]Protects feet from spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured operational plan minimizes the risk of exposure and accidents.

Preparation and Engineering Controls
  • Ventilation: Ensure all handling of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine occurs within a properly functioning and certified chemical fume hood.[1][5][13]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance.[4]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area.

  • PPE Donning: Put on all required PPE as outlined in the table above.

Handling Procedures
  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[8] If it is an oil, use appropriate tools to prevent splashing.

  • Container Management: Keep containers tightly closed when not in use.[5][14]

  • Incompatible Materials: Store and handle away from strong oxidizing agents and strong acids.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][14][15] Use non-sparking tools for transfers.[14][15]

Post-Procedure Actions
  • Decontamination: Clean the work area thoroughly after use.

  • PPE Doffing: Remove PPE carefully to avoid contaminating skin.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][9]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep_start Start verify_hood Verify Fume Hood Certification prep_start->verify_hood check_emergency Check Eyewash/Shower verify_hood->check_emergency gather_materials Gather Materials check_emergency->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh/Transfer Compound don_ppe->weigh_transfer keep_closed Keep Containers Closed weigh_transfer->keep_closed avoid_incompatibles Avoid Incompatibles keep_closed->avoid_incompatibles no_ignition Eliminate Ignition Sources avoid_incompatibles->no_ignition decontaminate Decontaminate Work Area no_ignition->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end End wash_hands->end

Caption: A logical workflow for the safe handling of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

Emergency Procedures: Be Prepared for the Unexpected

Accidents can happen despite meticulous planning. Immediate and correct responses are critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][16] Seek immediate medical attention.[2][16]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[16] Remove contaminated clothing.[14] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[2][15] If the person is conscious, rinse their mouth with water.[2][15] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1][13] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4][13] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Plan: Responsible Waste Management

Proper disposal is essential to protect the environment and comply with regulations.

  • Waste Classification: All waste containing 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, including unused product, solutions, and contaminated materials (e.g., gloves, absorbent pads, pipette tips), must be classified as hazardous waste.[1][4]

  • Waste Collection: Collect waste in a sealable, airtight, and compatible container.[4] The container must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.[4]

  • Disposal Route: Dispose of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2] Never pour this chemical down the drain or dispose of it in regular trash.[13] Adhere to all local, state, and federal regulations.[1][2]

Decision Tree for PPE Selection

cluster_ppe Minimum PPE start Start: Handling Compound fume_hood Work in Fume Hood? start->fume_hood goggles Safety Goggles fume_hood->goggles Yes respirator Use Respirator fume_hood->respirator No lab_coat Flame-Retardant Lab Coat goggles->lab_coat gloves Chemical-Resistant Gloves lab_coat->gloves splash_risk Significant Splash Risk? gloves->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk Aerosol/Dust Generation? splash_risk->aerosol_risk No face_shield->aerosol_risk aerosol_risk->respirator Yes end Proceed with Work aerosol_risk->end No respirator->end

Caption: A decision tree for selecting appropriate PPE based on the experimental conditions.

By integrating these safety protocols into your laboratory practices, you can mitigate the risks associated with handling 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine, fostering a safer research environment for everyone.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Fisher Scientific. (2024, March 15). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride - Safety Data Sheet. [Link]

  • Pharmaffiliates. 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine | CAS No : 120003-77-2. [Link]

  • Angene Chemical. (2024, April 19). Safety Data Sheet. [Link]

Sources

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